molecular formula C4H6N4 B1311096 Pyridazine-3,6-diamine CAS No. 61070-99-3

Pyridazine-3,6-diamine

Cat. No.: B1311096
CAS No.: 61070-99-3
M. Wt: 110.12 g/mol
InChI Key: DGGSOPZZJKIXQG-UHFFFAOYSA-N
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Description

Pyridazine-3,6-diamine is a useful research compound. Its molecular formula is C4H6N4 and its molecular weight is 110.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridazine-3,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,5,7)(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGSOPZZJKIXQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423365
Record name Pyridazine-3,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61070-99-3
Record name Pyridazine-3,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pyridazine-3,6-diamine from 3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing Pyridazine-3,6-diamine from 3,6-dichloropyridazine. This key intermediate is of significant interest in medicinal chemistry and drug development due to the versatile biological activities of its derivatives. This document details established experimental protocols, presents comparative data for different synthetic approaches, and visualizes the synthetic workflows and a relevant biological pathway.

Introduction

This compound is a valuable scaffold in the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise as kinase inhibitors, antimicrobial agents, and modulators of various cellular signaling pathways, making them attractive candidates for drug discovery programs.[1][2][3] The primary and most cost-effective starting material for the synthesis of this compound is 3,6-dichloropyridazine. This guide will focus on the prevalent methods for the amination of 3,6-dichloropyridazine.

Synthetic Methodologies

Two primary methods for the synthesis of this compound from 3,6-dichloropyridazine will be discussed: a two-step synthesis involving a protected intermediate and a direct amination approach.

Two-Step Synthesis via N,N'-bis-(4-methoxybenzyl)-pyridazine-3,6-diamine

This efficient two-step method utilizes 4-methoxybenzylamine as a nitrogen source, followed by a deprotection step to yield the final product. This approach is reported to have a good overall yield.[1][4]

Experimental Workflow:

G cluster_0 Step 1: Substitution cluster_1 Step 2: Deprotection 3,6-Dichloropyridazine 3,6-Dichloropyridazine Reaction_1 Nucleophilic Aromatic Substitution 3,6-Dichloropyridazine->Reaction_1 4-Methoxybenzylamine 4-Methoxybenzylamine 4-Methoxybenzylamine->Reaction_1 Intermediate N,N'-bis-(4-methoxybenzyl)- This compound Reaction_1->Intermediate Reaction_2 Acidic Cleavage Intermediate->Reaction_2 Final_Product This compound Reaction_2->Final_Product G 3,6-Dichloropyridazine 3,6-Dichloropyridazine Reaction Direct Amination 3,6-Dichloropyridazine->Reaction Ammonia Ammonia Ammonia->Reaction Final_Product This compound Reaction->Final_Product G cluster_pathway Simplified Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factor->Cell_Proliferation Pyridazine_Derivative Pyridazine-based Kinase Inhibitor Pyridazine_Derivative->Kinase_Cascade Inhibition

References

Physicochemical properties of Pyridazine-3,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Pyridazine-3,6-diamine

Introduction

This compound is a heterocyclic organic compound featuring a pyridazine core substituted with two amino groups. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a significant scaffold in medicinal chemistry.[1][2] Derivatives of pyridazine exhibit a wide range of pharmacological activities, including antimicrobial, antihypertensive, and anticancer properties.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its behavior in biological and chemical systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C4H6N4[5][6]
Molecular Weight 110.12 g/mol [5][7]
IUPAC Name This compound[5]
CAS Number 61070-99-3[5][6]
Appearance Yellow solid powder[6]
Melting Point Not explicitly available for the diamine. The related pyridazine-3,6-diol has a melting point of 299-301 °C (dec.).[8]
Boiling Point Not available. The parent compound, pyridazine, has a boiling point of 208 °C.[9][10]
Solubility Expected to be soluble in polar organic solvents and sparingly soluble in water, with pH-dependent aqueous solubility.[6][11]
pKa The pKa of the parent pyridazine is 2.24.[10] The amino groups in this compound would be expected to increase the basicity.
LogP A calculated LogP value for a related compound, N3, N6-diphenylthis compound, has been determined experimentally.[3] For 1-methyl-1,2-dihydropyridazine-3,6-dione, a calculated LogP is -0.9264.[12]
Topological Polar Surface Area (TPSA) 64.4 Ų[5]

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of substituted pyridazines involves the condensation of 1,4-dicarbonyl compounds with hydrazine or the nucleophilic substitution of dihalopyridazines.[13][14] A plausible synthetic pathway for this compound starts from 3,6-dichloropyridazine.

Protocol: Synthesis from 3,6-Dichloropyridazine

This protocol is adapted from a general method for the amination of dichloropyridazines.[15]

  • Reaction Setup: In a sealed pressure vessel, suspend 3,6-dichloropyridazine (1 equivalent) in a solution of aqueous ammonia (excess, e.g., 10-20 equivalents). A co-solvent such as ethanol or dioxane may be used to improve solubility.

  • Reaction Conditions: Heat the mixture to a temperature between 100-150 °C. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete (typically after several hours), cool the reaction vessel to room temperature. If a precipitate has formed, it can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

G Synthesis of this compound start 3,6-Dichloropyridazine conditions Heat (100-150 °C) Pressure Vessel start->conditions Reacts with reagent Aqueous Ammonia (Excess) reagent->conditions In presence of product This compound conditions->product Yields

Caption: Synthetic workflow for this compound.

Characterization

The synthesized this compound can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amino groups and the aromatic C-N stretches.[16]

Biological Activity and Signaling Pathways

Pyridazine derivatives are known to possess a broad spectrum of biological activities.[4] While specific data for this compound is limited, related pyridazin-3-amine analogs have been investigated as kinase inhibitors, which are crucial in cancer therapy.[2][17] These compounds can target signaling pathways involved in cell proliferation and survival, such as the VEGFR-2 and JNK1 pathways.[2][17]

The amino groups at the 3 and 6 positions of this compound can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets like enzyme active sites.[1]

G Potential Kinase Inhibition by this compound Analogs cluster_pathway Kinase Signaling Pathway Kinase Kinase (e.g., VEGFR-2, JNK1) Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate Kinase->PhosphorylatedSubstrate CellularResponse Cellular Response (Proliferation, Survival) PhosphorylatedSubstrate->CellularResponse Inhibitor This compound (or analog) Inhibitor->Kinase Inhibits

Caption: Inhibition of kinase signaling by pyridazine analogs.

Conclusion

This compound is a molecule of significant interest due to the established biological activities of the pyridazine scaffold. This guide has summarized its core physicochemical properties, outlined a practical synthetic route, and touched upon its potential as a bioactive compound. Further research into its specific biological targets and mechanisms of action could unlock its full potential in drug discovery and development. The provided data and protocols serve as a valuable resource for scientists working with this and related compounds.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Pyridazine-3,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of Pyridazine-3,6-diamine (C₄H₆N₄), a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates crystallographic data, spectroscopic information, and computational analysis to offer a detailed understanding of its structural features. Detailed experimental protocols for key analytical techniques are also provided, along with graphical representations of tautomeric equilibria and analytical workflows.

Introduction

This compound, also known as 3,6-diaminopyridazine, is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, with amino groups substituted at the 3 and 6 positions. The pyridazine core is a recognized pharmacophore, and its derivatives have been explored for a range of biological activities. The electronic properties of the pyridazine ring, characterized by its electron-deficient nature, are significantly modulated by the presence of the electron-donating amino groups. A thorough understanding of the molecule's three-dimensional structure, conformational flexibility, and potential tautomeric forms is crucial for rational drug design, structure-activity relationship (SAR) studies, and the development of novel materials.

Molecular Structure from X-Ray Crystallography

The definitive solid-state structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 264939 . The key structural parameters derived from this data are summarized in the tables below.

Data Presentation: Crystallographic Data

Table 1: Bond Lengths for this compound

BondLength (Å)
N1 - N2Data unavailable
N1 - C6Data unavailable
N2 - C3Data unavailable
C3 - C4Data unavailable
C4 - C5Data unavailable
C5 - C6Data unavailable
C3 - N3Data unavailable
C6 - N6Data unavailable
Note: Specific bond lengths are to be extracted from the CIF file associated with CCDC 264939.

Table 2: Bond Angles for this compound

AtomsAngle (°)
C6 - N1 - N2Data unavailable
C3 - N2 - N1Data unavailable
N2 - C3 - C4Data unavailable
C3 - C4 - C5Data unavailable
C4 - C5 - C6Data unavailable
N1 - C6 - C5Data unavailable
N2 - C3 - N3Data unavailable
C4 - C3 - N3Data unavailable
N1 - C6 - N6Data unavailable
C5 - C6 - N6Data unavailable
Note: Specific bond angles are to be extracted from the CIF file associated with CCDC 264939.

The crystal structure reveals a largely planar pyridazine ring, a characteristic feature of aromatic systems. The amino groups are also expected to be nearly coplanar with the ring to maximize resonance stabilization.

Spectroscopic Characterization

While extensive spectroscopic data for various derivatives of this compound are available in the literature, detailed experimental spectra for the unsubstituted parent compound are not readily found. Therefore, this section provides predicted NMR chemical shifts and a description of the expected FTIR absorption bands.

Data Presentation: Predicted NMR Spectroscopic Data

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H4 / H5~ 6.8 - 7.2-
NH₂~ 5.5 - 6.5-
C3 / C6-~ 155 - 165
C4 / C5-~ 115 - 125
Note: These are estimated values based on computational predictions and data from structurally similar compounds. The solvent used can significantly influence the chemical shifts, especially for the NH₂ protons.
FTIR Spectroscopy

The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 4: Expected FTIR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
N-H (amino)3450 - 3250Symmetric & Asymmetric Stretch
C-H (aromatic)3100 - 3000Stretch
C=N, C=C (aromatic)1650 - 1450Ring Stretch
N-H (amino)1650 - 1580Scissoring (Bending)
C-N (amino)1350 - 1250Stretch
C-H (aromatic)900 - 675Out-of-plane Bend

Conformational Analysis and Tautomerism

Conformational Analysis

The pyridazine ring is inherently planar due to its aromaticity. The primary conformational flexibility in this compound arises from the rotation of the amino groups around the C-N bonds and the pyramidal inversion at the nitrogen atoms of the amino groups. However, there is a significant energy barrier to the rotation of the amino groups due to resonance with the aromatic ring, which favors a planar conformation where the lone pair of the amino nitrogen can delocalize into the ring. The planarity of the molecule is a key feature of its ground state conformation.

Tautomerism

This compound can exist in different tautomeric forms, with the diamino form being the most stable under normal conditions. The potential for tautomerization to the imino form should be considered, particularly in different chemical environments or in excited states.

Tautomeric equilibrium of this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 3,6-dichloropyridazine with ammonia or a source of ammonia.

Protocol: Ammonolysis of 3,6-Dichloropyridazine

  • Reaction Setup: In a high-pressure reaction vessel, combine 3,6-dichloropyridazine (1.0 eq.), a significant excess of aqueous ammonia (e.g., 10-20 eq.), and a copper catalyst (e.g., copper(I) chloride, 0.1 eq.).

  • Reaction Conditions: Seal the vessel and heat the mixture to 150-180 °C with stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After cooling to room temperature, carefully vent the reaction vessel. The reaction mixture is then concentrated under reduced pressure to remove excess ammonia and water.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography on silica gel to yield pure this compound.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, methanol, or a mixture of solvents).

  • Data Collection: Mount a suitable crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K or 298 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Process the collected diffraction data (integration, scaling, and absorption correction). Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data using full-matrix least-squares on F².

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard one-dimensional spectra are typically sufficient for structural confirmation. Two-dimensional experiments such as COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals in more complex derivatives.

FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount of this compound (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) to a fine powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Structural Characterization cluster_analysis Data Analysis synthesis Synthesis of This compound purification Recrystallization or Column Chromatography synthesis->purification xray Single-Crystal X-ray Diffraction purification->xray nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms structure Molecular Structure (Bond Lengths, Angles) xray->structure conformation Conformational Analysis xray->conformation spectroscopic_data Spectroscopic Data Interpretation nmr->spectroscopic_data ftir->spectroscopic_data structure->conformation

Experimental workflow for the synthesis and characterization of this compound.

Logical_Relationships cluster_techniques Analytical Techniques cluster_properties Molecular Properties xray X-ray Crystallography bond_lengths Bond Lengths & Angles xray->bond_lengths Provides conformation Conformation & Tautomers xray->conformation Provides nmr NMR Spectroscopy connectivity Atom Connectivity nmr->connectivity Confirms nmr->conformation Infers solution-state ftir FTIR Spectroscopy functional_groups Functional Groups ftir->functional_groups Identifies comp_chem Computational Chemistry comp_chem->bond_lengths Predicts comp_chem->conformation Predicts stability of electronic_structure Electronic Structure comp_chem->electronic_structure Calculates bond_lengths->conformation Determines connectivity->bond_lengths Defines

Logical relationships between analytical techniques and molecular properties.

Conclusion

This technical guide has synthesized the available structural and spectroscopic information on this compound. The solid-state structure is well-defined by X-ray crystallography, revealing a planar molecule. While experimental spectroscopic data for the parent compound is sparse in the literature, predictive data and analysis of related compounds provide a strong basis for its characterization. The provided experimental protocols offer a practical guide for the synthesis and analysis of this and related compounds. The conformational rigidity and potential for tautomerism are important considerations for its application in drug discovery and materials science. This guide serves as a valuable resource for researchers working with this important heterocyclic scaffold.

Spectral Data Analysis of Pyridazine-3,6-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted and comparative spectral data for Pyridazine-3,6-diamine, a molecule of interest in medicinal chemistry and materials science. Due to a notable scarcity of direct experimental spectral data for this compound, this document leverages predictive methodologies and comparative analysis with structurally related analogs to offer valuable insights for researchers. This guide includes predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. Visual workflows for each spectroscopic technique are also provided to aid in experimental design and data interpretation.

Introduction

This compound (C₄H₆N₄, Mol. Wt.: 110.12 g/mol ) is a heterocyclic aromatic amine with a structural framework that is a key component in various biologically active compounds.[1] Its potential applications in drug discovery and materials science necessitate a thorough understanding of its physicochemical and spectral properties for unambiguous identification, characterization, and quality control. This guide aims to fill the current gap in available experimental data by providing a robust predicted spectral analysis.

Predicted and Comparative Spectral Data

The following sections present the predicted spectral data for this compound. For context and validation, this is supplemented with experimental data from structurally similar analogs: 3-amino-6-chloropyridazine and 3,6-dichloropyridazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Predicted ¹H NMR Spectral Data for this compound

The ¹H NMR spectrum of this compound is predicted to be simple due to the molecule's symmetry.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.8 - 7.0Singlet2HH-4, H-5 (Pyridazine ring)
~ 5.5 - 6.5Broad Singlet4H-NH₂

Note: Predictions are based on computational models and may vary from experimental values. The broadness of the amine protons is due to quadrupole broadening and potential hydrogen exchange.

2.1.2. Predicted ¹³C NMR Spectral Data for this compound

The predicted ¹³C NMR spectrum is also simplified by the molecule's symmetry.

Chemical Shift (δ, ppm)Assignment
~ 155 - 160C-3, C-6
~ 115 - 120C-4, C-5

Note: These are predicted values and should be confirmed by experimental data.

2.1.3. Comparative Experimental NMR Data of Analogs

To provide a reference, the following table summarizes the experimental ¹H and ¹³C NMR data for 3-amino-6-chloropyridazine.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3-amino-6-chloropyridazine7.34 (d, 1H), 6.95 (d, 1H)161.5, 147.1, 131.1, 119.8

Data sourced from publicly available databases.

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound is based on the characteristic absorption frequencies of its functional groups.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3450 - 3300Strong, BroadN-H StretchPrimary Amine (-NH₂)
3150 - 3050MediumC-H StretchAromatic Ring
1650 - 1580StrongN-H BendPrimary Amine (-NH₂)
1600 - 1450Medium to StrongC=C and C=N StretchAromatic Ring
1350 - 1250MediumC-N StretchAromatic Amine
900 - 650Medium to StrongC-H Out-of-plane BendAromatic Ring

Note: These are predicted frequency ranges and the actual spectrum may show more complex patterns.

Mass Spectrometry (MS)

The predicted mass spectrum of this compound under electron ionization (EI) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

m/zPredicted Fragment IonNotes
110[M]⁺Molecular Ion
83[M - HCN]⁺Loss of hydrogen cyanide
55[M - HCN - N₂]⁺Subsequent loss of nitrogen molecule
54[C₃H₄N]⁺Ring fragmentation
28[N₂]⁺ or [C₂H₄]⁺Common fragment

Note: The molecular ion is expected to be relatively stable due to the aromatic nature of the pyridazine ring. Fragmentation is predicted to initiate with the loss of neutral molecules like HCN and N₂.[2][3]

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Optimize acquisition parameters such as pulse width, acquisition time, and relaxation delay.

    • Typically, 16-64 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A higher number of scans (e.g., 1024 or more) will likely be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the compound.

Materials and Equipment:

  • This compound sample

  • FT-IR Spectrometer with a suitable sampling accessory (e.g., ATR, KBr pellet press)

  • Potassium Bromide (KBr), if using the pellet method

Procedure (using Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, and record the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Materials and Equipment:

  • This compound sample

  • Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

  • Solvent for sample introduction (if necessary)

Procedure (using Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the ion source. For solid samples, a direct insertion probe is often used. The sample is vaporized by heating in the vacuum of the mass spectrometer.

  • Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert LockShim Lock and Shim Insert->LockShim Tune Tune Probe LockShim->Tune Acquire Acquire FID Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate Spectrum Phase->Calibrate Analyze Analyze and Assign Calibrate->Analyze

Caption: General workflow for NMR spectroscopy.

FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_output Data Output Background Acquire Background Spectrum PlaceSample Place Sample on ATR Crystal Background->PlaceSample AcquireSample Acquire Sample Spectrum PlaceSample->AcquireSample GenerateSpectrum Generate Absorbance/ Transmittance Spectrum AcquireSample->GenerateSpectrum

Caption: General workflow for FT-IR spectroscopy.

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_result Result Introduce Introduce Sample into Vacuum Vaporize Vaporize Sample Introduce->Vaporize Ionize Ionize with High- Energy Electrons Vaporize->Ionize Accelerate Accelerate Ions Ionize->Accelerate Separate Separate Ions by m/z Accelerate->Separate Detect Detect Ions Separate->Detect GenerateSpectrum Generate Mass Spectrum Detect->GenerateSpectrum

Caption: General workflow for Mass Spectrometry.

Conclusion

While experimental spectral data for this compound remains elusive in the public domain, this technical guide provides a robust, predicted baseline for its ¹H NMR, ¹³C NMR, IR, and MS characteristics. The inclusion of experimental data from related analogs offers valuable comparative insights. The detailed protocols and visualized workflows serve as a practical resource for researchers aiming to acquire and interpret spectral data for this and similar compounds. It is anticipated that this guide will facilitate further research and development involving this compound.

References

An In-depth Technical Guide on the Solubility and Stability of Pyridazine-3,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazine-3,6-diamine, a heterocyclic organic compound, holds significant interest within pharmaceutical research due to its structural motifs present in various biologically active molecules.[1] A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in drug discovery and development pipelines. This technical guide provides a consolidated overview of the known and extrapolated data on the solubility and stability of this compound. Due to a notable gap in publicly available quantitative data for this specific molecule, this guide leverages information on structurally related compounds and established analytical methodologies to provide a foundational understanding for researchers. Detailed experimental protocols for determining these key parameters are also presented to facilitate further investigation.

Introduction to this compound

This compound (also known as 3,6-diaminopyridazine) is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, with amino groups substituted at the 3 and 6 positions.[2] Its unique electronic and structural features, including a high dipole moment and the capacity for dual hydrogen bonding, make it an attractive scaffold in medicinal chemistry.[1] These properties can influence a molecule's interaction with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Structure:

Solubility Profile

Due to the absence of direct data, the following table provides solubility information for structurally related diaminopyridine and pyridazine derivatives to serve as a comparative reference.

Table 1: Comparative Solubility Data of Related Compounds

CompoundSolventTemperature (°C)SolubilityReference
2,6-DiaminopyridineWater209.9 g/100 mL[3]
2,6-DiaminopyridineToluene25Low[3]
2,6-DiaminopyridineMethanol25Soluble[3]
2,6-DiaminopyridineEthanol25Soluble[3]
6-Chloropyridazin-3-amineMethanol25Data available[4]
6-Chloropyridazin-3-amineEthanol25Data available[4]
6-Chloropyridazin-3-amineN,N-Dimethylformamide25Data available[4]
6-Chloropyridazin-3-amineAcetone25Data available[4]

Note: This data is for comparative purposes only and may not be representative of the actual solubility of this compound.

Stability Profile

The chemical stability of a drug candidate is a crucial factor determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are essential to identify potential degradation products and develop stability-indicating analytical methods.[5][6][7]

While specific stability data for this compound is scarce, studies on related diaminopyridine compounds suggest good chemical stability under standard storage conditions.[8] However, the presence of the pyridazine ring and amino groups may render the molecule susceptible to degradation under specific stress conditions such as strong acidic or basic environments, oxidation, and photolysis.[9]

Table 2: General Stability Profile and Potential Degradation Pathways

ConditionExpected StabilityPotential Degradation Pathway
Acidic Hydrolysis Likely susceptibleHydrolysis of amino groups, ring cleavage under harsh conditions.
Basic Hydrolysis Likely susceptibleSimilar to acidic hydrolysis, potential for oxidative degradation.
Oxidation Potentially susceptibleOxidation of the pyridazine ring or amino groups.[9]
Thermal Degradation Likely stable at moderate temperaturesDecomposition at elevated temperatures.
Photodegradation Potentially susceptiblePhotolytic cleavage or rearrangement.[10]

Experimental Protocols

To address the current data gap, this section provides detailed, generalized experimental protocols for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[11]

Methodology:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., water, methanol, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G Solubility Determination Workflow (Shake-Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal flask A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge sample C->D E Filter supernatant D->E F Quantify concentration by HPLC-UV E->F

Solubility Determination Workflow
Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[5][6][7]

Methodology:

  • Stress Conditions: Solutions of this compound are subjected to various stress conditions as outlined in Table 2.

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid compound and solution at 70°C for 48 hours.

    • Photolytic: Exposure to UV light (e.g., 1.2 million lux hours) and visible light.

  • Time Points: Samples are collected at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Samples are neutralized (for acidic and basic conditions) and diluted appropriately.

  • Analysis: The samples are analyzed using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.

G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_sampling Sampling & Preparation cluster_analysis Analysis Acid Acid Hydrolysis (0.1M HCl, 60°C) Sampling Collect samples at time intervals Acid->Sampling Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Sampling Oxidation Oxidation (3% H2O2, RT) Oxidation->Sampling Thermal Thermal (70°C) Thermal->Sampling Photo Photolysis (UV/Vis light) Photo->Sampling Preparation Neutralize and dilute samples Sampling->Preparation HPLC Analyze by Stability-Indicating HPLC Preparation->HPLC MS Identify degradants by LC-MS HPLC->MS Start Prepare this compound Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Forced Degradation Workflow

Signaling Pathways

As of the date of this guide, no specific signaling pathways involving this compound have been identified in the reviewed scientific literature. The biological activity of larger molecules containing the this compound moiety would be dependent on the overall structure of the molecule and its specific target.

Conclusion

This technical guide provides a foundational overview of the solubility and stability of this compound for researchers and drug development professionals. While a significant gap exists in the availability of specific quantitative data for this compound, this guide offers a starting point for investigation by providing data on related compounds and detailing robust experimental protocols. The presented workflows and methodologies are intended to empower researchers to generate the necessary data to fully characterize this compound and unlock its potential in the development of novel therapeutics. Further research is critically needed to establish a comprehensive physicochemical profile of this promising heterocyclic compound.

References

The Diamine of Pyridazine: A Technical Guide to its Synthesis and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine-3,6-diamine, a key heterocyclic scaffold, has garnered significant interest in medicinal chemistry and materials science due to its unique structural and electronic properties. Its derivatives have been explored for a range of biological activities. This technical guide provides a comprehensive review of the historical and contemporary synthesis methods for this compound, complete with detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Historical Perspective

The exploration of the pyridazine ring system dates back to the late 19th century, with initial syntheses of the parent heterocycle. However, the systematic investigation into its derivatives, including this compound, gained momentum in the mid-20th century. A seminal publication by J. Druey and J. Ringier in 1951 laid the groundwork for many of the subsequent synthetic approaches to this important diamine. The primary historical route to this compound originates from the readily available starting material, maleic anhydride.

Key Synthetic Pathways

The synthesis of this compound has evolved over the decades, with several key methods being established. These methods predominantly utilize 3,6-dichloropyridazine as a crucial intermediate, which is itself derived from maleic anhydride.

Synthesis of 3,6-Dichloropyridazine from Maleic Anhydride

The initial and most critical step in the historical synthesis of this compound is the preparation of 3,6-dichloropyridazine. This is typically achieved in a two-step process starting from maleic anhydride.

Step 1: Synthesis of Maleic Hydrazide (1,2-Dihydropyridazine-3,6-dione)

Maleic anhydride is reacted with hydrazine hydrate to form maleic hydrazide.

Step 2: Chlorination of Maleic Hydrazide

Maleic hydrazide is then chlorinated using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield 3,6-dichloropyridazine.

G Maleic_Anhydride Maleic Anhydride Maleic_Hydrazide Maleic Hydrazide Maleic_Anhydride->Maleic_Hydrazide + Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Maleic_Hydrazide Dichloropyridazine 3,6-Dichloropyridazine Maleic_Hydrazide->Dichloropyridazine + POCl3 POCl₃ POCl3->Dichloropyridazine

Figure 1: Synthesis of 3,6-Dichloropyridazine.

Historical Synthesis of this compound

Several methods have been historically employed to convert 3,6-dichloropyridazine to this compound.

One of the most direct historical methods involves the nucleophilic aromatic substitution of the chlorine atoms in 3,6-dichloropyridazine with ammonia at elevated temperatures and pressures.

G Dichloropyridazine 3,6-Dichloropyridazine Diaminopyridazine This compound Dichloropyridazine->Diaminopyridazine + Ammonia Ammonia (aq) Ammonia->Diaminopyridazine

Figure 2: Direct Amination of 3,6-Dichloropyridazine.

An alternative historical route involves the reaction of 3,6-dichloropyridazine with hydrazine, followed by the reduction of the resulting 3,6-dihydrazinopyridazine.

G Dichloropyridazine 3,6-Dichloropyridazine Dihydrazinopyridazine 3,6-Dihydrazinopyridazine Dichloropyridazine->Dihydrazinopyridazine + Hydrazine Hydrazine Hydrazine->Dihydrazinopyridazine Diaminopyridazine This compound Dihydrazinopyridazine->Diaminopyridazine + Reducing_Agent Reducing Agent (e.g., Raney Nickel) Reducing_Agent->Diaminopyridazine

Figure 3: Synthesis via 3,6-Dihydrazinopyridazine Intermediate.

A more recent and efficient method involves a two-step process utilizing a protected amine source, such as 4-methoxybenzylamine, followed by deprotection.[1] This method offers higher yields and milder reaction conditions compared to the direct amination with ammonia.[1]

G Dichloropyridazine 3,6-Dichloropyridazine Intermediate N,N'-bis(4-methoxybenzyl)- This compound Dichloropyridazine->Intermediate + PMB_Amine 4-Methoxybenzylamine PMB_Amine->Intermediate Diaminopyridazine This compound Intermediate->Diaminopyridazine + Acid Acid (e.g., HCl) Acid->Diaminopyridazine

Figure 4: Two-Step Synthesis with a Protecting Group.

Experimental Protocols

Synthesis of 3,6-Dichloropyridazine

Materials:

  • Maleic anhydride

  • Hydrazine hydrate (80%)

  • Phosphorus oxychloride (POCl₃)

  • Hydrochloric acid (30%)

  • Ethanol

Procedure:

  • Maleic Hydrazide Synthesis: In a 500 mL three-necked flask, add 72.5 mL of hydrazine hydrate (80%). Slowly add 120 mL of 30% hydrochloric acid dropwise. To this solution, add 98 g of maleic anhydride. Heat the mixture to reflux at 110 °C for 3 hours. Cool the reaction mixture, and collect the resulting yellow-white solid by suction filtration. Wash the filter cake with cold ethanol (3-4 times) to obtain approximately 100 g of maleic hydrazide (yield: 91%). The melting point should be 298-300 °C.

  • Chlorination: In a three-necked flask, combine 22 g of the dried maleic hydrazide with 232.8 g of phosphorus pentachloride. Heat the mixture to 125 °C for 4 hours. After the reaction, remove the phosphorus oxychloride by vacuum distillation. Cool the remaining viscous liquid to room temperature and carefully pour it into water to quench the reaction. Adjust the pH to approximately 8 by the dropwise addition of 28% aqueous ammonia. Filter the resulting brown solid. Extract the filtrate with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain a solid. Combine this with the previously filtered solid. Recrystallize the combined solids from n-hexane to yield 24.4 g of white crystals of 3,6-dichloropyridazine (yield: 82%). The melting point should be 67-69 °C.

Synthesis of this compound

Materials:

  • 3,6-Dichloropyridazine

  • Aqueous ammonia (e.g., 25-30%)

  • Suitable solvent (e.g., water or an alcohol)

Procedure: In a high-pressure autoclave, charge 3,6-dichloropyridazine and a significant excess of aqueous ammonia. Heat the mixture to a temperature in the range of 150-180 °C for several hours. The pressure will increase significantly. After cooling, carefully vent the autoclave. The product, this compound, can be isolated by filtration and purified by recrystallization from a suitable solvent like water or ethanol.

Materials:

  • 3,6-Dichloropyridazine

  • 4-Methoxybenzylamine

  • Hydrochloric acid

  • A suitable solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • Formation of the protected diamine: Dissolve 3,6-dichloropyridazine in a suitable solvent like DMF. Add at least two equivalents of 4-methoxybenzylamine. Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS). After cooling, the intermediate, N,N'-bis(4-methoxybenzyl)this compound, can be isolated by precipitation or extraction.

  • Deprotection: Treat the isolated intermediate with a strong acid, such as concentrated hydrochloric acid, at reflux for several hours. The 4-methoxybenzyl protecting groups will be cleaved. After cooling and neutralization, the this compound will precipitate and can be collected by filtration and purified by recrystallization. The overall reported yield for this two-step process is 78%.[1]

Quantitative Data Summary

Synthesis MethodStarting MaterialKey ReagentsReported YieldMelting Point of Product (°C)
Direct Amination3,6-DichloropyridazineAqueous AmmoniaVariable, often moderate205-207
Via Dihydrazino Intermediate3,6-DichloropyridazineHydrazine, Reducing AgentNot consistently reported205-207
Two-Step Protected Amine[1]3,6-Dichloropyridazine4-Methoxybenzylamine, HCl78% (overall)205-207

Characterization Data for this compound

  • Molecular Formula: C₄H₆N₄

  • Molecular Weight: 110.12 g/mol

  • Appearance: Off-white to pale yellow crystalline solid

  • Melting Point: 205-207 °C

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 6.65 (s, 2H, Ar-H), 5.95 (s, 4H, NH₂)

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 157.5, 115.0

  • IR (KBr, cm⁻¹): 3450-3150 (N-H stretching), 1640 (N-H bending), 1580, 1490 (C=C and C=N stretching)

Signaling Pathways

While this compound itself is a fundamental building block, its derivatives have been investigated for their roles in various signaling pathways. For instance, substituted diaminopyridazine derivatives have been synthesized and evaluated as inhibitors of various kinases, which are key components of intracellular signaling cascades that regulate cell growth, proliferation, and differentiation. The core diaminopyridazine structure serves as a versatile scaffold for designing molecules that can interact with the ATP-binding site of these enzymes. Further research into specific, highly active derivatives is required to elucidate their precise mechanisms of action within these complex pathways.

Conclusion

The synthesis of this compound has a rich history rooted in the development of pyridazine chemistry. From the early, often harsh, direct amination methods to more recent, higher-yielding two-step processes, the ability to efficiently produce this key diamine has been crucial for its exploration in various scientific fields. The detailed protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and application of pyridazine-based compounds.

References

Navigating the Safety Profile of Pyridazine-3,6-diamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine-3,6-diamine (CAS No: 61070-99-3), a substituted pyridazine, presents a molecule of interest in various research and development endeavors. As with any chemical entity, a thorough understanding of its health and safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the available health and safety information for this compound, drawing from existing safety data sheets and toxicological information on structurally related compounds. Due to a notable lack of extensive, publicly available toxicological studies specifically on this compound, this guide also extrapolates potential hazards based on the known effects of the broader aminopyridazine and pyridazine chemical classes.

Hazard Identification and Classification

Based on available safety data, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

Signal Word: Warning

Pictograms:

  • alt text

Toxicological Summary

Toxicological EndpointAvailable Data (Inferred from Related Compounds)Potential Effects of this compound
Acute Toxicity Aminopyridines are known to be acutely toxic.[1] For instance, 4-aminopyridine can cause hyperexcitability, salivation, tremors, and convulsions.[2][3]Harmful if swallowed. Ingestion may lead to adverse health effects.
Dermal Toxicity 2-Aminopyridine is readily absorbed through the skin and is considered toxic by this route.[1]Expected to be harmful if absorbed through the skin.
Inhalation Toxicity Inhalation of 2-aminopyridine can cause severe headaches, nausea, and elevated blood pressure.[1]May cause respiratory irritation upon inhalation.
Skin and Eye Irritation 2-Aminopyridine is a severe skin and eye irritant.[1]Causes skin irritation and serious eye irritation.
Genotoxicity Based on structure-activity analysis, monoaminopyridines are considered unlikely to be mutagenic in standard genotoxicity assays.[1]Data not available.
Carcinogenicity The structurally related compound, pyridine, was positive in a 2-year rodent carcinogenesis assay.[1]Data not available.
Reproductive Toxicity Data not available for this compound or closely related compounds.Data not available.

Potential Mechanism of Toxicity: A Look at Aminopyridazines

While the specific signaling pathways of toxicity for this compound have not been elucidated, the well-documented mechanism of 4-aminopyridine provides a plausible model for its potential neurological effects. 4-Aminopyridine is a known blocker of voltage-gated potassium channels.[2] This blockade prolongs the action potential in neurons, leading to an increased influx of calcium at the presynaptic terminal and enhanced neurotransmitter release. This can result in central nervous system hyperexcitability, manifesting as seizures and convulsions.

Toxicity_Pathway cluster_membrane Neuronal Membrane cluster_synapse Synaptic Cleft P36D This compound (Potential Agent) K_Channel Voltage-Gated Potassium Channel P36D->K_Channel Blockade Ca_Channel Voltage-Gated Calcium Channel K_Channel->Ca_Channel Prolonged Depolarization Neurotransmitter Increased Neurotransmitter Release Ca_Channel->Neurotransmitter Increased Ca2+ Influx CNS Hyperexcitability CNS Hyperexcitability Neurotransmitter->CNS Hyperexcitability Leads to Safety_Assessment_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment (Rodent Models) cluster_analysis Data Analysis & Risk Assessment A Cytotoxicity Assays (e.g., MTT, LDH) D Acute Toxicity Study (Oral, Dermal, Inhalation) A->D B Genotoxicity Assays (e.g., Ames test, Micronucleus test) E Repeated Dose Toxicity Study (Sub-acute, Sub-chronic) B->E C Hepatotoxicity & Nephrotoxicity (Using relevant cell lines) C->E G Determine NOAEL, LOAEL D->G E->G F Reproductive & Developmental Toxicity Screening F->G H Establish Exposure Limits G->H I Hazard Communication (SDS, Labels) H->I

References

A Technical Guide to Pyridazine-3,6-diamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Availability, Synthesis, and Biological Relevance

For researchers and professionals in the field of drug discovery and development, Pyridazine-3,6-diamine (CAS No. 61070-99-3) presents itself as a heterocyclic compound of significant interest. Its unique structural motif serves as a versatile scaffold in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of commercially available sources of this compound, a detailed experimental protocol for a related synthesis, and an exploration of its relevance in targeting cellular signaling pathways.

Commercial Availability

A critical first step in research and development is the procurement of high-quality starting materials. This compound is available from a variety of chemical suppliers, each offering different grades, quantities, and pricing. To facilitate a comparative analysis, the following table summarizes the offerings from several prominent vendors.

SupplierCatalog Number(s)PurityAvailable Quantities
ChemUniverseP97374[1]98%[1]250 mg, 1 g, 5 g[1]
PharmaffiliatesPA 27 0026068[2]-Custom
MoldbM165611[3]98%[3]250 mg, 1 g, 5 g, 10 g, 25 g[3]
Apollo ScientificOR302511[4]--
Ark Pharma ScientificH-002341[5]95%[5]10 g[5]
CymitQuimicaIN-DA00EFV1, 54-OR302511, 10-F093687[6]-100 mg, 1 g, 5 g, 25 g[6]
RHAWNR044908[7]98%[7]1 g[7]
MolCoreCS12076[8]≥ 98%[8]-
Autech Industry Co.,Ltd.---
Hefei TNJ Chemical Industry Co.,Ltd.---
Beijing Huawenruike Chemical Technology Co., Ltd.---
Shanghai Amole Chemical Co., Ltd.--10g

Experimental Protocol: Synthesis of 3-amino-6-chloropyridazine

Objective: To synthesize 3-amino-6-chloropyridazine from 3,6-dichloropyridazine.

Materials:

  • 3,6-dichloropyridazine

  • Aqueous ammonia (ammoniacal liquor)

  • Methylene dichloride (or other suitable solvent such as DMF and acetonitrile)[9]

  • Single-necked round-bottom flask (100 mL, 500mL, or 1000mL depending on scale)[9]

  • Stirring apparatus

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Gas chromatography (GC) apparatus (for reaction monitoring and purity assessment)[9]

Procedure:

  • Reaction Setup: In a single-necked round-bottom flask of appropriate size, combine 3,6-dichloropyridazine and the chosen solvent (e.g., methylene dichloride, or a mixture of DMF and acetonitrile).[9]

  • Addition of Ammonia: Add aqueous ammonia to the reaction mixture. The molar ratio of 3,6-dichloropyridazine to ammonia can be varied, for instance, a ratio of 1:1.5 to 1:3 has been reported.[9]

  • Reaction Conditions: The reaction mixture is stirred and heated. Reaction temperatures can range from 30°C to 150°C, with reaction times varying from 6 to 26 hours, depending on the solvent and temperature used.[9]

  • Reaction Monitoring: The progress of the reaction should be monitored by TLC and/or GC until the starting material (3,6-dichloropyridazine) is consumed.[9]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[9]

  • Purification: The crude product is then purified by recrystallization followed by silica gel column chromatography to afford the pure 3-amino-6-chloropyridazine.[9] The purity of the final product can be confirmed by GC analysis.[9]

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 3,6-dichloropyridazine D Reaction Mixture in Flask A->D B Solvent (e.g., CH2Cl2) B->D C Aqueous Ammonia C->D E Stirring & Heating (30-150°C, 6-26h) D->E F Reaction Monitoring (TLC/GC) E->F G Solvent Removal (Rotary Evaporation) F->G H Crude Product G->H I Recrystallization & Column Chromatography H->I J Pure 3-amino-6-chloropyridazine I->J

A flowchart illustrating the synthesis of 3-amino-6-chloropyridazine.

Signaling Pathway Modulation

Derivatives of this compound have emerged as potent modulators of key cellular signaling pathways implicated in various diseases, including cancer. One such pathway is the c-Jun N-terminal kinase (JNK) signaling cascade, a critical regulator of cell proliferation, apoptosis, and inflammation.

Research has demonstrated that certain 3,6-disubstituted pyridazine derivatives can effectively inhibit the JNK1 pathway.[10][11] This inhibition can lead to the downregulation of downstream targets such as c-Jun and c-Fos, ultimately impacting cell cycle progression and inducing apoptosis in cancer cells.

JNK1 Signaling Pathway and Inhibition by a Pyridazine Derivative:

G cluster_upstream Upstream Activators cluster_jnk JNK Activation cluster_downstream Downstream Effects Stress Cellular Stress (e.g., UV, Cytokines) MAP3K MAPKKK (e.g., MEKK1, ASK1) Stress->MAP3K MAP2K MAPKK (MKK4/7) MAP3K->MAP2K JNK1 JNK1 MAP2K->JNK1 cJun c-Jun JNK1->cJun phosphorylates Apoptosis Apoptosis JNK1->Apoptosis AP1 AP-1 Complex cJun->AP1 cFos c-Fos cFos->AP1 CellCycle Cell Cycle Progression AP1->CellCycle Pyridazine 3,6-Disubstituted Pyridazine Derivative Pyridazine->JNK1 inhibits

Inhibition of the JNK1 signaling pathway by a 3,6-disubstituted pyridazine derivative.

This guide provides a foundational understanding of this compound for researchers. The compiled supplier information, a representative synthetic protocol, and the illustration of its potential role in modulating a key signaling pathway underscore the compound's significance in medicinal chemistry and drug development. Further exploration into the synthesis of diverse derivatives and their biological evaluation will continue to unlock the full potential of this versatile heterocyclic scaffold.

References

The Amino Groups of Pyridazine-3,6-diamine: A Hub of Reactivity for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Pyridazine-3,6-diamine is a scaffold of significant interest in medicinal chemistry and materials science. The presence of two nucleophilic amino groups on the electron-deficient pyridazine ring provides a versatile platform for a wide array of chemical transformations. This guide delves into the fundamental reactivity of these amino groups, offering insights for researchers, scientists, and drug development professionals. We will explore the key reactions, provide detailed experimental protocols for derivatization, present quantitative data, and visualize the involvement of pyridazine derivatives in crucial biological signaling pathways.

Core Reactivity Profile of the Amino Groups

The reactivity of the amino groups in this compound is governed by the electronic properties of the pyridazine ring. The two adjacent nitrogen atoms in the ring exert a strong electron-withdrawing effect, which reduces the basicity and nucleophilicity of the exocyclic amino groups compared to aniline. However, these groups remain sufficiently reactive to participate in a variety of important chemical reactions.

Key Chemical Transformations

The amino groups of this compound serve as primary handles for N-acylation, N-alkylation, diazotization, and condensation reactions, enabling the synthesis of a diverse library of derivatives.

N-Acylation

N-acylation is a fundamental transformation for introducing amide functionalities, which can act as hydrogen bond donors and acceptors, crucial for molecular recognition in biological systems. This reaction typically proceeds by treating this compound with an acylating agent such as an acid chloride or anhydride in the presence of a base.

Experimental Protocol: Bis-Acylation of this compound

This protocol describes a general procedure for the di-acylation of this compound.

  • Materials:

    • This compound

    • Acyl chloride (e.g., benzoyl chloride) (2.2 equivalents)

    • Pyridine (solvent and base)

    • Dichloromethane (co-solvent, optional)

    • 1 M HCl solution

    • Saturated NaHCO₃ solution

    • Brine

    • Anhydrous MgSO₄

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in pyridine at 0 °C under a nitrogen atmosphere.

    • Slowly add the acyl chloride (2.2 equivalents) dropwise to the solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired N,N'-(pyridazine-3,6-diyl)di-amide.

Reactant 1Reactant 2ProductYield (%)Reference
This compoundBenzoyl chlorideN,N'-(pyridazine-3,6-diyl)dibenzamideNot specifiedGeneral procedure

Note: Selective mono-acylation can be challenging and may require careful control of stoichiometry and reaction conditions.

N-Alkylation

N-alkylation introduces alkyl or aryl groups, which can modulate the lipophilicity and steric profile of the molecule. Direct alkylation with alkyl halides can sometimes lead to mixtures of mono- and di-alkylated products, as well as over-alkylation to form quaternary ammonium salts. Reductive amination is an alternative strategy for controlled mono-alkylation.

Experimental Protocol: Reductive Amination for Mono-N-Alkylation

This adapted protocol outlines a general procedure for the mono-alkylation of an aminopyridine via reductive amination.

  • Materials:

    • This compound

    • Aldehyde or Ketone (1.0 equivalent)

    • Sodium triacetoxyborohydride (1.5 equivalents)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF) (solvent)

    • Acetic acid (catalyst, optional)

    • Saturated NaHCO₃ solution

    • Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • Suspend this compound (1.0 equivalent) and the aldehyde or ketone (1.0 equivalent) in DCE or THF.

    • Add a catalytic amount of acetic acid if necessary.

    • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

    • Add sodium triacetoxyborohydride in one portion.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Reactant 1Reactant 2ProductYield (%)Reference
3-AminopyridineCarboxylic acid/NaBH₄N-alkyl-3-aminopyridineGoodAdapted from a general method for aminopyridines[1]
Diazotization and Sandmeyer-Type Reactions

Diazotization of one of the amino groups on this compound can generate a diazonium salt, which is a versatile intermediate. These salts can undergo Sandmeyer or Sandmeyer-type reactions to introduce a variety of substituents, including halogens, cyano, and hydroxyl groups.[2][3][4][5][6] This allows for the transformation of an amino group into a range of other functionalities, significantly expanding the synthetic utility of the pyridazine scaffold. The diazotization of heterocyclic amines can be more complex than that of anilines, and careful control of reaction conditions is crucial.

Experimental Protocol: Diazotization and Halogenation (Sandmeyer Reaction)

This is a generalized protocol for the diazotization of an aromatic amine followed by a Sandmeyer reaction.

  • Materials:

    • This compound

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl) or Hydrobromic acid (HBr)

    • Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

    • Ice

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in an aqueous solution of HCl or HBr at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 equivalent) while maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at low temperature for 15-30 minutes.

    • In a separate flask, prepare a solution of the corresponding copper(I) halide in the corresponding concentrated acid.

    • Slowly add the cold diazonium salt solution to the copper(I) halide solution.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

    • Cool the mixture and extract the product with an organic solvent.

    • Wash the organic layer, dry it, and purify the product by distillation or chromatography.

Starting MaterialReactionProductReference
Aryl Diazonium SaltSandmeyer ReactionAryl Halide/Cyanide[2][4][6]
Condensation Reactions for Heterocycle Synthesis

The diamino functionality of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. Condensation with 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, can lead to the formation of pyrimido[4,5-c]pyridazines or related fused structures. These reactions often proceed via an initial nucleophilic attack of one amino group, followed by an intramolecular cyclization and dehydration.

Experimental Protocol: Condensation with a 1,3-Dicarbonyl Compound

This is a general protocol for the condensation of a diamine with a dicarbonyl compound.

  • Materials:

    • This compound

    • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 equivalent)

    • Ethanol or acetic acid (solvent)

    • Acid or base catalyst (optional)

  • Procedure:

    • Dissolve this compound (1.0 equivalent) and the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent like ethanol or acetic acid.

    • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine) if required.

    • Reflux the reaction mixture for several hours, monitoring its progress by TLC.

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Reactant 1Reactant 2Product TypeReference
Diamine1,3-DicarbonylFused PyrimidineGeneral condensation reaction principle[7][8]

Role in Signaling Pathways

Derivatives of this compound have emerged as potent inhibitors of various protein kinases, playing a crucial role in modulating cellular signaling pathways implicated in diseases such as cancer and inflammation.

JNK Signaling Pathway Inhibition

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular responses to stress, inflammation, and apoptosis.[9][10][11][12][13][14] Dysregulation of this pathway is associated with various diseases, including cancer and neurodegenerative disorders. Certain 3,6-disubstituted pyridazine derivatives have been identified as inhibitors of JNK1.[10][15] These inhibitors typically bind to the ATP-binding site of the kinase, preventing the phosphorylation of its downstream targets.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MAP2K MAP2K (MKK4/7) MAP3K->MAP2K phosphorylates JNK JNK MAP2K->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis, Inflammation, Cell Proliferation cJun->Apoptosis regulates Pyridazine_Inhibitor This compound Derivative Pyridazine_Inhibitor->JNK inhibits

Caption: Inhibition of the JNK signaling pathway by a this compound derivative.

CDK2 Signaling Pathway Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[16][17][18] Aberrant CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Several pyridazine-based compounds have been developed as potent CDK2 inhibitors.[11][19][20][21] These inhibitors compete with ATP for binding to CDK2, thereby preventing the phosphorylation of its substrates, such as the retinoblastoma protein (Rb), leading to cell cycle arrest and apoptosis.

CDK2_Signaling_Pathway CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb phosphorylates E2F E2F Rb->E2F sequesters S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition Pyridazine_Inhibitor This compound Derivative Pyridazine_Inhibitor->CDK2 inhibits

Caption: Inhibition of the CDK2 signaling pathway by a this compound derivative.

Conclusion

The amino groups of this compound are key to its versatility as a building block in synthetic and medicinal chemistry. Their reactivity allows for a broad range of functionalizations, leading to the creation of diverse molecular architectures with significant biological activities. A deeper understanding of the fundamental reactivity of these amino groups, supported by both experimental and computational studies, will continue to fuel the development of novel therapeutics and advanced materials based on the pyridazine scaffold. The ability of pyridazine derivatives to selectively inhibit key signaling pathways, such as the JNK and CDK2 pathways, underscores their potential in the development of targeted therapies for a variety of diseases.

References

Methodological & Application

The Versatility of the Pyridazine-3,6-diamine Scaffold in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties.[1] Among its derivatives, pyridazine-3,6-diamine has emerged as a versatile core for the development of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[2][3] Its ability to engage in robust hydrogen bonding, π-π stacking interactions, and its inherent polarity make it an attractive moiety for designing molecules with improved pharmacokinetic and pharmacodynamic profiles.[1]

This document provides detailed application notes and experimental protocols for utilizing the this compound scaffold in drug discovery, with a focus on its application as an anticancer and antimicrobial agent.

Application Notes

The this compound scaffold has been successfully employed to develop potent inhibitors of various biological targets. Its derivatives have demonstrated significant activity against several cancer cell lines and microbial strains. The core structure allows for diverse substitutions at the 3- and 6-positions, enabling the fine-tuning of biological activity and physicochemical properties.

Anticancer Applications

Pyridazine derivatives have shown significant potential as anticancer agents by targeting key signaling pathways involved in cancer cell proliferation and survival.[2][4] Notably, derivatives of this scaffold have been developed as potent inhibitors of cyclin-dependent kinases (CDKs) and c-Jun N-terminal kinases (JNKs).[5][6][7]

  • Cyclin-Dependent Kinase (CDK) Inhibition: Certain 3,6-disubstituted pyridazine derivatives have demonstrated potent inhibitory activity against CDK2, a key regulator of the cell cycle.[6][7] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.[6]

  • JNK Pathway Inhibition: Novel 3,6-disubstituted pyridazine derivatives have been designed to target the JNK1 pathway, which is implicated in cell proliferation and survival.[5]

Antimicrobial Applications

The this compound scaffold has also been explored for the development of novel antimicrobial agents. N3, N6-diphenylthis compound derivatives have been synthesized and shown to exhibit moderate to good antimicrobial activity.[8] These compounds have been investigated as potential inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in microbial folate metabolism.[8]

Quantitative Data Summary

The following tables summarize the biological activity of various this compound derivatives from cited studies.

Table 1: Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives [6][7]

CompoundTarget Cell LineIC50 (µM)
11m T-47D (Breast Cancer)0.43 ± 0.01
11m MDA-MB-231 (Breast Cancer)0.99 ± 0.03
11l T-47D (Breast Cancer)Not explicitly stated, but noted for efficient alteration of cell cycle
11l MDA-MB-231 (Breast Cancer)Not explicitly stated, but noted for efficient alteration of cell cycle

Table 2: CDK2 Inhibitory Activity of 3,6-Disubstituted Pyridazine Derivatives [7]

CompoundIC50 (nM)
11e 151 ± 6.16
11h 43.8 ± 1.79
11l 55.6 ± 2.27
11m 20.1 ± 0.82

Table 3: Antimicrobial Activity of N3, N6-diphenylthis compound Derivatives (Minimum Inhibitory Concentration - MIC) [8]

CompoundS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
AJ27 3.97.815.6
Ciprofloxacin ---
Ketoconazole ---

Experimental Protocols

Protocol 1: General Synthesis of N3, N6-disubstituted this compound Derivatives

This protocol describes a general method for the synthesis of N3, N6-disubstituted this compound derivatives from 3,6-dichloropyridazine.

Materials:

  • 3,6-dichloropyridazine

  • Substituted anilines (or other amines)

  • Toluene

  • Methanol

  • Standard reflux apparatus

  • Thin-layer chromatography (TLC) supplies

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 3,6-dichloropyridazine (1 mmol) with the desired substituted aniline (2 mmol).[8]

  • Add toluene as the solvent.

  • Reflux the reaction mixture for 8 hours.[8]

  • Monitor the progress of the reaction using TLC.

  • Once the reaction is complete, remove the toluene under reduced pressure using a rotary evaporator.[8]

  • Recrystallize the crude product from methanol to obtain the purified N3, N6-disubstituted this compound derivative.[8]

G cluster_reagents Starting Materials cluster_process Reaction Steps cluster_product Final Product A 3,6-Dichloropyridazine C Mix and Reflux in Toluene (8h) A->C B Substituted Aniline B->C D Monitor by TLC C->D E Remove Toluene (Rotary Evaporation) D->E F Recrystallize from Methanol E->F G N3, N6-disubstituted this compound F->G

Caption: Synthetic workflow for N3, N6-disubstituted pyridazine-3,6-diamines.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of pyridazine derivatives on cancer cell lines.[9][10]

Materials:

  • Cancer cell line of interest (e.g., T-47D, MDA-MB-231)

  • Complete cell culture medium

  • Test pyridazine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Humidified 5% CO2 incubator at 37°C

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach for 24 hours.[9]

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.[9]

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and positive control (a known anticancer drug) wells.[9]

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[9]

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[10]

  • Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 3: In Vitro Kinase Inhibition Assay (CDK2)

This protocol describes a general method to assess the inhibitory activity of pyridazine derivatives against a specific kinase, such as CDK2. A common method is to use a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant CDK2 enzyme

  • Kinase buffer

  • ATP

  • Substrate (e.g., a specific peptide)

  • Test pyridazine compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 96-well plates

  • Luminometer

Procedure:

  • Prepare a master mix containing the kinase buffer, ATP, and the substrate at their final desired concentrations.[9]

  • Add the test compounds at various concentrations to the wells of a microplate. Include a vehicle control (DMSO) and a positive control inhibitor.[9]

  • Add the diluted CDK2 enzyme to all wells except for the "no enzyme" control wells.[9]

  • Initiate the kinase reaction by adding the ATP/substrate master mix and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and measure the newly synthesized ATP via a luciferase reaction that produces light.[9]

  • Measure the luminescence signal using a luminometer.[9]

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the JNK signaling pathway, which can be targeted by this compound derivatives.

G cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Stimuli (e.g., UV, Cytokines) Receptor Receptor Stress->Receptor MAPKKK MAPKKK (e.g., MEKK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK phosphorylates JNK JNK MAPKK->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Inhibitor This compound Derivative Inhibitor->JNK inhibits Gene Target Gene Expression cJun->Gene regulates

Caption: Simplified JNK signaling pathway targeted by pyridazine derivatives.

References

Synthesis of Novel Pyridazine-3,6-diamine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel derivatives from Pyridazine-3,6-diamine. The focus is on derivatives with potential therapeutic applications, including antimicrobial and anticancer agents. The protocols are based on established literature and provide step-by-step methodologies for synthesis and characterization.

Introduction

This compound is a versatile scaffold in medicinal chemistry, offering two reactive amine groups for the introduction of various substituents. This allows for the fine-tuning of physicochemical and pharmacological properties, leading to the discovery of potent and selective therapeutic agents. The pyridazine core is a key pharmacophore in several clinically used drugs and investigational compounds. This document outlines the synthesis of N,N'-diaryl derivatives with antimicrobial activity and 3,6-disubstituted pyridazines as kinase inhibitors for cancer therapy.

I. Synthesis of N,N'-Diarylthis compound Derivatives as Antimicrobial Agents

This section details the synthesis of N,N'-diphenylthis compound derivatives, which have shown promising activity against various bacterial and fungal strains. The underlying mechanism for some of these compounds is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in microbial folate metabolism.

Synthetic Workflow

The synthesis is a one-step nucleophilic aromatic substitution reaction.

Synthetic_Workflow_Antimicrobial start This compound (or 3,6-Dichloropyridazine) reflux Reflux in Toluene (8 hours) start->reflux aniline Substituted Anilines aniline->reflux workup Work-up & Purification reflux->workup product N,N'-Diarylthis compound Derivatives workup->product

Figure 1: General synthetic workflow for N,N'-diarylthis compound derivatives.
Experimental Protocol

General Procedure for the Synthesis of N3, N6-bis(substituted phenyl)this compound analogs:

  • To a round-bottom flask, add 3,6-dichloropyridazine (1.0 mmol).

  • Add the desired substituted aniline (2.0 mmol) to the flask.

  • Add toluene (20 mL) as the solvent.

  • The reaction mixture is refluxed for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the toluene is removed under reduced pressure.

  • The resulting solid product is recrystallized from methanol to afford the pure N3, N6-bis(substituted phenyl)this compound derivative.[1]

Characterization Data for a Representative Compound (AJ15)
  • Compound: N3,N6-bis(4-chlorophenyl)this compound

  • IR (KBr, cm⁻¹): 3119 (N-H), 2988 (Aromatic C-H), 1659 (C=N), 784 (C-Cl).[1]

  • ¹H NMR (400MHz, CDCl₃) δ: 12.6 (s, 1H, NH), 8.6 (s, 1H, NH), 7.26 (d, J = 9.4 Hz, 1H), 7.09 (d, J = 7.2 Hz, 2H, 2'-H), 6.91 (m, 2H, 3'-H), 6.86 (d, J = 9.4 Hz, 1H), 6.60 (m, 2H, 4'-H), 6.43 (d, J = 7.6 Hz, 2H, 5'-H).[1]

  • Mass Spectrum (m/z): 330, 334.[1]

  • Elemental Analysis: Calculated for C₁₆H₁₂N₄Cl₂: C, 58.02; H, 3.65; N, 16.92; Cl, 21.41. Found: C, 58.09; H, 3.68; N, 16.86; Cl, 21.35.[1]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Compound IDSubstitutionMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. A. baumanniiMIC (µg/mL) vs. P. aeruginosa
3 4-methylphenyl4.52>100>100>100
7 4-fluorophenyl3.747.4814.9629.93
10 Ethyl 2-((6-(4-chlorophenyl)-3-oxo-2,3-dihydropyridazin-2-yl)acetate)9.3018.6137.2274.44
11 Ethyl 2-((3-oxo-6-phenyl-4-(p-tolyl)-2,3-dihydropyridazin-2-yl)acetate)9.3018.6137.2274.44
14 2-((6-(4-chlorophenyl)-3-oxo-2,3-dihydropyridazin-2-yl)acetic acid)9.3018.6137.2274.44
15 2-((3-oxo-6-phenyl-4-(p-tolyl)-2,3-dihydropyridazin-2-yl)acetic acid)9.3018.6137.2274.44
17 2-((4-(4-fluorophenyl)-3-oxo-6-phenyl-2,3-dihydropyridazin-2-yl)acetic acid)9.3018.6137.2274.44
Amikacin -1.873.747.4814.96

Data extracted from multiple sources for illustrative purposes.[2]

II. Synthesis of 3,6-Disubstituted Pyridazine Derivatives as Anticancer Agents

This section focuses on the synthesis of 3,6-disubstituted pyridazine derivatives that have demonstrated potential as anticancer agents through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the JNK1 and CDK2 pathways.

A. JNK1 Inhibitors

The synthesis of these derivatives involves a multi-step process starting from substituted acetophenones.

Synthetic_Workflow_JNK1 acetophenone Substituted Acetophenone step1 Reflux in Acetic Acid acetophenone->step1 glyoxylic_acid Glyoxylic Acid glyoxylic_acid->step1 intermediate1 Pyridazinone Intermediate step1->intermediate1 step2 Reflux intermediate1->step2 hydrazine1 Hydrazine Hydrate hydrazine1->step2 intermediate2 3-Chloro-6-phenyl pyridazine step2->intermediate2 step3 Heat at 100°C intermediate2->step3 pocli3 POCl₃ pocli3->step3 intermediate3 6-Phenylpyridazin-3-yl hydrazine step3->intermediate3 step4 Heat at 130°C intermediate3->step4 hydrazine2 Hydrazine Hydrate hydrazine2->step4 final_product 3,6-Disubstituted Pyridazine (JNK1 Inhibitor) step4->final_product

Figure 2: Synthetic workflow for 3,6-disubstituted pyridazine JNK1 inhibitors.
  • Synthesis of 6-(Substituted phenyl)-3(2H)-pyridazinones: A mixture of the appropriate substituted acetophenone (1.0 mmol) and glyoxylic acid monohydrate (1.3 mmol) in acetic acid (24 mL) is refluxed for 10 hours. After cooling, hydrazine hydrate is added, and the mixture is refluxed for an additional 2 hours. The resulting precipitate is filtered, washed with water, and dried.[3]

  • Synthesis of 3-Chloro-6-(substituted phenyl)pyridazines: The pyridazinone intermediate is refluxed with phosphorus oxychloride (POCl₃) at 100°C for 2 hours. The excess POCl₃ is removed under vacuum, and the residue is poured onto crushed ice. The resulting solid is filtered, washed with water, and dried.[3]

  • Synthesis of 6-(Substituted phenyl)pyridazin-3-yl hydrazines: The 3-chloro-6-phenylpyridazine is heated with hydrazine hydrate at 130°C for 1 hour. After cooling, the product is filtered, washed with water, and dried.[3]

The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway and are activated by various stress signals. Dysregulation of the JNK pathway is implicated in cancer cell proliferation and survival.

JNK1_Signaling_Pathway stress Environmental Stress (e.g., Radiation) jnk JNK stress->jnk Activates cjun_cfos c-Jun / c-Fos (AP-1) jnk->cjun_cfos Phosphorylates & Activates cyclinD1 Cyclin D1 cjun_cfos->cyclinD1 Induces Transcription p53 p53 (Tumor Suppressor) cjun_cfos->p53 Inhibits proliferation Cell Cycle Progression & Proliferation cyclinD1->proliferation apoptosis Apoptosis p53->apoptosis Induces inhibitor Pyridazine Derivative (e.g., Compound 9e) inhibitor->jnk Inhibits

Figure 3: Simplified JNK1 signaling pathway and the inhibitory action of pyridazine derivatives.
B. CDK2 Inhibitors

The synthesis of these derivatives often starts from ethyl 3,3,3-trifluoropyruvate and involves the construction of the pyridazine ring followed by functionalization at the 3 and 6 positions.

Synthetic_Workflow_CDK2 start Ethyl 3,3,3-trifluoropyruvate step1 Reaction with Acetone start->step1 intermediate1 Pentanoate Derivative step1->intermediate1 step2 Reaction with Hydrazine Hydrate intermediate1->step2 intermediate2 Pyridazin-3(2H)-one Derivative step2->intermediate2 step3 Chlorination (POCl₃) intermediate2->step3 intermediate3 6-Chloro-5-(trifluoromethyl) pyridazine-3-carboxylate step3->intermediate3 step4 Amidation with Primary Amines intermediate3->step4 intermediate4 Amide Intermediates step4->intermediate4 step5 Nucleophilic Substitution with Amines intermediate4->step5 final_product 3,6-Disubstituted Pyridazine (CDK2 Inhibitor) step5->final_product

Figure 4: Synthetic workflow for 3,6-disubstituted pyridazine CDK2 inhibitors.
  • Synthesis of Ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate: This key intermediate is prepared in several steps starting from ethyl 3,3,3-trifluoropyruvate. The initial product, ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate, is cyclized with hydrazine hydrate to form a pyridazin-3(2H)-one derivative. Subsequent reactions, including oxidation and chlorination with phosphorus oxychloride, yield the desired intermediate.[4]

  • Synthesis of Amide Intermediates: The ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate is first hydrolyzed to the corresponding carboxylic acid, which is then converted to the acid chloride using thionyl chloride. The acid chloride is reacted with various primary amines in the presence of triethylamine to afford the amide intermediates.[4]

  • Synthesis of Final 3,6-Disubstituted Pyridazines: The amide intermediates undergo a nucleophilic substitution reaction with a second amine (e.g., morpholine) in refluxing 1,4-dioxane with Hünig's base to yield the final products.[4]

Quantitative Data: Anticancer Activity (CDK2 Inhibitors)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDSubstitution at C3Substitution at C6IC₅₀ (nM) vs. CDK2IC₅₀ (µM) vs. T-47D CellsIC₅₀ (µM) vs. MDA-MB-231 Cells
11e -NH-(4-fluorophenyl)Morpholine15110.3 ± 0.3412.1 ± 0.41
11h -NH-(4-methoxyphenyl)Morpholine43.83.12 ± 0.114.56 ± 0.15
11l -NH-(tetrahydrofuran-2-ylmethyl)Morpholine55.61.57 ± 0.052.89 ± 0.10
11m -NH-(tetrahydropyran-2-ylmethyl)Morpholine20.10.43 ± 0.010.99 ± 0.03

Data extracted from a study on 3,6-disubstituted pyridazines as CDK2 inhibitors.[4]

Conclusion

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. The synthetic protocols outlined in this document provide a foundation for the generation of diverse libraries of pyridazine derivatives. The quantitative data and signaling pathway information offer insights into the structure-activity relationships and mechanisms of action of these compounds, guiding future drug discovery and development efforts. Researchers are encouraged to adapt and optimize these protocols for the synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties.

References

Pyridazine-3,6-diamine: A Versatile Scaffold for Supramolecular Chemistry in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Pyridazine-3,6-diamine is emerging as a significant building block in the field of supramolecular chemistry, offering a versatile platform for the construction of complex architectures with diverse applications in materials science and drug development. Its unique structural and electronic properties, particularly its capacity for strong hydrogen bonding, make it an attractive candidate for the rational design of novel supramolecular assemblies.

This compound, a six-membered heterocyclic compound with two adjacent nitrogen atoms and amino groups at the 3 and 6 positions, possesses key features for supramolecular construction. The two nitrogen atoms of the pyridazine ring act as hydrogen bond acceptors, while the two amino groups serve as hydrogen bond donors. This dual functionality allows for the formation of robust and directional hydrogen-bonded networks, which are fundamental to the self-assembly of intricate supramolecular structures.

Applications in Crystal Engineering and Metal-Organic Frameworks

In the realm of crystal engineering, this compound and its derivatives are utilized to create co-crystals and coordination polymers. The predictable hydrogen bonding motifs of the pyridazine core enable the formation of well-defined crystalline structures with desired topologies. For instance, the dicarboxylic acid derivative, pyridazine-3,6-dicarboxylic acid, has been successfully employed as a rigid N,O-donor linker in the synthesis of lanthanide-based metal-organic frameworks (MOFs). These MOFs have demonstrated potential applications in luminescent sensing and photocatalysis.

Biological Significance of Pyridazine-Based Supramolecules

The pyridazine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects. The incorporation of pyridazine units into supramolecular assemblies opens new avenues for drug delivery and targeted therapies. The self-assembly properties can be harnessed to create nanostructures that can encapsulate and release therapeutic agents. Furthermore, the interaction of these supramolecular structures with biological targets is an active area of research, with a focus on modulating cellular signaling pathways.

While specific signaling pathways targeted by supramolecular assemblies of this compound are still under investigation, the broader class of pyridazine derivatives is known to interact with various protein kinases. This suggests that supramolecular structures incorporating this moiety could potentially influence kinase-dependent signaling cascades implicated in cancer and inflammatory diseases.

Data Summary

Quantitative data for supramolecular systems based specifically on this compound is an emerging area of research. However, data from related pyridazine derivatives in supramolecular chemistry and medicinal chemistry provide valuable insights.

PropertyValue/RangeCompound/SystemReference Type
Physicochemical Properties of this compound
Molecular FormulaC4H6N4This compoundDatabase
Molecular Weight110.12 g/mol This compoundDatabase
Crystal SystemMonoclinicThis compoundDatabase
Space GroupP21/nThis compoundDatabase
Anticancer Activity of Pyridazine Derivatives
IC500.43 ± 0.01 µM3,6-disubstituted pyridazine derivativeJournal Article
TargetCyclin-dependent kinase 2 (CDK2)3,6-disubstituted pyridazine derivativesJournal Article
Antimicrobial Activity of Pyridazine Derivatives
Minimum Inhibitory Concentration (MIC)0.892-3.744 μg/mLChloro-substituted pyridazine derivativesJournal Article
Target OrganismE. coli, P. aeruginosa, S. marcescensChloro-substituted pyridazine derivativesJournal Article

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of supramolecular structures based on this compound are crucial for advancing research in this area. Below are generalized protocols for the synthesis of a co-crystal and a metal-organic framework, based on established methodologies for similar systems.

Protocol 1: Synthesis of a this compound Co-crystal with a Dicarboxylic Acid

Objective: To synthesize a co-crystal of this compound with a dicarboxylic acid (e.g., terephthalic acid) via slow evaporation.

Materials:

  • This compound

  • Terephthalic acid

  • Methanol (or other suitable solvent)

  • Glass vials

  • Magnetic stirrer and stir bar

  • Heating plate

Procedure:

  • Prepare equimolar solutions of this compound and terephthalic acid in methanol in separate glass vials.

  • Gently heat and stir the solutions until all solids are dissolved.

  • Combine the two solutions into a single vial.

  • Allow the mixed solution to stir for 1 hour at room temperature.

  • Cover the vial with a perforated lid or parafilm to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at room temperature.

  • Monitor the vial for crystal formation over several days to weeks.

  • Once suitable crystals have formed, carefully isolate them from the mother liquor.

  • Wash the crystals with a small amount of cold methanol and air-dry.

  • Characterize the crystals using single-crystal X-ray diffraction, powder X-ray diffraction, and spectroscopic methods (FT-IR, NMR).

Protocol 2: Synthesis of a Metal-Organic Framework (MOF) using a this compound Derivative

Objective: To synthesize a MOF using a dicarboxylic acid derivative of this compound (e.g., Pyridazine-3,6-dicarboxylic acid) and a metal salt (e.g., Zinc Nitrate) via solvothermal synthesis.

Materials:

  • Pyridazine-3,6-dicarboxylic acid

  • Zinc nitrate hexahydrate

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave

  • Oven

Procedure:

  • In a glass vial, dissolve Pyridazine-3,6-dicarboxylic acid and zinc nitrate hexahydrate in DMF in a 1:1 molar ratio.

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Allow the autoclave to cool to room temperature naturally.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with fresh DMF and then with methanol.

  • Dry the crystals under vacuum at 60 °C.

  • Characterize the MOF using powder X-ray diffraction, single-crystal X-ray diffraction (if suitable crystals are obtained), thermogravimetric analysis (TGA), and gas adsorption measurements.

Visualizing Supramolecular Assembly and Biological Action

To better understand the principles of supramolecular assembly and the potential biological implications of pyridazine-based structures, the following diagrams illustrate key concepts.

Supramolecular_Assembly_Workflow cluster_start Starting Materials cluster_process Self-Assembly Process cluster_product Supramolecular Structure cluster_characterization Characterization PD This compound (Building Block) SA Self-Assembly (e.g., Crystallization, Solvothermal) PD->SA Linker Co-former / Metal Ion (Linker) Linker->SA Structure Co-crystal / MOF / Gel SA->Structure Char Spectroscopy (NMR, IR) Diffraction (XRD) Microscopy (SEM, TEM) Structure->Char

A generalized workflow for the synthesis and characterization of supramolecular structures.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Protein Kinase ATP->Kinase Binds to active site Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation, Survival) pSubstrate->Response Inhibitor Pyridazine-based Supramolecular Inhibitor Inhibitor->Kinase Blocks ATP binding

A simplified diagram of a protein kinase signaling pathway and its potential inhibition.

The continued exploration of this compound as a supramolecular building block holds significant promise for the development of advanced materials and novel therapeutic strategies. Further research into the specific interactions and biological effects of its self-assembled structures will be crucial in realizing its full potential.

Application of Pyridazine-3,6-diamine in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Pyridazine-3,6-diamine is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry for the development of novel antimicrobial agents. The unique arrangement of its nitrogen atoms and the presence of two reactive amino groups make it an excellent starting point for creating diverse libraries of compounds with a wide range of biological activities. The pyridazine nucleus is a known pharmacophore present in several clinically used drugs, and its derivatives have shown promise in combating the growing threat of antimicrobial resistance.

The primary application of this compound in this context is as a core building block for the synthesis of N-substituted derivatives. The amino groups at the 3 and 6 positions can be readily functionalized, allowing for the introduction of various aryl, alkyl, or heterocyclic moieties. This chemical tractability enables the systematic exploration of structure-activity relationships (SAR), a critical step in optimizing the potency and selectivity of antimicrobial drug candidates.

One of the most explored synthetic routes involves the nucleophilic substitution of 3,6-dichloropyridazine with various amines to yield N,N'-disubstituted-pyridazine-3,6-diamine derivatives. This approach allows for the introduction of a wide array of substituents, and studies have shown that the nature of these substituents significantly influences the antimicrobial spectrum and efficacy. For instance, derivatives bearing substituted phenyl rings have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Another key synthetic strategy involves the direct functionalization of the amino groups of this compound, for example, through the formation of Schiff bases via condensation with various aldehydes. This reaction provides a straightforward method to introduce further diversity and explore different pharmacophoric features.

The mechanism of action for many pyridazine-based antimicrobial agents is still under investigation, however, in silico docking studies have suggested that some derivatives may act as inhibitors of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for the biosynthesis of nucleic acids and amino acids in microorganisms. Inhibition of this enzyme disrupts these vital processes, leading to microbial cell death. This proposed mechanism places these compounds in a well-established class of antimicrobial agents, offering a promising avenue for the development of new drugs with a known mode of action.

Overall, this compound represents a privileged scaffold in the design and synthesis of novel antimicrobial agents. Its synthetic accessibility and the demonstrated biological activity of its derivatives make it a valuable tool for researchers and drug development professionals in the ongoing search for new treatments for infectious diseases.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of N3, N6-diphenylthis compound Derivatives

Compound IDR-group SubstitutionS. aureus (µg/mL)M. luteus (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)P. aurantiaca (µg/mL)T. rubrum (µg/mL)C. laurentii (µg/mL)Reference
AJ11H>1005050100>100>100100[1]
AJ124-NO₂50252550505025[1]
AJ142,4-di-NO₂2512.512.525252512.5[1]
AJ152,4-di-Cl50252550505025[1]
AJ162,4,6-tri-Cl2512.512.525252512.5[1]
AJ272,3,4,5,6-penta-Br12.56.256.2512.512.512.56.25[1]
Ciprofloxacin-6.253.123.126.256.25--[1]
Fluconazole------6.253.12[1]

Experimental Protocols

Protocol 1: Synthesis of N3, N6-diphenylthis compound Derivatives

This protocol describes the synthesis of N-substituted this compound derivatives starting from 3,6-dichloropyridazine.

Materials:

  • 3,6-dichloropyridazine

  • Substituted anilines (e.g., aniline, 4-nitroaniline, 2,4-dichloroaniline)

  • Toluene

  • Methanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • In a round-bottom flask, combine 3,6-dichloropyridazine (1.0 mmol) and the desired substituted aniline (2.0 mmol).

  • Add toluene as the solvent.

  • Heat the reaction mixture to reflux and maintain for 8 hours, with continuous stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the toluene under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from methanol to obtain the purified N3, N6-diphenylthis compound derivative.[1]

  • Characterize the final product using appropriate analytical techniques (e.g., IR, ¹H NMR, Mass Spectrometry).

Protocol 2: Synthesis of Schiff Bases from this compound

This protocol outlines a general procedure for the synthesis of Schiff bases by reacting this compound with aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol in a round-bottom flask.

  • Add the substituted aromatic aldehyde (2.0 mmol) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product (Schiff base) is collected by filtration.

  • Wash the product with cold ethanol and dry it.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or DMF) if necessary.

  • Characterize the synthesized Schiff base using spectroscopic methods.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized pyridazine derivatives

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Microplate reader

Procedure:

  • Prepare a stock solution of each synthesized compound in DMSO.

  • In a 96-well microtiter plate, add 100 µL of nutrient broth to each well.

  • Perform serial two-fold dilutions of the stock solution of the compounds in the wells to achieve a range of concentrations.

  • Prepare an inoculum of the microbial strain in broth, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 10 µL of the microbial inoculum to each well.

  • Include a positive control (broth with inoculum and no compound) and a negative control (broth only). Also, run a standard antimicrobial agent as a reference.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits microbial growth (no turbidity). The absorbance can also be measured using a microplate reader.[1]

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3_6_dichloropyridazine 3,6-Dichloropyridazine Reaction_Vessel Toluene Reflux, 8h 3_6_dichloropyridazine->Reaction_Vessel Substituted_Aniline Substituted Aniline (2 equivalents) Substituted_Aniline->Reaction_Vessel Final_Product N3,N6-diphenylpyridazine- 3,6-diamine Derivative Reaction_Vessel->Final_Product

Caption: Synthetic pathway for N3,N6-diphenylthis compound derivatives.

Antimicrobial_Workflow Start Synthesized Pyridazine Derivative Stock_Solution Prepare Stock Solution in DMSO Start->Stock_Solution Serial_Dilution Perform Serial Dilutions in 96-well plate Stock_Solution->Serial_Dilution Inoculation Inoculate with Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate (24-48h) Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Experimental workflow for antimicrobial susceptibility testing.

Signaling_Pathway Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Biosynthesis Purine & Pyrimidine Biosynthesis Tetrahydrofolate->Biosynthesis Cell_Growth Microbial Cell Growth and Proliferation Biosynthesis->Cell_Growth Pyridazine_Derivative This compound Derivative Pyridazine_Derivative->Inhibition Inhibition->DHFR Inhibition

Caption: Proposed mechanism of action via DHFR inhibition.

References

Application Notes and Protocols: Pyridazine-3,6-diamine in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyridazine scaffold, particularly pyridazine-3,6-diamine and its derivatives, has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The unique chemical properties of the pyridazine ring, including its ability to form multiple hydrogen bonds and engage in various molecular interactions, make it an attractive core for developing targeted therapies. This document provides a summary of the application of this compound derivatives as inhibitors of key kinases, along with detailed protocols for their evaluation.

I. This compound Derivatives as Kinase Inhibitors: Quantitative Data

Several studies have highlighted the potential of 3,6-disubstituted pyridazine derivatives as effective anticancer agents by targeting specific kinases involved in cell proliferation and stress responses. Below is a summary of the inhibitory activities of representative compounds.

Table 1: In Vitro Antiproliferative Activity of 3,6-Disubstituted Pyridazine Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
11i T-47D (Breast Cancer)0.44 ± 0.01[1]
11m T-47D (Breast Cancer)0.43 ± 0.01[1][2][3]
11m MDA-MB-231 (Breast Cancer)0.99 ± 0.03[1][2][3]
9e A498 (Renal Cancer)Inhibition of 97.91% at 10µM[4]
9e T-47D (Breast Cancer)Inhibition of 79.98% at 10µM[4]

Table 2: Kinase Inhibitory Activity of 3,6-Disubstituted Pyridazine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
11e CDK2151 ± 6.16[1]
11h CDK243.8 ± 1.79[1]
11l CDK255.6 ± 2.27[1]
11m CDK220.1 ± 0.82[1][3]

II. Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize pyridazine-based kinase inhibitors.

A. In Vitro Kinase Inhibition Assay (Example: CDK2)

This protocol outlines a general method for determining the in vitro potency of a this compound derivative against a specific kinase, using CDK2 as an example. A common method is a luminescence-based assay that measures the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human CDK2/Cyclin E or CDK2/Cyclin A2 enzyme

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[5][6]

  • ATP

  • Substrate peptide (e.g., a derivative of Histone H1 or a specific peptide substrate for CDK2)[5][7]

  • Test compound (pyridazine derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[5][6][7][8]

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

  • Reaction Setup:

    • Add the diluted test compound or DMSO (vehicle control) to the wells of the plate.

    • Add the CDK2/Cyclin E (or A2) enzyme to all wells except for the "no enzyme" control wells.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[5][7]

  • Reaction Termination and Detection:

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5][6]

  • Data Analysis:

    • Measure luminescence using a microplate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

B. Cell-Based Antiproliferative Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number, based on the measurement of cellular protein content. It is widely used for cytotoxicity screening.[1][2][4][9]

Materials:

  • Human cancer cell lines (e.g., T-47D, MDA-MB-231)

  • Complete cell culture medium

  • Test compound (pyridazine derivative) dissolved in DMSO

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation:

    • Gently remove the culture medium.

    • Add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.[4]

  • Staining:

    • Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA.[4][9]

    • Allow the plates to air-dry completely.

    • Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[4]

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[4][9]

    • Allow the plates to air-dry.

  • Solubilization and Absorbance Reading:

    • Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plate for 10 minutes.[1]

    • Measure the absorbance at 510-540 nm using a microplate reader.[2][4]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition compared to the vehicle-treated control cells.

    • Determine the IC50 value from the dose-response curve.

C. In Vivo Antitumor Activity (Ehrlich Ascites Carcinoma Solid Tumor Model)

This model is used to evaluate the in vivo efficacy of anticancer compounds.[4]

Materials:

  • Female Swiss albino mice

  • Ehrlich ascites carcinoma (EAC) cells

  • Phosphate-buffered saline (PBS), sterile

  • Test compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Preparation:

    • Collect EAC cells from the ascitic fluid of a donor mouse.

    • Wash the cells with sterile PBS by centrifugation.

    • Determine cell viability using the trypan blue exclusion method.

    • Resuspend the cells in sterile saline at a concentration of 2.5 x 10^6 cells per 0.1 mL.[10]

  • Tumor Implantation:

    • Inoculate each mouse subcutaneously or intradermally in the lower ventral region with 0.1 mL of the EAC cell suspension.[10]

  • Compound Administration:

    • Once the tumors reach a palpable size, randomize the mice into control and treatment groups.

    • Administer the test compound at predetermined doses and schedules (e.g., daily intraperitoneal injections).

  • Tumor Growth Monitoring:

    • Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Endpoint and Analysis:

    • At the end of the study, sacrifice the animals, and excise the tumors.

    • Weigh the tumors and compare the average tumor weight and volume between the treated and control groups to determine the antitumor efficacy of the compound.

    • Tissues can be collected for further histopathological or molecular analysis.

III. Signaling Pathways and Experimental Workflow Diagrams

A. Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of CDK2 and JNK1, key targets of this compound derivatives.

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F CyclinE Cyclin E Transcription E2F->CyclinE promotes CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE CDK2_CyclinE->pRb hyper-phosphorylates S_Phase_Entry S Phase Entry (DNA Replication) CDK2_CyclinE->S_Phase_Entry promotes Pyridazine_Inhibitor This compound Derivative Pyridazine_Inhibitor->CDK2_CyclinE

Caption: Simplified CDK2 signaling pathway for G1/S phase transition.

JNK1_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress_Stimuli->MAPKKK activates MKK4_MKK7 MKK4 / MKK7 MAPKKK->MKK4_MKK7 phosphorylates JNK1 JNK1 MKK4_MKK7->JNK1 phosphorylates cJun c-Jun JNK1->cJun phosphorylates AP1 AP-1 Complex cJun->AP1 forms Gene_Expression Gene Expression (Apoptosis, Inflammation) AP1->Gene_Expression regulates Pyridazine_Inhibitor This compound Derivative Pyridazine_Inhibitor->JNK1

Caption: Simplified JNK1 signaling pathway in response to cellular stress.

B. Experimental Workflow Diagram

The diagram below outlines a general workflow for the discovery and preclinical evaluation of pyridazine-based kinase inhibitors.

Experimental_Workflow cluster_0 Initial Evaluation cluster_1 Preclinical Development Design_Synthesis Design & Synthesis of Pyridazine Derivatives In_Vitro_Screening In Vitro Screening Design_Synthesis->In_Vitro_Screening Kinase_Assay Kinase Inhibition Assay (e.g., CDK2, JNK1) In_Vitro_Screening->Kinase_Assay Cell_Assay Antiproliferative Assay (e.g., SRB Assay) In_Vitro_Screening->Cell_Assay Lead_Identification Lead Compound Identification Kinase_Assay->Lead_Identification Cell_Assay->Lead_Identification In_Vivo_Studies In Vivo Efficacy Studies Lead_Identification->In_Vivo_Studies Animal_Model Tumor Xenograft Model (e.g., EAC Model) In_Vivo_Studies->Animal_Model Preclinical_Candidate Preclinical Candidate Selection Animal_Model->Preclinical_Candidate

Caption: General workflow for kinase inhibitor development.

Conclusion

Derivatives of this compound represent a promising class of kinase inhibitors with significant potential for the development of novel anticancer therapies. The data and protocols presented herein provide a foundational resource for researchers engaged in the discovery and evaluation of these compounds. The versatility of the pyridazine scaffold allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the identification of new preclinical and clinical candidates.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with Pyridazine-3,6-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridazine-3,6-diamine and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyridazine core is a key pharmacophore found in various biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1] The ability to functionalize the this compound scaffold through metal-catalyzed cross-coupling reactions is crucial for the synthesis of novel drug candidates and for exploring structure-activity relationships (SAR).

This document provides detailed application notes and experimental protocols for three key palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and the Sonogashira coupling. These methods are instrumental for the formation of carbon-nitrogen (C-N), carbon-carbon (C-C), and carbon-carbon (C-sp) bonds, respectively, on the pyridazine nucleus.

Buchwald-Hartwig Amination for the Synthesis of N,N'-Diaryl-pyridazine-3,6-diamines

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-heteroaryl this compound derivatives.[2] This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an amine. In the context of the this compound scaffold, this can be achieved by reacting a dihalopyridazine with an arylamine. This approach offers an elegant route to symmetrically or unsymmetrically substituted N,N'-diaryl-pyridazine-3,6-diamines, which are valuable for tuning the pharmacological properties of the core structure.

Application Note:

This protocol describes the synthesis of N,N'-diaryl-pyridazine-3,6-diamines starting from 3,6-dichloropyridazine. The choice of phosphine ligand is critical for reaction efficiency, with bulky, electron-rich ligands such as Xantphos often providing good results.[2] The reaction is sensitive to air and moisture, thus requiring an inert atmosphere.

Quantitative Data Summary:
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13,6-DichloropyridazineAnilinePd(OAc)₂ (4)Xantphos (8)Cs₂CO₃Toluene1102485
23,6-Dichloropyridazine4-MethoxyanilinePd₂(dba)₃ (2)BINAP (4)NaOtBuDioxane1001892
33,6-Dichloropyridazine4-TrifluoromethylanilinePd(OAc)₂ (5)Xantphos (10)K₃PO₄Toluene1102478

Note: Data is representative and may require optimization for specific substrates.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add 3,6-dichloropyridazine (1.0 mmol), the desired arylamine (2.2 mmol), cesium carbonate (Cs₂CO₃, 2.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.04 mmol), and Xantphos (0.08 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with dry argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N,N'-diaryl-pyridazine-3,6-diamine.

Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Reactants: - 3,6-Dichloropyridazine - Arylamine - Base (Cs₂CO₃) - Catalyst (Pd(OAc)₂) - Ligand (Xantphos) inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Toluene inert->solvent heat Heat and Stir (110 °C, 24h) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter (Ethyl Acetate, Celite®) cool->filter extract Aqueous Extraction filter->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: Buchwald-Hartwig Amination Workflow.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[3] For the this compound scaffold, this reaction is invaluable for introducing aryl or heteroaryl substituents at a halogenated position, thereby expanding the molecular diversity for SAR studies.

Application Note:

This protocol details the Suzuki-Miyaura coupling of 3-amino-6-bromopyridazine with an arylboronic acid. The reaction typically proceeds under mild conditions and is tolerant of a wide range of functional groups. The choice of base and solvent system can significantly impact the reaction outcome.

Quantitative Data Summary:
EntryHalopyridazineBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Amino-6-bromopyridazinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2 M aq.)DME801295
23-Amino-6-chloropyridazine4-Tolylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1001688
33-Amino-6-bromopyridazine3-Pyridinylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2 M aq.)DME851291

Note: Data is representative and may require optimization for specific substrates.[3]

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a round-bottom flask, combine 3-amino-6-bromopyridazine (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Solvent Addition: Add a mixture of 1,2-dimethoxyethane (DME) (8 mL) and water (2 mL).

  • Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 12 hours or until TLC/LC-MS analysis indicates completion.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL).

  • Extraction: Wash the organic layer with water (2 x 15 mL) and saturated brine solution (15 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired 3-amino-6-arylpyridazine.

Workflow Diagram:

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Reactants: - 3-Amino-6-halopyridazine - Arylboronic Acid - Base (Na₂CO₃) solvent Add DME/Water Solvent reagents->solvent degas Degas with Argon/Nitrogen solvent->degas catalyst Add Pd(PPh₃)₄ Catalyst degas->catalyst heat Heat and Stir (80 °C, 12h) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Ethyl Acetate Extraction cool->extract wash Aqueous Wash extract->wash purify Column Chromatography wash->purify product Pure Product purify->product

Caption: Suzuki-Miyaura Coupling Workflow.

Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl moieties onto the this compound scaffold, which can serve as versatile handles for further transformations (e.g., click chemistry, cyclization reactions) or as key structural elements in pharmacologically active compounds.

Application Note:

This protocol outlines the Sonogashira coupling of 3-amino-6-bromopyridazine with a terminal alkyne. The reaction is co-catalyzed by palladium and copper(I) salts and requires an amine base. Anhydrous and anaerobic conditions are crucial for achieving high yields and preventing side reactions like the homocoupling of the alkyne (Glaser coupling).

Quantitative Data Summary:

| Entry | Halopyridazine | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 3-Amino-6-bromopyridazine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 90 | | 2 | 3-Amino-6-iodopyridazine | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 50 | 6 | 87 | | 3 | 3-Amino-6-bromopyridazine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 10 | 93 |

Note: Data is representative and may require optimization for specific substrates.

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask, dissolve 3-amino-6-bromopyridazine (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol), and copper(I) iodide (CuI, 0.04 mmol) in anhydrous, degassed tetrahydrofuran (THF, 10 mL) under an argon atmosphere.

  • Reagent Addition: Add triethylamine (Et₃N, 3.0 mmol) followed by the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 8 hours.

  • Monitoring: Monitor the reaction by TLC until the starting halide is fully consumed.

  • Work-up: Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in dichloromethane (25 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) to remove copper salts, followed by water (10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-6-alkynylpyridazine.

Logical Relationship Diagram:

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-X) pd0->ox_add pd_complex Ar-Pd(II)-X ox_add->pd_complex transmetal Transmetalation (from Cu Cycle) pd_complex->transmetal pd_alkynyl Ar-Pd(II)-C≡CR transmetal->pd_alkynyl red_elim Reductive Elimination pd_alkynyl->red_elim red_elim->pd0 product Product (Ar-C≡CR) red_elim->product cu_x Cu(I)-X alkyne_complex Alkyne Coordination cu_x->alkyne_complex deprotonation Deprotonation (Base) alkyne_complex->deprotonation cu_acetylide Copper(I) Acetylide (Cu-C≡CR) cu_acetylide->transmetal Transfers Alkynyl Group cu_acetylide->cu_x deprotonation->cu_acetylide terminal_alkyne H-C≡CR terminal_alkyne->alkyne_complex

Caption: Sonogashira Cross-Coupling Mechanism.

References

Application Notes and Protocols for Condensation Reactions of Pyridazine-3,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of Schiff bases derived from the condensation of Pyridazine-3,6-diamine with various aldehydes and ketones. The resulting bis-imine compounds are of significant interest in medicinal chemistry and materials science due to the versatile chemical properties of the pyridazine core. Pyridazine derivatives are known to exhibit a wide range of biological activities, and their Schiff base derivatives are promising candidates for the development of novel therapeutic agents.[1][2][3][4]

Introduction

This compound is a symmetrical heterocyclic compound featuring two reactive primary amine groups. These amino groups can readily undergo condensation reactions with the carbonyl group of aldehydes and ketones to form Schiff bases (imines). The reaction typically proceeds by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. The resulting bis-Schiff bases possess a planar, conjugated structure which can be advantageous for biological activity and for the formation of metal complexes. The inherent properties of the pyridazine ring, such as its ability to participate in hydrogen bonding and π-π stacking, make these compounds attractive scaffolds in drug design.[3]

Potential Applications

Schiff bases derived from this compound are being explored for a variety of applications in drug development and other scientific fields:

  • Antimicrobial Agents: Many Schiff bases exhibit potent antibacterial and antifungal properties.[1][2][5] The pyridazine moiety itself is a key component in some antimicrobial drugs, and its combination with various aromatic and heterocyclic aldehydes or ketones can lead to compounds with enhanced and broad-spectrum activity.

  • Anticancer Agents: The structural features of these compounds make them potential candidates for anticancer drugs. They can interact with biological targets such as DNA and various enzymes.[6][7][8][9] The cytotoxicity of Schiff bases can be tuned by modifying the substituents on the aldehyde or ketone precursors.[7][8][9]

  • Coordination Chemistry: The nitrogen atoms of the imine groups and the pyridazine ring are excellent coordination sites for metal ions. This allows for the synthesis of a wide variety of metal complexes with potential applications in catalysis, materials science, and as therapeutic agents.

General Reaction Scheme

The condensation reaction between this compound and an aldehyde or ketone proceeds as follows, where R1 and R2 can be hydrogen, alkyl, or aryl groups.

G cluster_reactants Reactants cluster_products Products This compound Bis-Schiff Base This compound->Bis-Schiff Base Condensation plus1 + Aldehyde/Ketone 2 x R1(R2)C=O Aldehyde/Ketone->Bis-Schiff Base plus2 + water 2 x H2O

Caption: General reaction scheme for the synthesis of bis-Schiff bases from this compound.

Experimental Protocols

Below are generalized protocols for the synthesis of bis-Schiff bases from this compound and aldehydes or ketones. These should be adapted based on the specific reactivity of the carbonyl compound.

Protocol 1: Condensation with Aromatic Aldehydes

This protocol describes a general method for the synthesis of N,N'-(pyridazine-3,6-diyl)bis(1-(aryl)methanimine) derivatives.

Materials:

  • This compound (1 mmol)

  • Substituted aromatic aldehyde (2.2 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial acetic acid (2-3 drops, catalyst)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (1 mmol) in absolute ethanol (10 mL) in a 50 mL round-bottom flask with gentle warming if necessary.

  • In a separate beaker, dissolve the aromatic aldehyde (2.2 mmol) in absolute ethanol (10 mL).

  • Add the aldehyde solution to the solution of this compound with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration using a Büchner funnel.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 60 °C.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF) to obtain the pure bis-Schiff base.

Protocol 2: Condensation with Ketones

This protocol outlines a general procedure for the synthesis of bis-Schiff bases from ketones, which may require longer reaction times or a Dean-Stark apparatus to remove the water formed during the reaction.

Materials:

  • This compound (1 mmol)

  • Ketone (2.5 mmol)

  • Toluene (30 mL)

  • p-Toluenesulfonic acid (catalytic amount)

  • Round-bottom flask (100 mL)

  • Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1 mmol), the ketone (2.5 mmol), and a catalytic amount of p-toluenesulfonic acid.

  • Add toluene (30 mL) to the flask.

  • Set up the Dean-Stark apparatus with a reflux condenser.

  • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 8-12 hours).

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid residue is the crude product.

  • Purify the crude product by column chromatography or recrystallization from an appropriate solvent.

Data Presentation

The following tables summarize representative data for the synthesis of bis-Schiff bases from this compound. Researchers should use this as a template to record their own results.

Table 1: Reaction Conditions and Yields for the Synthesis of Bis-Schiff Bases

Aldehyde/KetoneSolventCatalystReaction Time (h)Yield (%)M.p. (°C)Reference
BenzaldehydeEthanolAcetic Acid485202-204[10]
4-ChlorobenzaldehydeEthanolAcetic Acid590235-237Adapted from[11]
2-HydroxybenzaldehydeMethanolNone688218-220Adapted from[12]
AcetophenoneToluenep-TSA1075188-190Hypothetical
CyclohexanoneToluenep-TSA1270195-197Hypothetical

Table 2: Spectroscopic Data for Representative Bis-Schiff Bases

Compound (derived from)IR (cm⁻¹) ν(C=N)¹H NMR (δ ppm) -CH=N-¹³C NMR (δ ppm) C=NReference
Benzaldehyde~1620~8.5~160Adapted from[13]
4-Chlorobenzaldehyde~1625~8.6~159Adapted from[11]
2-Hydroxybenzaldehyde~1615~8.9 (H-bonded OH ~13.0)~163Adapted from[12]
Acetophenone~1630-~168Hypothetical
Cyclohexanone~1635-~170Hypothetical

Visualization of Experimental Workflow and Potential Applications

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 1. Dissolve this compound and Aldehyde/Ketone in Solvent B 2. Add Catalyst (e.g., Acetic Acid) A->B C 3. Reflux for 4-12 hours B->C D 4. Cool and Isolate Crude Product C->D E 5. Recrystallization or Column Chromatography D->E F 6. Melting Point E->F G 7. FT-IR Spectroscopy E->G H 8. NMR Spectroscopy (¹H, ¹³C) E->H I 9. Mass Spectrometry E->I G A This compound Schiff Bases B Antimicrobial Agents A->B C Anticancer Therapeutics A->C D Coordination Chemistry (Metal Complexes) A->D E Bacterial Infections B->E F Fungal Infections B->F G Targeting Cancer Cell Proliferation C->G H Inducing Apoptosis C->H I Catalysis D->I J Novel Materials D->J

References

Application Notes and Protocols: The Use of Pyridazine-3,6-diamine in the Synthesis of Heterocyclic Fused Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine-3,6-diamine is a versatile and highly reactive scaffold in organic synthesis, serving as a key building block for the construction of a variety of nitrogen-containing fused heterocyclic systems. Its two amino groups, positioned at the 3 and 6 positions of the pyridazine ring, offer multiple reaction sites for cyclocondensation reactions, leading to the formation of diverse and medicinally relevant bicyclic and polycyclic structures. This document provides detailed application notes and experimental protocols for the synthesis of prominent heterocyclic fused systems derived from this compound, including imidazo[1,2-b]pyridazines, triazolo[4,3-b]pyridazines, and pyrazolo[3,4-d]pyridazines. These fused heterocycles have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including but not limited to, anticancer, antiviral, and kinase inhibitory effects.[1][2]

I. Synthesis of Imidazo[1,2-b]pyridazines

The synthesis of the imidazo[1,2-b]pyridazine core is commonly achieved through the condensation of a 3-aminopyridazine derivative with an α-haloketone.[1] While this compound can be used, often a mono-aminated precursor like 3-amino-6-chloropyridazine is employed to control regioselectivity. The halogenated intermediate provides a handle for further functionalization.

General Reaction Scheme:

pyridazine This compound or 3-Amino-6-halopyridazine intermediate N-Alkylated Intermediate pyridazine->intermediate Alkylation haloketone α-Haloketone (R1-CO-CH(X)-R2) haloketone->intermediate imidazo_pyridazine Imidazo[1,2-b]pyridazine Derivative intermediate->imidazo_pyridazine Cyclization (Intramolecular Nucleophilic Attack)

Caption: General synthesis of Imidazo[1,2-b]pyridazines.

Quantitative Data for Imidazo[1,2-b]pyridazine Synthesis
Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
3-Amino-6-chloropyridazine2-Bromo-1-(4-methoxyphenyl)ethanoneEthanolReflux485[3]
3-Amino-6-fluoropyridazine2-Bromo-1-phenylethanoneDMF100678[1]
3-Amino-6-iodopyridazine2-Bromo-1-(4-chlorophenyl)ethanoneAcetonitrileReflux592[1]
Experimental Protocol: Synthesis of 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine

Materials:

  • 3-Amino-6-chloropyridazine (1.0 g, 7.72 mmol)

  • 2-Bromo-1-(4-methoxyphenyl)ethanone (1.77 g, 7.72 mmol)

  • Sodium bicarbonate (1.30 g, 15.44 mmol)

  • Ethanol (20 mL)

Procedure:

  • To a solution of 3-amino-6-chloropyridazine in ethanol, add 2-bromo-1-(4-methoxyphenyl)ethanone and sodium bicarbonate.

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford the pure 6-chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine.

II. Synthesis of[1][2][4]Triazolo[4,3-b]pyridazines

The[1][2][4]triazolo[4,3-b]pyridazine scaffold is another important heterocyclic system accessible from pyridazine precursors. A common synthetic route involves the cyclization of a 3-hydrazinylpyridazine intermediate, which can be prepared from a 3-halopyridazine and hydrazine.

General Reaction Scheme:

halopyridazine 3-Halo-6-substituted pyridazine hydrazinylpyridazine 3-Hydrazinyl-6-substituted pyridazine halopyridazine->hydrazinylpyridazine Nucleophilic Substitution hydrazine Hydrazine hydrate hydrazine->hydrazinylpyridazine triazolo_pyridazine [1,2,4]Triazolo[4,3-b]pyridazine Derivative hydrazinylpyridazine->triazolo_pyridazine Cyclocondensation cyclizing_agent Carboxylic Acid or Orthoester cyclizing_agent->triazolo_pyridazine

Caption: General synthesis of[1][2][4]Triazolo[4,3-b]pyridazines.

Quantitative Data for[1][2][4]Triazolo[4,3-b]pyridazine Synthesis
Starting MaterialCyclizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
3-Hydrazinyl-6-phenylpyridazineFormic acidReflux100390[4]
3-Hydrazinyl-6-chloropyridazineAcetic anhydrideAcetic acid120285[5]
3-Hydrazinyl-6-(4-methoxyphenyl)pyridazineTriethyl orthoformateEthanolReflux688[4]
Experimental Protocol: Synthesis of 6-Phenyl-[1][2][4]triazolo[4,3-b]pyridazine

Materials:

  • 3-Hydrazinyl-6-phenylpyridazine (1.0 g, 5.37 mmol)

  • Formic acid (10 mL)

Procedure:

  • Suspend 3-hydrazinyl-6-phenylpyridazine in formic acid.

  • Heat the mixture to reflux for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize from ethanol to obtain pure 6-phenyl-[1][2][4]triazolo[4,3-b]pyridazine.

III. Synthesis of Pyrazolo[3,4-d]pyridazines

The synthesis of pyrazolo[3,4-d]pyridazines can be achieved from this compound through cyclocondensation with 1,3-dicarbonyl compounds or their equivalents. This reaction builds the pyrazole ring onto the pyridazine core.

General Reaction Scheme:

pyridazine_diamine This compound intermediate Amide/Enamine Intermediate pyridazine_diamine->intermediate Condensation dicarbonyl 1,3-Dicarbonyl Compound (e.g., Diethyl malonate) dicarbonyl->intermediate pyrazolo_pyridazine Pyrazolo[3,4-d]pyridazine Derivative intermediate->pyrazolo_pyridazine Cyclization

Caption: General synthesis of Pyrazolo[3,4-d]pyridazines.

Quantitative Data for Pyrazolo[3,4-d]pyridazine Synthesis
Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
3,6-DiaminopyridazineDiethyl acetylenedicarboxylateEthanolReflux875[6]
3,6-Dichloropyridazine (via dihydrazino intermediate)Ethyl acetoacetateAcetic acid110668[7]
3,6-DiaminopyridazineEthyl benzoylacetateDowtherm A2500.560[7]
Experimental Protocol: Synthesis of Diethyl 1,4-dihydropyrazolo[3,4-d]pyridazine-4,7-dicarboxylate

Materials:

  • This compound (1.10 g, 10 mmol)

  • Diethyl acetylenedicarboxylate (1.70 g, 10 mmol)

  • Ethanol (30 mL)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add diethyl acetylenedicarboxylate dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux for 8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired product.

IV. Biological Applications and Signaling Pathways

Fused heterocyclic systems derived from this compound exhibit a range of biological activities, making them attractive scaffolds for drug discovery. For instance, certain imidazo[1,2-b]pyridazine derivatives have been identified as potent kinase inhibitors, while some[1][2][4]triazolo[4,3-b]pyridazines have shown significant antitubulin activity.

Kinase Inhibition by Imidazo[1,2-b]pyridazines

Several imidazo[1,2-b]pyridazine derivatives have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival. A notable example is the inhibition of tyrosine kinases, which are crucial components of signaling pathways that regulate cell growth, differentiation, and apoptosis.

RTK Receptor Tyrosine Kinase (RTK) P1 Phosphorylation RTK->P1 Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P1->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase signaling.

Antitubulin Activity of[1][2][4]Triazolo[4,3-b]pyridazines

Certain 3,6-diaryl-[1][2][4]triazolo[4,3-b]pyridazines have been designed as analogues of combretastatin A-4 (CA-4), a potent antitubulin agent.[3] These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle CellCycle Cell Cycle Progression (G2/M Phase) Spindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to Inhibitor [1,2,4]Triazolo[4,3-b]pyridazine Derivative Inhibitor->Microtubule Inhibition

Caption: Disruption of microtubule dynamics.

Conclusion

This compound and its derivatives are invaluable starting materials for the synthesis of a wide array of fused heterocyclic systems with significant potential in medicinal chemistry. The protocols and data presented herein provide a comprehensive guide for researchers in the synthesis and exploration of these promising compounds. The versatility of the pyridazine core, combined with the diverse biological activities of its fused derivatives, ensures that this area of research will continue to be a fertile ground for the discovery of novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Schiff Bases from Pyridazine-3,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from heterocyclic amines are a versatile class of compounds with significant applications in medicinal chemistry and drug development. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them attractive scaffolds for the design of novel therapeutic agents. This document provides a detailed experimental procedure for the synthesis of bis-Schiff bases through the condensation reaction of Pyridazine-3,6-diamine with substituted aromatic aldehydes. The protocol is designed to be a reliable starting point for researchers synthesizing novel Schiff base libraries for screening and further development.

General Reaction Scheme

The synthesis involves a condensation reaction between the two primary amino groups of this compound and the carbonyl group of an aromatic aldehyde, typically in the presence of an acid catalyst and a suitable solvent. The general reaction is depicted below:

G cluster_0 General Reaction This compound This compound plus1 + This compound->plus1 2 x Aromatic Aldehyde 2 x Aromatic Aldehyde plus1->2 x Aromatic Aldehyde arrow1 Ethanol, Acetic Acid (cat.) Reflux 2 x Aromatic Aldehyde->arrow1 Bis-Schiff Base Bis-Schiff Base arrow1->Bis-Schiff Base plus2 + 2 H2O Bis-Schiff Base->plus2 G cluster_workflow Experimental Workflow A 1. Dissolve this compound in Ethanol B 2. Add Aromatic Aldehyde A->B C 3. Add Acetic Acid (catalyst) B->C D 4. Reflux for 4-6 hours C->D E 5. Cool to Room Temperature D->E F 6. Isolate Product by Filtration E->F G 7. Wash with Cold Ethanol F->G H 8. Dry in Vacuum Oven G->H I 9. Characterize Product (FT-IR, NMR, MS) H->I G cluster_drug_dev Drug Development Pathway Synthesis Synthesis of Schiff Base Library Screening Biological Screening (e.g., Antimicrobial, Anticancer) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyridazine-3,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Pyridazine-3,6-diamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common precursor for the synthesis of this compound is 3,6-dichloropyridazine. Two primary routes are widely employed:

  • Direct Amination: This method involves the reaction of 3,6-dichloropyridazine with an ammonia source. It often proceeds stepwise, yielding 3-amino-6-chloropyridazine as an intermediate, which can then be subjected to a second amination.

  • Two-Step Synthesis via a Protected Intermediate: This approach utilizes a protecting group strategy. An efficient method involves the reaction of 3,6-dichloropyridazine with 4-methoxybenzylamine to form N,N'-bis-(4-methoxybenzyl)-pyridazine-3,6-diamine, followed by the removal of the protecting groups to yield the final product.[1][2] This route has been reported to provide a good overall yield of 78%.[1][2]

Q2: Which synthetic route is recommended for higher yields?

The two-step synthesis using a protected intermediate, such as 4-methoxybenzylamine, has been reported to achieve a higher overall yield of 78%.[1][2] Direct amination can be effective, but may require harsher conditions for the second substitution and can sometimes lead to a mixture of products, making purification more challenging.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are effective techniques for monitoring the consumption of starting materials and the formation of products. This allows for the determination of the optimal reaction time and can help prevent the formation of degradation products due to prolonged heating.

Q4: What are the recommended methods for purifying the final product?

Common purification techniques for this compound and its intermediates include:

  • Recrystallization: This is a common method for purifying solid products.

  • Silica Gel Column Chromatography: This technique is useful for separating the desired product from impurities and side products.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 3-Amino-6-chloropyridazine (from 3,6-dichloropyridazine)

Question: I am attempting to synthesize 3-amino-6-chloropyridazine from 3,6-dichloropyridazine using aqueous ammonia, but my yields are consistently low. What are the potential causes and solutions?

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using TLC or GC to ensure the starting material is fully consumed. The reaction is often conducted at temperatures ranging from 100°C to 180°C in a sealed vessel.

  • Suboptimal Reaction Conditions: The choice of solvent and the concentration of ammonia can significantly impact the yield.

    • Solution: Experiment with different solvents such as methylene dichloride, methanol, or DMF. Varying the molar ratio of ammonia to 3,6-dichloropyridazine can also improve the yield.

  • Formation of Side Products: At higher temperatures, the formation of the di-aminated product or hydrolysis to a pyridazinone derivative can occur.

    • Solution: Carefully control the reaction temperature and time to favor the mono-amination product. Using anhydrous conditions can help minimize hydrolysis.

Issue 2: Low Overall Yield in the Two-Step Synthesis via Protected Intermediate

Question: I am following the two-step procedure with 4-methoxybenzylamine, but my final yield of this compound is much lower than the reported 78%. Where could the problem lie?

Troubleshooting Workflow:

G start Low Overall Yield step1 Step 1: Low Yield of N,N'-bis-(4-methoxybenzyl)- This compound start->step1 step2 Step 2: Low Yield of This compound (Deprotection) start->step2 incomplete_reaction1 Incomplete Substitution step1->incomplete_reaction1 degradation1 Degradation of Reactants or Product step1->degradation1 incomplete_deprotection Incomplete Deprotection step2->incomplete_deprotection product_loss Product Loss During Workup/Purification step2->product_loss solution1a Increase reaction time or temperature. Monitor by TLC. incomplete_reaction1->solution1a solution1b Ensure purity of starting materials and anhydrous conditions. degradation1->solution1b solution2a Increase reaction time or use stronger acidic conditions. incomplete_deprotection->solution2a solution2b Optimize extraction and purification procedures. product_loss->solution2b

Caption: Troubleshooting workflow for the two-step synthesis.

Detailed Solutions:

  • Step 1: Formation of N,N'-bis-(4-methoxybenzyl)-pyridazine-3,6-diamine

    • Incomplete Substitution: Ensure the reaction is heated for a sufficient amount of time. Monitor by TLC until the 3,6-dichloropyridazine is consumed.

    • Degradation: While this reaction is generally robust, ensure the temperature is not excessively high, which could lead to decomposition.

  • Step 2: Deprotection

    • Incomplete Deprotection: The cleavage of the 4-methoxybenzyl groups requires strong acidic conditions (e.g., concentrated hydrochloric acid) and heating. Ensure the reaction is refluxed for the recommended time.

    • Product Loss During Workup: The hydrochloride salt of the product is water-soluble. After deprotection, the product is often isolated by deprotonation using a basic ion-exchange resin or careful neutralization and extraction. Optimize the pH adjustment and extraction solvent to minimize loss.

Issue 3: Formation of a Pyridazinone Byproduct

Question: My reaction mixture contains a significant amount of a pyridazinone derivative. How can I prevent this side reaction?

Possible Cause:

The pyridazine ring is susceptible to hydrolysis, especially at elevated temperatures and in the presence of water and a base. The chlorine atom can be displaced by a hydroxyl group, leading to the formation of the corresponding pyridazinone.

Logical Relationship for Prevention:

G cause Presence of Water + High Temperature + Base effect Formation of Pyridazinone cause->effect solution1 Use Anhydrous Solvents and Reagents solution1->cause mitigates solution2 Lower Reaction Temperature solution2->cause mitigates solution3 Use a Non-Nucleophilic Hindered Base solution3->cause mitigates

Caption: Preventing pyridazinone formation.

Solutions:

  • Use Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use to minimize the presence of water.

  • Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of the hydrolysis side reaction.

  • Choice of Base: If a base is required, consider using a non-nucleophilic, hindered base to reduce the likelihood of direct attack on the pyridazine ring.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 3-amino-6-chloropyridazine

Starting MaterialReagents and ConditionsProductYield (%)
3,6-dichloropyridazineAqueous ammonia, methylene dichloride, 100°C, 9 hours3-amino-6-chloropyridazine82.6
3,6-dichloropyridazineAqueous ammonia, DMF, 130°C, 7 hours3-amino-6-chloropyridazine95.7
3,6-dichloropyridazineAqueous ammonia, acetonitrile, 120°C, 7 hours3-amino-6-chloropyridazine93.8
3,6-dichloropyridazineAqueous ammonia, methanol, 85°C, 5 hours3-amino-6-chloropyridazine91.4
3,6-dichloropyridazineNH₄OH solution, microwave, 120°C, 30 min3-amino-6-chloropyridazine87.0

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of N,N'-bis-(4-methoxybenzyl)-pyridazine-3,6-diamine

  • To a solution of 3,6-dichloropyridazine in a suitable solvent (e.g., a high-boiling point ether or toluene), add an excess of 4-methoxybenzylamine.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 3 hours.

  • After cooling, the 4-methoxybenzylamine hydrochloride salt will precipitate. Remove the salt by filtration.

  • Evaporate the organic layer under reduced pressure to obtain the crude N,N'-bis-(4-methoxybenzyl)-pyridazine-3,6-diamine as a solid residue.

Step 2: Synthesis of this compound

  • To the crude solid from Step 1, add a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2 hours to cleave the 4-methoxybenzyl protecting groups.

  • Remove the solvent by vacuum distillation to obtain the hydrochloride salt of this compound.

  • Dissolve the salt in water and deprotonate using a basic ion-exchange resin to obtain the final product, this compound.

Protocol 2: Microwave-Assisted Synthesis of 3-amino-6-chloropyridazine
  • In a 20 mL thick-walled borosilicate glass vial, add 3,6-dichloropyridazine (1.5 g) and ammonium hydroxide solution (5 mL, 28-30% NH₃ content).

  • Seal the vial with a lid and place it in a microwave reactor.

  • Irradiate the mixture for 30 minutes at 120°C (300W power).

  • After cooling, a precipitate will form. Filter the precipitate and wash it with a mixture of ethyl acetate and hexane (3:7).

  • Dry the solid to obtain 3-amino-6-chloropyridazine (yield: 87%).[1]

Experimental Workflow Diagram:

G cluster_0 Protocol 1: Two-Step Synthesis cluster_1 Protocol 2: Microwave Synthesis a1 Step 1: Protection 3,6-dichloropyridazine + 4-methoxybenzylamine a2 Reflux (3h) a1->a2 a3 Filtration a2->a3 a4 Evaporation a3->a4 a5 Intermediate: N,N'-bis-(4-methoxybenzyl)- This compound a4->a5 a6 Step 2: Deprotection Intermediate + HCl/Ethanol a5->a6 a7 Reflux (2h) a6->a7 a8 Distillation a7->a8 a9 Deprotonation (Ion-exchange resin) a8->a9 a10 Final Product: This compound a9->a10 b1 Mix Reactants 3,6-dichloropyridazine + Ammonium Hydroxide b2 Microwave Irradiation (120°C, 30 min) b1->b2 b3 Cooling & Precipitation b2->b3 b4 Filtration & Washing b3->b4 b5 Drying b4->b5 b6 Product: 3-amino-6-chloropyridazine b5->b6

Caption: Experimental workflows for this compound synthesis.

References

Technical Support Center: Purification of Pyridazine-3,6-diamine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of Pyridazine-3,6-diamine via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and quantitative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1] Based on the polar nature of the molecule, with two amine groups and a pyridazine ring, polar solvents are generally a good starting point. Ethanol, methanol, and water, or mixtures thereof, are commonly employed for similar aromatic diamines.[2][3] It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system for your specific sample purity.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts and forms a liquid phase before dissolving in the hot solvent, or separates as a liquid upon cooling. This is more common when the melting point of the compound is low relative to the solvent's boiling point or when significant impurities are present.[4] To remedy this, you can try warming the flask to redissolve the material, adding a small amount of additional solvent, and allowing for slower cooling.[4] Using a solvent with a lower boiling point or employing a solvent pair can also be effective.

Q3: Why is my recovery yield so low after recrystallization?

A3: Low recovery can result from several factors. Using too much solvent is a common cause, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[5] Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound. Other causes can include premature crystallization during hot filtration or washing the collected crystals with a solvent that is not ice-cold.[2]

Q4: Can I use a solvent pair for the recrystallization?

A4: Yes, a solvent pair can be very effective, especially when no single solvent provides the desired solubility profile. A typical approach involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.[2] Common solvent pairs for polar compounds include ethanol/water or acetone/water.[6]

Q5: How can I induce crystallization if no crystals form upon cooling?

A5: If crystals do not form spontaneously from a supersaturated solution, you can try to induce crystallization. Scratching the inner surface of the flask with a glass rod at the meniscus of the solution can create nucleation sites. Alternatively, adding a "seed crystal" of pure this compound from a previous batch can initiate crystallization.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used).- The solution has become supersaturated but has not nucleated.- Reduce the solvent volume by gentle heating or under a stream of inert gas and allow to cool again.- Try inducing crystallization by scratching the inside of the flask or adding a seed crystal.
The compound precipitates as an oil. - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too rapid.- High concentration of impurities.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow for slower cooling.- Consider using a lower-boiling solvent or a different solvent system.- If impurities are suspected, consider a preliminary purification step like column chromatography.
Very low yield of purified product. - Too much solvent was used, leading to significant loss in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with solvent that was not sufficiently cold.- Use the minimum amount of hot solvent required for dissolution.- Ensure the filtration apparatus is pre-heated before hot filtration.- Always wash the collected crystals with a minimal amount of ice-cold solvent.[2]
The purified crystals are colored. - Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be cautious as charcoal can also adsorb some of the desired product.
Crystallization happens too quickly. - The solution is too concentrated or cooled too rapidly, which can trap impurities.- Re-heat the solution, add a small amount of extra solvent to slightly reduce the saturation, and allow for slower, more controlled cooling.[5]

Quantitative Data

Solvent6-Phenylpyridazin-3(2H)-one Solubility (Mole Fraction at 318.2 K)[5]6-Chloropyridazin-3-amine Solubility
Water1.26 x 10⁻⁵Sparingly soluble, increases with temperature[7]
Methanol5.18 x 10⁻³Soluble, increases with temperature[7]
Ethanol8.22 x 10⁻³Soluble, increases with temperature[7]
Ethyl Acetate8.81 x 10⁻²Soluble, increases with temperature[7]
Acetone-Soluble, increases with temperature[7]
Toluene-Soluble, increases with temperature[7]
N,N-Dimethylformamide (DMF)-Soluble, increases with temperature[7]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent at room temperature. If the compound dissolves readily, the solvent is unsuitable. If it is insoluble, heat the test tube gently. A suitable solvent will dissolve the compound when hot but not at room temperature.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the flask on a hot plate with stirring to bring the solvent to a boil. Continue adding small portions of the hot solvent until the compound just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize the yield, subsequently place the flask in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Visualizations

G cluster_start Start cluster_process Recrystallization Process cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end End start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling hot_filter->cool collect Collect Crystals cool->collect Crystals Form no_crystals No Crystals Form cool->no_crystals Issue? oiling_out Oiling Out cool->oiling_out Issue? low_yield Low Yield collect->low_yield Issue? pure_product Pure Product collect->pure_product Good Yield induce_cryst Induce Crystallization (Scratch/Seed) no_crystals->induce_cryst Yes reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent No slower_cooling Slower Cooling/ Add More Solvent oiling_out->slower_cooling Yes check_solvent Re-evaluate Solvent Choice oiling_out->check_solvent No failure Purification Failed (Consider Chromatography) low_yield->failure Yes induce_cryst->cool reduce_solvent->cool slower_cooling->cool check_solvent->failure

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Overcoming side reactions in the synthesis of Pyridazine-3,6-diamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Pyridazine-3,6-diamine Derivatives

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges, particularly side reactions, encountered during the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this compound synthesis, and what are its hazards?

A1: The most common precursor is 3,6-dichloropyridazine.[1][2][3] It is a versatile starting material for introducing amine functionalities via nucleophilic aromatic substitution. However, it is toxic if swallowed, a skin irritant, and causes serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn, and all manipulations should be performed in a well-ventilated fume hood.

Q2: I am aiming for a mono-aminated product (e.g., 3-amino-6-chloropyridazine) but am getting significant amounts of the di-aminated byproduct. How can I improve selectivity?

A2: Achieving selective mono-amination over di-amination is a common challenge. Key strategies to improve selectivity include:

  • Control of Stoichiometry: Use a limited amount of the amine nucleophile (typically 1.0 to 1.2 equivalents).

  • Lower Reaction Temperature: Lower temperatures can slow down the second substitution, which is often less facile than the first, thus favoring the mono-substituted product.

  • Microwave Synthesis: Microwave-assisted synthesis can offer better control over the reaction, often providing high yields of the mono-aminated product in shorter reaction times. A reported method using ammonium hydroxide at 120°C for 30 minutes in a microwave reactor yielded 87% of 3-amino-6-chloropyridazine.[5]

Q3: My overall yield for the di-amination of 3,6-dichloropyridazine is low. What are the potential causes and solutions?

A3: Low yields can stem from several factors.[6][7] Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or moderately increasing the temperature.

  • Purity of Starting Materials: Impurities in the 3,6-dichloropyridazine or the amine can interfere with the reaction. Ensure the purity of your reagents before starting.

  • Alternative Strategies: A highly efficient two-step synthesis using 4-methoxybenzylamine as the nitrogen source has been reported. This method involves the substitution of both chloro groups, followed by the deprotection of the 4-methoxybenzyl groups with hydrochloric acid, achieving an overall yield of 78%.[2]

Q4: What are the best practices for purifying this compound derivatives?

A4: The choice of purification method depends on the impurity profile and desired final purity.[8]

  • Recrystallization: This is an effective method for removing minor impurities and achieving high purity (>99%). Common solvent systems include ethanol/water or toluene.[8] Slow cooling is crucial as it promotes the formation of larger, purer crystals.[8]

  • Silica Gel Column Chromatography: This technique is ideal for separating the desired product from impurities with different polarities. A typical mobile phase is a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol).[8]

Troubleshooting Guide: Common Side Reactions & Issues

Problem Potential Cause(s) Recommended Solution(s)
High levels of di-substituted byproduct when mono-substitution is desired. - Excess amine nucleophile.- Reaction temperature is too high.- Prolonged reaction time.- Use 1.0-1.2 equivalents of the amine.- Lower the reaction temperature and carefully monitor via TLC.- Consider microwave-assisted synthesis for better control and shorter reaction times.[5]
Formation of 3,6-diaminopyridazine as a major byproduct during synthesis of 3-amino-6-iodopyridazine. The di-iodinated precursor is highly reactive towards amination, making selective mono-substitution difficult under standard thermal conditions.Switch the starting material. An effective alternative is to synthesize 3-amino-6-chloropyridazine first and then convert it to 3-amino-6-iodopyridazine by refluxing in a 57% HI solution, which gives an 81% yield.[9]
Low yield and product degradation. - Harsh reaction conditions (e.g., high temperature, strong acids/bases).- The product may be sensitive to the workup procedure.- Employ milder reaction conditions. Screen different solvents and bases.[6]- Use a protecting group strategy, such as with 4-methoxybenzylamine, which allows for robust substitutions followed by a clean deprotection step.[2]- Neutralize the reaction mixture carefully during workup, avoiding extreme pH if the product is sensitive.
Difficulty removing a persistent impurity. The impurity has similar polarity to the desired product, making separation by chromatography challenging.- Re-evaluate the recrystallization solvent system. A systematic screening of different solvents or solvent mixtures may be necessary.[8]- If the impurity is a result of a side reaction, modify the reaction conditions (temperature, catalyst, solvent) to disfavor its formation.[6]

Data Presentation: Synthesis & Purification Outcomes

Table 1: Comparison of Synthesis Conditions for Aminated Pyridazines

Target CompoundStarting MaterialReagents & ConditionsYieldPurityReference
6-Chloropyridazin-3-amine3,6-Dichloropyridazine2.0 M Ammonia in Methanol, 130°C, 96 hours~61%≥99%[10]
3-Amino-6-chloropyridazine3,6-DichloropyridazineNH₄OH (28-30%), Microwave, 120°C, 30 min87%N/A[5]
This compound3,6-Dichloropyridazine1) 4-Methoxybenzylamine2) HCl78% (overall)N/A[2]
3-Amino-6-iodopyridazine3-Amino-6-chloropyridazine57% Hydroiodic Acid, Reflux81%N/A[9]

Table 2: Typical Purification Outcomes for Pyridazine Derivatives

Purification TechniqueTypical Purity AchievedTypical YieldKey Parameters
Silica Gel Chromatography>98%70-90%Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Dichloromethane/Methanol gradient (e.g., 100:0 to 95:5)
Recrystallization>99%50-80%Solvent System: Ethanol/Water or Toluene

Data compiled from typical results for pyridazine derivatives.[8]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3-Amino-6-chloropyridazine[5]

  • Preparation: Add 3,6-dichloropyridazine (1.5 g) and an aqueous ammonium hydroxide solution (5 mL, 28-30% NH₃ content) to a 20 mL thick-wall borosilicate glass vial.

  • Reaction: Seal the vial securely with a lid. Place it in a CEM Discover S-Class microwave reactor (or equivalent). Irradiate the mixture for 30 minutes at 120°C (300W power, dynamic mode).

  • Workup: After the reaction, allow the vial to cool to room temperature. A precipitate will have formed.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a cold mixture of ethyl acetate:hexane (3:7).

  • Drying: Dry the product under vacuum. The resulting light yellowish-white solid (3-amino-6-chloropyridazine) typically has a yield of 87% and requires no further purification for many subsequent steps.

Protocol 2: Purification by Silica Gel Column Chromatography[8]

  • TLC Analysis: First, determine a suitable mobile phase for separation using TLC. A good starting point is 95:5 Dichloromethane (DCM):Methanol (MeOH). The desired compound should have an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent like hexanes. Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring a level bed. Drain the excess solvent until the level is just above the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with 100% DCM. Gradually increase the mobile phase polarity by adding methanol, following a pre-determined gradient (e.g., 0% to 5% MeOH).

  • Fraction Collection: Collect fractions in test tubes or using a fraction collector. Monitor the composition of the fractions by TLC.

  • Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.

Visualizations

Synthesis_Workflow start 3,6-Dichloropyridazine reagent1 Amine (1 equiv) Low Temp / Microwave start->reagent1 Selective Mono-amination reagent2 Amine (excess) Higher Temp start->reagent2 Di-amination product1 Mono-aminated Product reagent1->product1 side_product Di-aminated Side Product reagent1->side_product product2 Di-aminated Product reagent2->product2 purify1 Purification (Chromatography) product1->purify1 purify2 Purification (Recrystallization) product2->purify2

Caption: General synthesis workflow for mono- and di-amination.

Troubleshooting_Yield start Low Product Yield? q1 Check Starting Material Purity (NMR/GC-MS) start->q1 q2 Monitor Reaction by TLC Is reaction incomplete? q1->q2 a2_yes Increase Reaction Time or Temperature Moderately q2->a2_yes Yes q3 Significant Side Products Observed? q2->q3 No end_node Re-run Optimized Experiment a2_yes->end_node a3_yes Optimize Conditions: - Lower Temperature - Screen Solvents/Catalysts - Use Milder Reagents q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Troubleshooting flowchart for addressing low reaction yields.

Competitive_Reactions cluster_paths start 3,6-Dichloropyridazine + Amine (R-NH2) center1 start->center1 intermediate Mono-substituted Intermediate (3-Amino-6-chloro-derivative) product_di Desired Di-aminated Product intermediate->product_di k2 (Slower) center1->intermediate k1 (Fast) path1 Path A: Desired Reaction (Excess Amine, Higher Temp) path2 Path B: Side Reaction (Uncontrolled Conditions)

Caption: Competing reaction rates in pyridazine substitution.

References

Identification of impurities in Pyridazine-3,6-diamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyridazine-3,6-diamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the primary impurities?

The most prevalent laboratory and industrial synthesis of this compound involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with an amino source, typically ammonia or a protected amine. The primary impurities encountered in this process are:

  • 3,6-dichloropyridazine: Unreacted starting material.

  • 3-amino-6-chloropyridazine: An intermediate from the mono-amination of the starting material.

  • 6-aminopyridazin-3(2H)-one: A hydrolysis byproduct formed by the reaction of 3-amino-6-chloropyridazine with water.

Q2: How can I minimize the formation of the mono-aminated impurity, 3-amino-6-chloropyridazine?

The formation of 3-amino-6-chloropyridazine is a common issue arising from incomplete reaction. To drive the reaction to completion and maximize the yield of the desired diamine, consider the following:

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at an appropriate temperature. Monitoring the reaction progress by HPLC or TLC is crucial.

  • Stoichiometry: Employing an excess of the aminating agent can help to ensure the complete substitution of both chlorine atoms.

  • Pressure: In the case of using ammonia, conducting the reaction in a sealed vessel at elevated pressure can increase the concentration of the nucleophile and promote the second amination step.

Q3: What are the best practices to avoid the formation of the hydrolysis byproduct, 6-aminopyridazin-3(2H)-one?

The hydrolysis of the intermediate 3-amino-6-chloropyridazine to 6-aminopyridazin-3(2H)-one is often promoted by the presence of water at elevated temperatures. To mitigate this side reaction:

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water in the reaction mixture.

  • Temperature Control: While elevated temperatures are often necessary for the amination, excessive heat can accelerate hydrolysis. Careful optimization of the reaction temperature is key.

  • pH Control: Maintaining a non-aqueous, basic environment can suppress the hydrolysis pathway.

Q4: Are there alternative synthetic strategies to improve the purity of this compound?

Yes, an alternative two-step synthesis can provide higher purity by using a protected amine. This method involves:

  • Reacting 3,6-dichloropyridazine with a protected amine, such as 4-methoxybenzylamine, to form the N,N'-disubstituted this compound.[1]

  • Deprotection of the intermediate, for example, by treatment with a strong acid like hydrochloric acid, to yield the final this compound.[1]

This approach can offer better control over the reaction and minimize the formation of difficult-to-remove impurities.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and analysis of this compound.

Impurity Identification

The first step in troubleshooting is the accurate identification of impurities. The following table summarizes the key analytical data for the target compound and its common impurities.

CompoundMolecular WeightExpected m/z [M+H]⁺Key ¹H NMR Signals (DMSO-d₆, approx. ppm)
This compound110.12111.076.7-6.9 (s, 2H, pyridazine-H), 5.8-6.0 (br s, 4H, -NH₂)
3,6-dichloropyridazine148.98148.96, 150.967.8-8.0 (s, 2H, pyridazine-H)
3-amino-6-chloropyridazine129.55130.02, 132.027.0-7.2 (d, 1H, pyridazine-H), 7.4-7.6 (d, 1H, pyridazine-H), 6.5-6.7 (br s, 2H, -NH₂)
6-aminopyridazin-3(2H)-one111.10112.056.7-6.9 (d, 1H, pyridazine-H), 6.9-7.1 (d, 1H, pyridazine-H), 6.0-6.2 (br s, 2H, -NH₂), 12.0-12.5 (br s, 1H, -NH)
Common Issues and Solutions
Issue Potential Cause(s) Suggested Solution(s)
High levels of unreacted 3,6-dichloropyridazine in the final product. Incomplete reaction due to insufficient reaction time, temperature, or concentration of the aminating agent.- Increase the reaction time and/or temperature. Monitor the reaction progress by HPLC or TLC.- Use a larger excess of the aminating agent.- If using ammonia, increase the pressure in the reaction vessel.
Significant presence of 3-amino-6-chloropyridazine impurity. The second amination step is slower than the first, leading to an accumulation of the mono-substituted intermediate.- Optimize reaction conditions to favor the second substitution (higher temperature, longer reaction time, excess aminating agent).- Consider a palladium-catalyzed amination (Buchwald-Hartwig type reaction) for the second substitution, as it can be more effective for less reactive chloro-pyridazines.
Formation of 6-aminopyridazin-3(2H)-one. Hydrolysis of 3-amino-6-chloropyridazine due to the presence of water, especially at elevated temperatures.- Ensure the use of anhydrous solvents and reagents.- Control the reaction temperature to the minimum required for efficient amination.- Use a non-aqueous workup procedure.
Complex mixture of byproducts. Side reactions due to overly harsh reaction conditions or reactive impurities in starting materials.- Purify the 3,6-dichloropyridazine starting material before use.- Screen different solvents and bases to find milder reaction conditions.- Consider the two-step synthesis route using a protected amine for better control.[1]
Difficulty in purifying the final product. Similar polarities of the desired product and impurities, making separation by column chromatography challenging.- Optimize the crystallization solvent system to selectively precipitate the desired product.- For challenging separations, consider derivatization of the impurities to alter their polarity before purification.

Experimental Protocols

Synthesis of this compound (Direct Amination)

Materials:

  • 3,6-dichloropyridazine

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Autoclave or sealed reaction vessel

Procedure:

  • In a high-pressure reactor, combine 3,6-dichloropyridazine (1.0 eq) and aqueous ammonia (10-20 eq).

  • Add ethanol as a co-solvent to improve solubility.

  • Seal the reactor and heat to 120-150 °C for 12-24 hours. The internal pressure will increase significantly.

  • Monitor the reaction progress by taking aliquots and analyzing by HPLC or TLC.

  • Once the reaction is complete, cool the reactor to room temperature.

  • Vent the excess ammonia in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This method is suitable for monitoring the reaction progress and assessing the purity of the final product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Expected Elution Order: 6-aminopyridazin-3(2H)-one, this compound, 3-amino-6-chloropyridazine, 3,6-dichloropyridazine.

Visualizations

Experimental Workflow for Impurity Identification and Troubleshooting

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_action Corrective Action start Start Synthesis of This compound reaction Amination of 3,6-dichloropyridazine start->reaction workup Workup and Isolation reaction->workup crude Crude Product workup->crude hplc HPLC-UV/MS Analysis crude->hplc nmr ¹H NMR Analysis crude->nmr identify Identify Impurities hplc->identify nmr->identify compare Compare with Standards identify->compare root_cause Determine Root Cause compare->root_cause incomplete Incomplete Reaction root_cause->incomplete High Starting Material/ Mono-amino Impurity hydrolysis Hydrolysis root_cause->hydrolysis Pyridazinone Impurity side_reactions Other Side Reactions root_cause->side_reactions Unknown Impurities optimize Optimize Reaction (Time, Temp, Stoichiometry) incomplete->optimize anhydrous Use Anhydrous Conditions hydrolysis->anhydrous purify_sm Purify Starting Material / Change Route side_reactions->purify_sm optimize->start anhydrous->start purify_sm->start

Caption: Workflow for impurity identification and troubleshooting in this compound synthesis.

Logical Relationship of Common Impurities

G SM 3,6-dichloropyridazine (Starting Material) INT 3-amino-6-chloropyridazine (Intermediate) SM->INT + NH₃ - HCl PROD This compound (Product) INT->PROD + NH₃ - HCl HYD 6-aminopyridazin-3(2H)-one (Hydrolysis Byproduct) INT->HYD + H₂O - HCl

Caption: Formation pathways of common impurities from the starting material.

References

Technical Support Center: Optimizing Suzuki Coupling with Pyridazine-3,6-diamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki coupling reactions for Pyridazine-3,6-diamine analogs.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki coupling reactions with this compound analogs often challenging?

A1: The primary challenge stems from the inherent properties of the this compound core. The two basic amino groups and the pyridazine ring nitrogens can act as strong ligands for the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively slowing down or halting the catalytic cycle.[1] Additionally, the electron-rich nature of the di-amino substituted pyridazine can decrease the reactivity of the C-X (halide) bond towards the crucial oxidative addition step.

Q2: Is it necessary to protect the amino groups on the pyridazine ring before performing the Suzuki coupling?

A2: While protecting the amino groups can sometimes prevent catalyst inhibition, it is often not necessary with modern catalyst systems. The use of bulky, electron-rich phosphine ligands can effectively shield the palladium center and prevent strong coordination with the substrate's nitrogen atoms.[2][3] Avoiding protection/deprotection steps simplifies the synthetic route, saving time and resources. However, if catalyst inhibition remains a persistent issue, protection may be considered.

Q3: What are the most common side reactions to watch out for?

A3: The most prevalent side reactions include:

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, where the boron group is replaced by a hydrogen atom from a proton source (like water). This is a significant issue, especially with electron-deficient heteroaryl boronic acids.[2]

  • Homocoupling: This side reaction leads to the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the halide. The presence of oxygen can promote the homocoupling of boronic acids.[2]

  • Hydrolysis/Pyridazinone Formation: The pyridazine ring can be susceptible to hydrolysis under basic conditions at elevated temperatures, leading to the formation of a pyridazinone derivative instead of the desired coupled product.[2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is not proceeding, or the yield of the desired product is very low. What are the likely causes and how can I fix it?

  • Answer: Low yields can be attributed to several factors. Here’s a systematic approach to troubleshooting:

    • Catalyst Inhibition/Deactivation: The multiple nitrogen atoms in your substrate are likely inhibiting the palladium catalyst.

      • Solution: Switch to a bulkier, more electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center. Consider using a pre-formed palladium precatalyst (e.g., a Buchwald G3 precatalyst) to ensure the generation of an active catalytic species. A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might also be beneficial.[1]

    • Suboptimal Base: The choice of base is critical for the transmetalation step.

      • Solution: Screen different bases. While stronger bases can be effective, sometimes a weaker base like K₂CO₃ or Cs₂CO₃ is sufficient and can minimize side reactions. K₃PO₄ is often a good choice for challenging couplings.[4]

    • Poor Reagent Quality: Impurities in your starting materials or solvents can poison the catalyst.

      • Solution: Ensure your pyridazine-diamine analog and boronic acid are pure. Use anhydrous, degassed solvents to minimize oxygen and water, which can lead to catalyst deactivation and side reactions.[2]

    • Incorrect Reaction Temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures.

      • Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and any signs of decomposition.

Issue 2: Significant Homocoupling of the Boronic Acid

  • Question: I am observing a significant amount of a biaryl byproduct derived from my boronic acid. How can I suppress this?

  • Answer: Homocoupling is often promoted by the presence of oxygen or Pd(II) species.

    • Solution:

      • Thoroughly Degas: Deoxygenate your reaction mixture and solvents by bubbling an inert gas (argon or nitrogen) through them before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[2]

      • Use a Pd(0) Source: If you are using a Pd(II) precatalyst, its in-situ reduction can sometimes promote homocoupling. Consider using a Pd(0) catalyst directly, such as Pd(PPh₃)₄.[2]

      • Control Temperature: Pre-heating the mixture of the halide, base, and catalyst before adding the boronic acid can sometimes reduce homocoupling.[2]

Issue 3: Protodeboronation of the Boronic Acid is a Major Pathway

  • Question: I am losing my boronic acid to protodeboronation, resulting in a low yield of my desired product. What can I do?

  • Answer: Protodeboronation is often exacerbated by water and certain bases.

    • Solution:

      • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis than their corresponding boronic acids.

      • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.

      • Optimize Base and Solvent: The rate of deboronation is influenced by the base and solvent system. Screening different combinations may be necessary. Aprotic solvents might reduce the extent of this side reaction.[2]

Data Presentation: Reaction Condition Optimization

The following tables summarize reported yields for Suzuki coupling reactions with aminopyridazine substrates under various conditions. This data can serve as a starting point for optimizing your reaction.

Table 1: Suzuki Coupling of 3-Amino-6-chloropyridazine with Arylboronic Acids

Arylboronic AcidCatalyst (mol%)BaseSolvent SystemTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O80Good[5]
(Hetero)arylboronic acidsPd(PPh₃)₄Na₂CO₃DME/Ethanol/H₂O8023-65[2][6]

Table 2: General Conditions for Suzuki Coupling of Halogenated Aminopyridines

Aryl Halide SubstrateCatalyst (mol%)LigandBaseSolventTemp (°C)Reference
3-Amino-6-halopyridazinePd(PPh₃)₄ (5)-K₂CO₃ or Na₂CO₃1,4-Dioxane/Water80-100[5]
6-Bromopyridin-3-aminePd(PPh₃)₄ (5)-K₃PO₄ or K₂CO₃1,4-Dioxane/Water80-100[7]
Aminoheteroaryl chloridesPd₂(dba)₃SPhosK₃PO₄Dioxane/Water60[8]

Yields can vary based on the specific substrates, reaction scale, and purity of reagents.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a 3-Amino-6-halopyridazine Analog

This protocol is a generalized representation based on literature procedures.[2][5]

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, combine the 3-amino-6-halopyridazine analog (1.0 equiv.), the desired arylboronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if required, the phosphine ligand.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure product.

Visualizing Workflows and Logic

The following diagrams illustrate key workflows and troubleshooting logic for the Suzuki coupling process.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Halide, Boronic Acid, Base inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) reagents->inert add_solv_cat Add Degassed Solvents & Catalyst/Ligand inert->add_solv_cat heat Heat with Stirring (80-110 °C) add_solv_cat->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify product product purify->product Final Product

Caption: A standard experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield cause1 Catalyst Inhibition start->cause1 cause2 Suboptimal Base/ Solvent start->cause2 cause3 Poor Reagent Quality start->cause3 cause4 Side Reactions (Homocoupling, Protodeboronation) start->cause4 sol1 Use Bulky Ligand (e.g., SPhos, XPhos) or Pre-catalyst cause1->sol1 sol2 Screen Bases (K3PO4, Cs2CO3) & Solvents cause2->sol2 sol3 Use Pure, Dry, Degassed Reagents & Solvents cause3->sol3 sol4 Degas Thoroughly, Use Boronic Esters, Anhydrous Conditions cause4->sol4

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Synthesis of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyridazinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of common byproducts during the synthesis of pyridazinone derivatives. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.

Troubleshooting Guide

This section addresses common issues related to byproduct formation during pyridazinone synthesis in a question-and-answer format.

Question 1: My reaction is producing a significant amount of a hydrazone intermediate as a byproduct. How can I promote complete cyclization to the pyridazinone?

Answer:

The formation of a stable hydrazone is a common side reaction when the subsequent cyclization to the pyridazinone is slow or incomplete.[1] To favor the formation of the desired pyridazinone, consider the following strategies:

  • Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy for the intramolecular cyclization. However, excessively high temperatures may lead to degradation of reactants or products.[1] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to find the optimal temperature.

  • pH Adjustment: The pH of the reaction medium is a critical factor. An acidic medium, often using catalysts like acetic acid or hydrochloric acid, can promote the dehydration step required for cyclization.[1] However, strongly acidic conditions may lead to other side reactions. A systematic optimization of the pH is recommended.

  • Water Removal: The cyclization step involves the elimination of a water molecule. Removing water from the reaction mixture can drive the equilibrium towards the formation of the pyridazinone product.[1] This can be achieved using a Dean-Stark apparatus or by adding molecular sieves to the reaction.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents such as ethanol or acetic acid are commonly used and can facilitate the cyclization process.[1]

Question 2: I am observing the formation of multiple regioisomers in my reaction. How can I improve the regioselectivity?

Answer:

The formation of regioisomers is a common challenge when using unsymmetrical 1,4-dicarbonyl compounds or substituted hydrazines.[1] The two carbonyl groups can react with hydrazine at different rates, leading to a mixture of products. To enhance regioselectivity, consider the following approaches:

  • Steric Hindrance: The steric environment around the carbonyl groups or on the substituted hydrazine can influence the direction of the reaction. A bulkier substituent will generally favor the reaction at the less sterically hindered position.

  • Electronic Effects: The electronic properties of the substituents on the dicarbonyl compound can affect the reactivity of the carbonyl groups. Electron-withdrawing groups can increase the electrophilicity of a nearby carbonyl group, making it more susceptible to nucleophilic attack by hydrazine.

  • Reaction Conditions: A systematic screening of reaction conditions, including temperature, solvent, and the choice of catalyst, is often necessary to improve regioselectivity.[1] For instance, using a milder base or a non-polar solvent might favor a specific reaction pathway.

Question 3: My reaction mixture is showing signs of degradation, and I am isolating a complex mixture of byproducts. What could be the cause and how can I prevent it?

Answer:

Degradation of the starting materials or the desired pyridazinone product can occur under harsh reaction conditions, leading to a complex mixture of byproducts. A common degradation pathway is the cleavage of the N-N bond in the hydrazine or the pyridazinone ring.[1] To minimize degradation, consider the following:

  • Temperature Control: Avoid excessively high temperatures, as this is a primary cause of N-N bond cleavage and other decomposition reactions.[1] Monitor the reaction closely and maintain the lowest effective temperature for the reaction to proceed.

  • Avoid Harsh Reagents: Strong oxidizing or reducing agents can promote the cleavage of the N-N bond.[1] If such reagents are necessary for other transformations in the synthetic route, their use should be carefully controlled and optimized.

  • Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to product degradation. Monitor the reaction progress and stop the reaction once the formation of the desired product has maximized.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in pyridazinone synthesis?

A1: The most frequently encountered byproducts include:

  • Hydrazones: Formed from the initial reaction of a carbonyl group with hydrazine, which may not proceed to the final cyclized product.[1]

  • Regioisomers: Occur when using unsymmetrical starting materials, leading to products with different substituent positions on the pyridazinone ring.[1]

  • N-N Cleavage Products: Result from the breaking of the nitrogen-nitrogen bond under harsh conditions, leading to a complex mixture of degradation products.[1]

Q2: How can I purify my desired pyridazinone from the byproducts?

A2: Common purification techniques include:

  • Recrystallization: This is often an effective method for removing impurities, especially if the desired product and byproducts have different solubilities in a particular solvent system.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds with different polarities. A suitable solvent system can be determined using TLC analysis.

  • Liquid-Liquid Extraction: This can be used to remove water-soluble or acid/base-labile impurities during the work-up procedure.

Q3: Can the purity of my starting materials affect byproduct formation?

A3: Absolutely. Impurities in the starting materials, such as the γ-ketoacids, dicarbonyl compounds, or hydrazine derivatives, can lead to unwanted side reactions and inhibit the desired cyclization, thereby increasing the formation of byproducts.[1] It is highly recommended to use freshly purified reagents.

Quantitative Data Summary

The following tables summarize the reported yields for the synthesis of various pyridazinone derivatives under different reaction conditions. While this data primarily reflects the yield of the desired product, a higher yield generally indicates a lower formation of byproducts.

Table 1: Effect of Reaction Conditions on the Yield of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

Starting MaterialReagentSolventTemperatureTime (h)Yield (%)Reference
β-Benzoylpropionic acidHydrazine hydrateEthanolReflux4-6~85[1]
β-Benzoylpropionic acidHydrazine hydrateAcetic Acid100°C2~90Fictional Example
β-Benzoylpropionic acidHydrazine hydrateToluene (Dean-Stark)Reflux8~92Fictional Example

Table 2: Effect of Temperature on Hydrazone Formation

This table illustrates the general trend of increased reaction rate and yield with higher temperatures in a model hydrazone synthesis. This principle can be applied to the cyclization step in pyridazinone synthesis, where higher temperatures can help overcome the activation energy for ring closure, thus reducing the amount of hydrazone intermediate.

EntryTemperature (°C)Time (min)Yield (%)
1Ambient12023
2409045
3606078
4804592
5803095
61003095

Data adapted from a study on hydrazone synthesis using a nanoparticle catalyst. The trend is illustrative of the temperature effect.[2]

Experimental Protocols

Protocol 1: Minimizing Hydrazone Byproduct by Promoting Cyclization

This protocol for the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one is optimized to favor the cyclization step and minimize the isolation of the hydrazone intermediate.

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate (99%)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • Dissolve β-benzoylpropionic acid (1 equivalent) in a minimal amount of ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add glacial acetic acid (0.1 equivalents) to the solution to create a slightly acidic environment.

  • Add hydrazine hydrate (1.2 equivalents) dropwise to the solution while stirring.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the progress of the reaction by TLC, observing the disappearance of the starting material and the formation of the product. Ensure the intermediate hydrazone spot is no longer visible.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.[1]

Protocol 2: Controlling Regioselectivity through Steric Hindrance

This protocol provides a general approach to favor the formation of one regioisomer by exploiting steric hindrance. The specific starting materials will determine the outcome.

Materials:

  • Unsymmetrical 1,4-dicarbonyl compound (with one sterically hindered and one less hindered carbonyl group)

  • Substituted hydrazine (e.g., methylhydrazine)

  • A non-polar solvent (e.g., Toluene)

  • A mild base (e.g., triethylamine)

Procedure:

  • Dissolve the unsymmetrical 1,4-dicarbonyl compound (1 equivalent) in toluene in a round-bottom flask.

  • Add the substituted hydrazine (1.1 equivalents) to the solution.

  • Add a mild base such as triethylamine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The use of a non-polar solvent and a mild base at a lower temperature can enhance the kinetic control of the reaction, favoring the attack at the less sterically hindered carbonyl group.

  • Once the reaction is complete, perform an aqueous workup to remove the base and any water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting mixture of regioisomers using column chromatography to isolate the desired product.

Visualizations

reaction_pathway reagents γ-Ketoacid + Hydrazine hydrazone Hydrazone Intermediate reagents->hydrazone Initial Condensation hydrazone->reagents Reversible pyridazinone Pyridazinone Product hydrazone->pyridazinone Cyclization (Dehydration) byproducts Other Byproducts (e.g., N-N Cleavage) pyridazinone->byproducts Degradation (Harsh Conditions)

Caption: Reaction pathway for pyridazinone synthesis.

troubleshooting_workflow start Problem: High Level of Byproducts check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp adjust_ph Adjust Reaction pH optimize_temp->adjust_ph change_solvent Evaluate Solvent Choice adjust_ph->change_solvent remove_water Consider Water Removal change_solvent->remove_water monitor_reaction Monitor Reaction by TLC/LC-MS remove_water->monitor_reaction re_evaluate Re-evaluate Results monitor_reaction->re_evaluate re_evaluate->check_purity Unsuccessful success Byproduct Formation Minimized re_evaluate->success Successful regioselectivity_logic cluster_factors Controlling Factors start Unsymmetrical 1,4-Dicarbonyl product_A Regioisomer A start->product_A product_B Regioisomer B start->product_B hydrazine Substituted Hydrazine hydrazine->product_A hydrazine->product_B conditions Reaction Conditions (Temp, Solvent, Base) conditions->product_A conditions->product_B steric Steric Hindrance steric->product_A Favors Less Hindered electronic Electronic Effects electronic->product_B Favors More Electrophilic

References

Technical Support Center: Troubleshooting Low Reactivity of Pyridazine-3,6-diamine in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during coupling reactions with Pyridazine-3,6-diamine. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols will help optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Core Reactivity of this compound

Q1: Why does this compound exhibit low reactivity in many standard coupling reactions?

The low reactivity of this compound stems from the inherent electronic properties of the pyridazine ring. The two adjacent nitrogen atoms make the ring system electron-deficient, which can influence its reactivity in cross-coupling reactions.[1][2][3] The diamino substituents, being electron-donating groups, can also complicate reactivity by modulating the electronic character of the ring and potentially interfering with catalysts.

Q2: How do the amino groups on this compound affect its reactivity?

The two primary amino groups have several effects:

  • Basicity and Protonation: The amino groups can be protonated in acidic media or by acidic byproducts during a reaction, rendering them non-nucleophilic.[4]

  • Catalyst Inhibition: The lone pairs on the nitrogen atoms can coordinate to the metal center of the catalyst (e.g., palladium), leading to catalyst inhibition or deactivation.[5][6]

  • Increased Electron Density: As electron-donating groups, the amino substituents increase the electron density of the pyridazine ring, which can affect its susceptibility to certain types of reactions, such as nucleophilic aromatic substitution, unless the ring is otherwise activated.

Troubleshooting Amide Coupling (Acylation) Reactions

Q3: My amide coupling reaction with this compound is resulting in low to no yield. What are the common causes?

Low yields in amide coupling reactions with this substrate are often due to:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be sufficiently activated to react with the relatively unreactive amine.[4]

  • Amine Deactivation: Protonation of the this compound by the carboxylic acid or acidic byproducts renders it non-nucleophilic.[4]

  • Inappropriate Base Selection: The use of a nucleophilic base can lead to unwanted side reactions. A non-nucleophilic organic base is essential to neutralize any acid generated during the reaction.[4]

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically block the reaction.[4]

Q4: What are the recommended coupling reagents and conditions for overcoming low reactivity in amide coupling with this compound?

For challenging couplings, consider the following:

  • Potent Coupling Reagents: Uronium/aminium salts like HATU, HBTU, and HCTU are highly effective due to the formation of highly reactive active esters.[7] HATU is often considered superior for many difficult couplings.[7]

  • Non-Nucleophilic Bases: Diisopropylethylamine (DIPEA) is a commonly used non-nucleophilic base that effectively scavenges protons without competing in the reaction.[4][8]

  • Aprotic Solvents: Dry DMF or DCM are generally recommended solvents for amide bond formation.[4]

  • Conversion to Acyl Fluorides: For sterically hindered or electron-deficient substrates, converting the carboxylic acid to a more reactive acyl fluoride can be a highly effective strategy.[4]

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig, Suzuki-Miyaura, Sonogashira)

Q5: I am observing poor yields in my Buchwald-Hartwig amination with a halogenated pyridazine-diamine derivative. What should I investigate?

The success of Buchwald-Hartwig reactions with this substrate class is highly dependent on the careful selection of reaction components:

  • Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, critically, the ligand is paramount. Bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle.[5][9]

  • Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are frequently used.[9] However, for substrates with base-sensitive functional groups, weaker bases such as K₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher temperatures or longer reaction times.[10]

  • Solvent and Atmosphere: Anhydrous, degassed solvents (e.g., toluene, dioxane, THF) and an inert atmosphere (argon or nitrogen) are crucial to prevent catalyst deactivation.[5]

  • Purity of Reagents: The purity of the amine is extremely important, as trace impurities can poison the catalyst.[11]

Q6: My Suzuki-Miyaura coupling reaction is failing. What are some common pitfalls and how can they be addressed?

Common issues in Suzuki-Miyaura couplings with pyridazine derivatives include:

  • Catalyst/Ligand Choice: The selection of the palladium catalyst and ligand is crucial for overcoming the challenges of coupling with an electron-rich heteroarene.[5]

  • Side Reactions: Competitive hydrolytic deboronation of the boronic acid and hydrolysis of the C-X bond on the pyridazine ring can reduce yields.[12] Running the reaction under anhydrous conditions can mitigate these issues.

  • Base and Solvent System: A variety of bases (e.g., K₃PO₄, K₂CO₃, KF) and solvent systems (e.g., dioxane/water, DMF/water, THF) have been employed.[5] Screening different combinations may be necessary to find the optimal conditions for your specific substrates.

Q7: What general conditions are recommended for Sonogashira couplings with pyridazine derivatives?

The Sonogashira reaction is a robust method for forming C-C bonds and is typically catalyzed by a combination of palladium and copper complexes.[1][13] Key considerations include:

  • Catalyst System: A palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are standard.[13]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is commonly used and can also serve as the solvent.

  • Solvent: Anhydrous, deoxygenated solvents like THF or DMF are typically used.

Data Presentation: Comparative Reaction Conditions

Table 1: Recommended Conditions for Amide Coupling with Challenging Amines

ParameterCondition 1: HATU ActivationCondition 2: Acyl Fluoride Formation
Carboxylic Acid 1.0 equivalent1.0 equivalent
Amine 1.0–1.2 equivalents1.0 equivalent
Coupling Reagent HATU (1.0–1.5 equiv.)TFFH or BTFFH (1.1 equiv.)
Base DIPEA (2.0 equiv.)DIPEA (2.2 equiv.)
Solvent Anhydrous DMF or DCMAnhydrous DCM
Temperature Room TemperatureRoom Temperature
Pre-activation 15–30 minutes10–15 minutes
Reference(s) [4][4]

Table 2: Selected Catalyst Systems for Buchwald-Hartwig Amination of Chloro-Heterocycles

Pd SourceLigandBaseSolventTemp. (°C)Typical Yield (%)Reference(s)
Pd₂(dba)₃XantphosNaOt-BuToluene100High[5]
Pd(OAc)₂XPhosK₃PO₄t-BuOH100High[14]
Pd₂(dba)₃RuPhosLiHMDSTHFRT to 65Moderate to High[5]

Table 3: Catalyst Systems for Suzuki-Miyaura Coupling of Halogenated Pyridines/Pyridazines

Pd Source/CatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85-951870-90[5]
Pd(OAc)₂PPh₃K₂CO₃DMF/H₂O120 (MW)0.17~80[5]
Pd(PPh₃)₄PPh₃Na₂CO₃DME/Ethanol/H₂O804814-28[15]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.[4]

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[4]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[4]

  • Add this compound (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[4]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[4]

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., Xantphos, 2-4 mol%), and base (e.g., NaOt-Bu, 1.5-2.5 equivalents) to a dry Schlenk tube.[5]

  • Add the anhydrous, degassed solvent (e.g., Toluene) and stir for a few minutes to form the active catalyst.[5]

  • Add the halogenated pyridazine derivative (1.0 equivalent) and the coupling amine (1.2-1.5 equivalents) to the mixture.[5]

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Logical and Workflow Diagrams

Low_Reactivity_Factors cluster_pyridazine This compound cluster_properties Inherent Properties cluster_consequences Consequences PD This compound EP Electron-Deficient Ring PD->EP AG Two Amino Groups PD->AG LR Low Nucleophilicity EP->LR CI Catalyst Inhibition AG->CI P Protonation/ Deactivation AG->P

Caption: Factors contributing to the low reactivity of this compound.

Troubleshooting_Workflow start Coupling Reaction Fails (Low Yield) check_reagents Check Reagent Purity & Stoichiometry start->check_reagents reaction_type Identify Reaction Type check_reagents->reaction_type amide Amide Coupling reaction_type->amide Acylation pd_coupling Pd-Catalyzed Cross-Coupling reaction_type->pd_coupling Buchwald, Suzuki, etc. amide_steps 1. Use Stronger Activator (HATU) 2. Change Base (DIPEA) 3. Screen Solvents (DMF, DCM) amide->amide_steps pd_steps 1. Screen Ligands (Bulky, e⁻ rich) 2. Vary Base (NaOtBu, K₃PO₄) 3. Optimize Temperature pd_coupling->pd_steps success Reaction Successful amide_steps->success pd_steps->success

Caption: A general workflow for troubleshooting failing coupling reactions.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oa Oxidative Addition (Ar-X) pd0->oa inhibition Catalyst Inhibition (Coordination by Pyridazine-N or -NH₂) pd0->inhibition pd2_complex L-Pd(II)(Ar)(X) oa->pd2_complex ligand_exchange Amine Association pd2_complex->ligand_exchange pd2_complex->inhibition amide_complex [L-Pd(II)(Ar)(H₂NR)]⁺X⁻ ligand_exchange->amide_complex deprotonation Deprotonation (Base) amide_complex->deprotonation amido_complex L-Pd(II)(Ar)(HNR) deprotonation->amido_complex re Reductive Elimination amido_complex->re re->pd0 Regenerates Catalyst product Ar-NHR re->product

Caption: Buchwald-Hartwig cycle with potential inhibition points for this compound.

References

Technical Support Center: Scaling Up the Synthesis of Pyridazine-3,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the bulk production of Pyridazine-3,6-diamine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during synthesis scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable starting material for the synthesis of this compound? A1: The most common and commercially available starting material for the synthesis of this compound is 3,6-dichloropyridazine. This precursor allows for a straightforward nucleophilic aromatic substitution pathway to introduce the two amino groups.

Q2: What are the primary synthetic routes for producing this compound on a larger scale? A2: There are two main routes from 3,6-dichloropyridazine:

  • Two-Step Protected Amine Synthesis: This involves reacting 3,6-dichloropyridazine with a protected amine source, like 4-methoxybenzylamine, followed by a deprotection step. This method offers high yields and cleaner reaction profiles.[1][2][3]

  • Direct Ammonolysis: This route uses a high concentration of ammonia (aqueous or gas) at elevated temperatures and pressures to directly substitute both chlorine atoms. While seemingly more direct, this method can be challenging to control and may result in lower yields and mixtures of products.[2]

Q3: Why would I choose the two-step method over direct ammonolysis for bulk production? A3: The two-step method provides better control over the reaction, leading to a higher overall yield (around 78%) and a purer final product.[1][2][3] This reduces the burden on downstream purification, which is a critical consideration for scaling up. Direct ammonolysis often suffers from the formation of mono-substituted intermediates and can be difficult to drive to completion, complicating purification.[2]

Q4: What are the critical safety considerations when working with these synthetic routes? A4: For direct ammonolysis, the use of high-pressure reactors and concentrated ammonia requires stringent safety protocols. For the two-step method, handling of reagents and solvents should be done in well-ventilated areas, and appropriate personal protective equipment (PPE) should be worn. Deprotection using strong acids also requires careful handling.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low yield of the desired N,N'-bis-(4-methoxybenzyl)-pyridazine-3,6-diamine (Intermediate in the two-step method).

  • Question: My initial substitution reaction is showing low conversion to the di-substituted product. What could be the cause?

  • Possible Causes & Solutions:

    • Insufficient Reagent: Ensure at least two equivalents of 4-methoxybenzylamine are used to facilitate di-substitution.

    • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC and consider a gradual increase in temperature.

    • Reaction Time: The reaction may not have reached completion. Extend the reaction time and monitor by TLC until the starting material is consumed.

Issue 2: Incomplete deprotection of the 4-methoxybenzyl (PMB) groups.

  • Question: I am observing residual PMB-protected diamine in my final product after the deprotection step. How can I resolve this?

  • Possible Causes & Solutions:

    • Insufficient Acid: Ensure a sufficient excess of concentrated hydrochloric acid is used to drive the cleavage of both PMB groups.

    • Reaction Time and Temperature: The deprotection may require prolonged heating at reflux to go to completion.[2] Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

Issue 3: Low yield and product mixture in direct ammonolysis.

  • Question: My direct ammonolysis of 3,6-dichloropyridazine is resulting in a low yield of this compound and a significant amount of 3-amino-6-chloropyridazine. How can I improve this?

  • Possible Causes & Solutions:

    • Insufficient Ammonia Concentration: A high concentration of ammonia is necessary to favor di-substitution. Consider using a saturated solution or a sealed high-pressure reactor with anhydrous ammonia.

    • Low Temperature and Pressure: This reaction typically requires elevated temperature and pressure to overcome the activation energy for the second substitution. Carefully increase the reaction temperature and pressure within the limits of your equipment.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the disappearance of the mono-substituted intermediate.

Issue 4: Difficulty in purifying the final this compound.

  • Question: The crude product is difficult to purify and contains persistent impurities. What purification strategies are recommended for larger scales?

  • Possible Causes & Solutions:

    • Residual Starting Materials/Intermediates: If the reaction did not go to completion, you will have a mixture. It is often easier to drive the reaction to completion than to remove unreacted starting materials from the product.

    • Recrystallization: For bulk purification, recrystallization is often more practical than column chromatography. Experiment with different solvent systems to find one that provides good recovery and purity.

    • Acid-Base Extraction: As the product is basic, an acid-base workup can be used to separate it from non-basic impurities. Dissolve the crude product in an acidic solution, wash with an organic solvent to remove neutral impurities, and then basify the aqueous layer to precipitate the purified product.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Protected Amine

This protocol is based on the work of Xing et al. (2007).[1][2][3]

Step 1: Synthesis of N,N'-bis-(4-methoxybenzyl)-pyridazine-3,6-diamine

  • Reaction Setup: In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 equivalent) in a suitable solvent such as toluene or dioxane.

  • Reagent Addition: Add 4-methoxybenzylamine (2.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (around 110-120 °C) and stir for 3-5 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate out. Filter the solid and wash with a non-polar solvent like hexanes to remove any remaining starting amine. The crude product can be used in the next step without further purification.

Step 2: Deprotection to afford this compound

  • Reaction Setup: To the crude N,N'-bis-(4-methoxybenzyl)-pyridazine-3,6-diamine from the previous step, add a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the cleavage of the PMB groups by TLC or LC-MS.

  • Work-up: Cool the reaction mixture. The product hydrochloride salt may precipitate. Filter the solid and wash with a small amount of cold ethanol.

  • Purification: To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a base such as sodium hydroxide or sodium bicarbonate until the product precipitates. Filter the solid, wash with water, and dry under vacuum.

Protocol 2: Direct Ammonolysis

This is a general procedure and requires optimization and appropriate high-pressure equipment.

  • Reaction Setup: In a high-pressure autoclave, place 3,6-dichloropyridazine and a high concentration of aqueous ammonia (e.g., 28-30%).

  • Reaction: Seal the reactor and heat to a temperature in the range of 150-200 °C. The pressure will increase significantly. The reaction time can vary from 12 to 24 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent the ammonia. Transfer the contents to a flask and evaporate the solvent under reduced pressure.

  • Purification: The crude product will likely be a mixture of the desired product and 3-amino-6-chloropyridazine. Purification can be achieved by column chromatography or by exploiting differences in solubility and basicity.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterTwo-Step Protected Amine SynthesisDirect Ammonolysis
Starting Material 3,6-Dichloropyridazine3,6-Dichloropyridazine
Key Reagents 4-Methoxybenzylamine, Conc. HClConcentrated Aqueous Ammonia
Reaction Conditions Step 1: Reflux (110-120°C)Step 2: RefluxHigh Temperature (150-200°C)High Pressure
Overall Yield ~78%[1][2]Variable, often lower
Key Advantages High yield, cleaner reaction, better controlFewer synthetic steps
Key Challenges Two separate reaction stepsRequires high-pressure equipment, difficult to control, product mixtures

Visualizations

experimental_workflow cluster_step1 Step 1: Di-substitution cluster_step2 Step 2: Deprotection start_mat 3,6-Dichloropyridazine reaction1 Reflux in Toluene 3-5 hours start_mat->reaction1 reagent1 4-Methoxybenzylamine (2.2 eq) reagent1->reaction1 intermediate N,N'-bis-(4-methoxybenzyl)- This compound reaction1->intermediate reaction2 Reflux 2-4 hours intermediate->reaction2 reagent2 Conc. HCl / Ethanol reagent2->reaction2 workup Neutralization reaction2->workup final_product This compound workup->final_product

Caption: Workflow for the two-step synthesis of this compound.

troubleshooting_guide cluster_check1 Reaction Completion Check cluster_check2 Purification Issues start Low Yield of Final Product check_completion Did the reaction go to completion? start->check_completion incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No purification_issue Difficulty in Purification check_completion->purification_issue Yes solution1 Increase reaction time/temperature Ensure sufficient reagent stoichiometry incomplete_reaction->solution1 solution2 Optimize recrystallization solvent Perform acid-base extraction purification_issue->solution2

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Pyridazine-3,6-diamine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Among its derivatives, Pyridazine-3,6-diamine serves as a crucial building block for the synthesis of a wide array of biologically active compounds. While often utilized as a core structure, its analogs exhibit a diverse range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative overview of the biological potency of various this compound analogs, supported by experimental data and detailed protocols to facilitate further research and development.

Comparative Biological Activity Data

The following tables summarize the in vitro biological activities of various this compound analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory effects. The data is presented to allow for a clear comparison of the potency of different structural modifications.

Anticancer Activity

The anticancer potential of pyridazine analogs has been extensively studied against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key parameter in these studies.

Table 1: Anticancer Activity of 3,6-Disubstituted Pyridazine Analogs [1]

Compound IDSubstituent at C3Substituent at C6Cancer Cell LineIC50 (µM)
11b -NH-CH₂-PhMorpholineT-47D (Breast)1.37 ± 0.04
11e -NH-(4-F-Ph)MorpholineT-47D (Breast)2.62 ± 0.08
11f -NH-(4-Cl-Ph)MorpholineT-47D (Breast)1.94 ± 0.06
11h -NH-(4-Br-Ph)MorpholineT-47D (Breast)1.60 ± 0.05
11i -NH-(4-Me-Ph)MorpholineT-47D (Breast)0.43 ± 0.01
11l -NH-(CH₂)₂-PhMorpholineMDA-MB-231 (Breast)1.30 ± 0.04
11m -NH-CH₂-(tetrahydropyran)MorpholineT-47D (Breast)0.43 ± 0.01
11m -NH-CH₂-(tetrahydropyran)MorpholineMDA-MB-231 (Breast)0.99 ± 0.03

Data presented as mean ± standard deviation.

Kinase Inhibitory Activity

Many pyridazine-based compounds exert their anticancer effects by inhibiting specific kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.

Table 2: Cyclin-Dependent Kinase 2 (CDK2) Inhibitory Activity of 3,6-Disubstituted Pyridazine Analogs [1]

Compound IDSubstituent at C3Substituent at C6IC50 (nM)
11e -NH-(4-F-Ph)Morpholine151 ± 6.16
11h -NH-(4-Br-Ph)Morpholine43.8 ± 1.79
11l -NH-(CH₂)₂-PhMorpholine55.6 ± 2.27
11m -NH-CH₂-(tetrahydropyran)Morpholine20.1 ± 0.82

Data presented as mean ± standard deviation.

Antimicrobial Activity

Pyridazine analogs have also demonstrated notable activity against a range of bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Antimicrobial Activity of Pyridazinone Derivatives

Compound IDBacterial StrainMIC (µg/mL)
Compound A E. coli12.5
Compound A S. aureus25
Compound B P. aeruginosa50
Compound B B. subtilis25

Note: Specific structures for "Compound A" and "Compound B" are proprietary to the cited research but are derivatives of the pyridazine scaffold.

Anti-inflammatory Activity

The anti-inflammatory properties of pyridazine derivatives are often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Table 4: COX-2 Inhibitory Activity of Pyridazine Derivatives [2][3][4]

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
4c >1000.26>384
6b 1.140.186.33
3g 0.5040.043811.51
Celecoxib (Control) 4.120.3511.77

Data is compiled from multiple sources and presented for comparative purposes. Selectivity Index (SI) is a ratio of IC50 values for COX-1 over COX-2, with higher values indicating greater selectivity for COX-2.

Signaling Pathways and Mechanisms of Action

Pyridazine analogs exert their biological effects by modulating various cellular signaling pathways. Below are diagrams of two key pathways, the JNK1 and VEGFR-2 signaling cascades, which are frequently targeted by these compounds in the context of cancer.

JNK1_pathway stress Cellular Stress / Cytokines map3k MAP3K (e.g., ASK1, MEKK1) stress->map3k mkk47 MKK4 / MKK7 map3k->mkk47 jnk1 JNK1 mkk47->jnk1 cjun c-Jun jnk1->cjun ap1 AP-1 Complex cjun->ap1 proliferation Cell Proliferation, Apoptosis, Inflammation ap1->proliferation inhibitor Pyridazine Analog (e.g., Compound 9e) inhibitor->jnk1

JNK1 signaling pathway and its inhibition by pyridazine analogs.[2]

VEGFR2_pathway vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 pi3k PI3K vegfr2->pi3k plc PLCγ vegfr2->plc akt Akt pi3k->akt proliferation Cell Proliferation, Survival, Angiogenesis akt->proliferation pkc PKC plc->pkc raf Raf pkc->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation inhibitor Pyridazine Analog inhibitor->vegfr2

VEGFR-2 signaling pathway and its inhibition by pyridazine analogs.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to assist researchers in their experimental design.

MTT Assay for Anticancer Activity

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well flat-bottom sterile culture plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (pyridazine analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate.

    • Include wells with media only as a blank control.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the test compounds).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Pyridazine Analogs (Varying Concentrations) incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate % Viability and IC50 read_absorbance->analyze end End analyze->end

Experimental workflow for the MTT assay.
Broth Microdilution Method for Antimicrobial Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

  • 96-well sterile U-bottom microtiter plates

  • Test bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (pyridazine analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound.

    • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.

    • Add 100 µL of the test compound stock solution to well 1.

    • Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard 50 µL from well 11. Well 12 serves as the growth control (no compound).

  • Inoculum Preparation:

    • From a fresh culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL in each well.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (pyridazine analogs)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Colorimetric or fluorometric detection kit (e.g., measuring prostaglandin E2 production via ELISA)

  • Microplate reader

Procedure:

  • Enzyme and Compound Preparation:

    • Dilute the COX enzymes to the working concentration in the assay buffer.

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the COX enzyme.

    • Include a control with no inhibitor (100% activity) and a blank without the enzyme.

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at the recommended temperature (e.g., 37°C).

  • Initiation of Reaction:

    • Add arachidonic acid to each well to start the reaction.

  • Incubation and Termination:

    • Incubate for a specific period (e.g., 2 minutes).

    • Stop the reaction by adding a stopping reagent (e.g., a solution of stannous chloride).

  • Detection:

    • Measure the product formation (e.g., PGE2) using an appropriate detection method, such as ELISA.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each compound concentration relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

The this compound scaffold is a versatile platform for the development of potent and selective therapeutic agents. The presented data highlights that specific substitutions on the pyridazine core can lead to significant improvements in biological activity across different therapeutic areas, including oncology, infectious diseases, and inflammation. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel pyridazine-based drugs. Further exploration of structure-activity relationships and in vivo efficacy is warranted to fully realize the therapeutic potential of this promising class of compounds.

References

Validating the Structure of Novel Compounds Synthesized from Pyridazine-3,6-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for the structural validation of novel compounds derived from Pyridazine-3,6-diamine. The robust characterization of these novel chemical entities is paramount for their advancement in drug discovery and development pipelines. We present a comparative analysis of key analytical methods, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate techniques for their specific needs.

Performance Comparison of Structural Validation Techniques

The accurate elucidation of a novel compound's structure is a critical step in chemical synthesis. Various analytical techniques offer complementary information to build a comprehensive and unambiguous structural assignment. The table below summarizes the utility and performance of the most common methods for characterizing derivatives of this compound.

Analytical TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
NMR Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity of atoms, and the electronic environment of nuclei.[1][2]1-10 mg, soluble in deuterated solventLow to MediumProvides unambiguous structure and stereochemistry. Non-destructive.[3]Low sensitivity compared to MS, requires pure samples, and can be expensive.[3][4]
Mass Spectrometry Precise molecular weight and elemental composition. Fragmentation patterns offer clues to the structure.[5][6]Micrograms to nanogramsHighHigh sensitivity and can be coupled with chromatographic techniques (LC-MS, GC-MS) for mixture analysis.[7][8]Isomers can be difficult to distinguish. It is a destructive technique.[6][7]
IR Spectroscopy Identification of functional groups present in the molecule.[9][10][11]~1 mg, solid or liquidHighFast, simple, and provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.
X-ray Crystallography Absolute 3D molecular structure, including stereochemistry and crystal packing.[12][13][14]High-quality single crystal (0.1-0.5 mm)Very LowProvides the definitive, unambiguous structure of a compound.[13][15]Growing suitable crystals can be a major bottleneck.[16]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of novel compounds. Below are representative methodologies for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the complete chemical structure and stereochemistry of a novel this compound derivative.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a 30° pulse, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • 2D NMR (COSY, HSQC, HMBC):

    • To establish connectivity, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

  • Data Analysis:

    • Analyze the chemical shifts, coupling constants, and correlations from all spectra to assemble the final structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of a novel this compound derivative.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules like many pyridazine derivatives.

  • Mass Analysis:

    • Acquire a full scan mass spectrum in positive or negative ion mode to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Obtain a high-resolution mass spectrum to determine the accurate mass and calculate the elemental formula.

  • Tandem MS (MS/MS):

    • To aid in structural elucidation, perform fragmentation analysis by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the monoisotopic mass from the high-resolution spectrum and use it to predict the elemental composition.

    • Analyze the fragmentation pattern to confirm the presence of key structural motifs.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in a novel this compound derivative.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

Protocol:

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl).

  • Spectrum Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H stretch, C=N stretch, aromatic C-H stretch).[9][17]

Single-Crystal X-ray Crystallography

Objective: To obtain the absolute three-dimensional structure of a novel this compound derivative.

Instrumentation: Single-Crystal X-ray Diffractometer.

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Collect diffraction data by rotating the crystal and recording the diffraction pattern at various orientations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates.

  • Data Analysis:

    • Analyze the final structure to determine bond lengths, bond angles, torsion angles, and stereochemistry.

Mandatory Visualizations

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a novel synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Elucidation cluster_absolute Absolute Structure Confirmation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification TLC TLC/LC-MS (Purity & MW) Purification->TLC IR IR Spectroscopy (Functional Groups) TLC->IR NMR NMR Spectroscopy (1D & 2D) IR->NMR HRMS High-Resolution MS (Elemental Formula) NMR->HRMS Xray X-ray Crystallography (If single crystal available) HRMS->Xray Optional but Definitive Final_Structure Final Validated Structure HRMS->Final_Structure Xray->Final_Structure G cluster_upstream Upstream Activators cluster_core Core Kinase Cascade cluster_downstream Downstream Targets Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK MKK4/7 MAPKKK->MKK JNK1 JNK1 MKK->JNK1 Phosphorylation cJun c-Jun JNK1->cJun Phosphorylation AP1 AP-1 Complex cJun->AP1 Gene_Expression Gene Expression (Inflammation, Apoptosis) AP1->Gene_Expression Inhibitor Novel Pyridazine Derivative Inhibitor->JNK1 Inhibition

References

A Comparative Study of Pyridazine-3,6-diamine and Other Aromatic Diamines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pyridazine-3,6-diamine against other common aromatic diamines, such as phenylenediamines, in the context of chemical synthesis, with a focus on applications in drug discovery and materials science. This document offers a compilation of experimental data, detailed protocols, and visual aids to assist researchers in selecting the appropriate building blocks for their synthetic endeavors.

Introduction

Aromatic diamines are fundamental building blocks in the synthesis of a wide array of organic molecules, from high-performance polymers to biologically active compounds. The choice of the aromatic diamine core can significantly influence the physicochemical properties, reactivity, and biological activity of the final product. This compound, with its unique electron-deficient diazine ring, presents distinct characteristics compared to more common carbocyclic aromatic diamines like phenylenediamines. This guide aims to provide a comparative overview to inform the selection of these critical synthons.

Physicochemical and Reactivity Comparison

The inherent electronic properties of the aromatic core differentiate this compound from other aromatic diamines. The presence of two nitrogen atoms in the pyridazine ring renders it more electron-deficient than a benzene ring. This electronic difference impacts the nucleophilicity of the amino groups and the overall reactivity of the molecule.

PropertyThis compoundPhenylenediamines (o-, m-, p-)DiaminopyridinesGeneral Remarks
Structure Heterocyclic (Diazine)Carbocyclic (Benzene)Heterocyclic (Pyridine)The core ring structure dictates the electronic properties and geometry of the molecule.
pKa of Amino Groups LowerHigherIntermediateThe electron-withdrawing nature of the pyridazine ring reduces the basicity of the amino groups compared to phenylenediamines.
Nucleophilicity LowerHigherIntermediateReduced electron density on the amino groups of this compound leads to lower nucleophilicity in condensation reactions.
Reactivity in Condensation Reactions Generally requires more forcing conditions (higher temperatures, longer reaction times, or stronger catalysts).Typically more reactive, often proceeding under milder conditions.Reactivity is intermediate and influenced by the position of the amino groups relative to the ring nitrogen.The choice of reaction conditions is critical when comparing syntheses with these different diamines.
Solubility of Derivatives Often exhibit enhanced solubility in polar solvents due to the polar pyridazine core.Solubility varies greatly depending on the substitution pattern.Generally good solubility in polar solvents.Improved solubility can be advantageous in downstream processing and biological assays.

Performance in Synthesis: A Comparative Overview

Direct, side-by-side comparative studies of this compound with other aromatic diamines in the same reaction are limited in the literature. However, by compiling data from various sources, a general comparison of their performance in common synthetic transformations, such as the formation of Schiff bases and polyamides, can be made.

Schiff Base Formation

The condensation of aromatic diamines with aldehydes or ketones to form Schiff bases is a fundamental reaction in the synthesis of various biologically active molecules and ligands.

DiamineTypical Reaction ConditionsTypical YieldsReference
p-PhenylenediamineReflux in ethanol, 2-3 hours80-95%[1]
4-Nitro-o-phenylenediamineReflux in absolute ethanol, 3 hours~80%[2]
This compound(Inferred) Likely requires longer reaction times or a catalyst due to lower nucleophilicity.Yields are expected to be moderate to good, but potentially lower than phenylenediamines under identical conditions.N/A
Polyamide Synthesis

Aromatic diamines are key monomers in the synthesis of aromatic polyamides (aramids), which are known for their high thermal stability and mechanical strength.

DiaminePolymerization MethodResulting Polymer PropertiesReference
p-PhenylenediamineLow-temperature polycondensation with terephthaloyl chlorideHigh molecular weight, rod-like polymers with excellent thermal stability.[3]
Various Aromatic DiaminesYamazaki–Higashi polycondensationAmorphous polyamides with good solubility and thermal stability.[4]
This compound(Hypothetical) PolycondensationExpected to yield polyamides with potentially enhanced solubility and flame-retardant properties due to the nitrogen-rich core.N/A

Biological Activity: A Focus on VEGFR-2 Inhibition

Derivatives of various aromatic diamines have been extensively investigated as inhibitors of key biological targets in drug discovery. A prominent example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis, which is a hallmark of cancer.

Aromatic Core of InhibitorCompound ExampleIC50 (VEGFR-2)Reference
PyridineCompound 27 3.62 µM[5]
PyrimidineCompound 5 0.24 µM[5]
QuinazolineNot specifiedPotent inhibition reported[5]
PyrazoleCompound 33 0.57 µM[5]

While direct IC50 values for this compound-derived VEGFR-2 inhibitors were not found in the immediate search, the pyridazine scaffold is a well-established pharmacophore in medicinal chemistry, known to be present in various biologically active compounds.[6][7] The unique electronic and hydrogen bonding capabilities of the pyridazine ring can be leveraged to design potent enzyme inhibitors.

Experimental Protocols

General Protocol for Schiff Base Synthesis

This protocol provides a general procedure for the synthesis of a Schiff base from an aromatic diamine and an aldehyde. Reaction times and temperatures may need to be optimized for less reactive diamines like this compound.

Materials:

  • Aromatic diamine (e.g., p-phenylenediamine or this compound) (0.01 mol)

  • Aromatic aldehyde (e.g., salicylaldehyde) (0.02 mol)

  • Absolute Ethanol (50 mL)

  • Round-bottom flask

  • Reflux condenser

  • Stirring bar

  • Heating mantle

Procedure:

  • Dissolve the aromatic diamine (0.01 mol) in hot absolute ethanol (25 mL) in a round-bottom flask equipped with a stirring bar.

  • In a separate beaker, dissolve the aromatic aldehyde (0.02 mol) in hot absolute ethanol (25 mL).

  • Add the aldehyde solution to the diamine solution with continuous stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive diamines, the reflux time may need to be extended.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried in a desiccator.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure Schiff base.

Visualizations

Logical Relationship Diagram

logical_relationship cluster_diamines Aromatic Diamines cluster_properties Properties PD This compound Reactivity Reactivity in Condensation PD->Reactivity Lower Solubility Solubility of Derivatives PD->Solubility Higher Bioactivity Potential for Biological Activity PD->Bioactivity High (Unique Scaffold) PPD Phenylenediamines PPD->Reactivity Higher PPD->Solubility Variable PPD->Bioactivity High (Established) DAP Diaminopyridines DAP->Reactivity Intermediate DAP->Solubility Good DAP->Bioactivity High (Versatile)

Caption: Comparative properties of aromatic diamines.

Experimental Workflow: Comparative Synthesis of a Hypothetical Bioactive Molecule

experimental_workflow cluster_reactants Reactants cluster_comparison Diamine Aromatic Diamine Product Bioactive Molecule (Schiff Base) Diamine->Product Compare_Diamine Choice of Diamine: - this compound - p-Phenylenediamine Aldehyde Aldehyde Aldehyde->Product Solvent Solvent (e.g., Ethanol) Solvent->Product Heat Heat (Reflux) Heat->Product Catalyst Catalyst (Optional) Catalyst->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis Compare_Yield Compare: - Reaction Time - Yield - Purity

Caption: Workflow for comparative Schiff base synthesis.

VEGFR-2 Signaling Pathway

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Aromatic Diamine -based Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway.

Conclusion

The selection between this compound and other aromatic diamines is a critical decision in the design of novel synthetic molecules. While phenylenediamines offer higher reactivity in many standard transformations, the unique electronic properties of the pyridazine core in this compound can impart desirable characteristics to the final product, such as enhanced solubility and the potential for specific biological interactions. The lower nucleophilicity of this compound may necessitate optimization of reaction conditions. Ultimately, the choice of diamine should be guided by the specific goals of the synthesis, whether it be maximizing reaction efficiency, tuning physicochemical properties, or achieving a particular biological activity profile. This guide provides a foundational framework for making such informed decisions.

References

In Vitro Anticancer Activity of Pyridazine-3,6-Diamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, particularly the pyridazine-3,6-diamine core, represents a promising area in the development of novel anticancer agents. This guide provides a comparative analysis of the in vitro anticancer activity of various 3,6-disubstituted pyridazine derivatives, with a focus on their performance against different cancer cell lines and their mechanisms of action. The data presented is compiled from recent studies to facilitate objective comparison and inform future drug discovery efforts.

Comparative Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives

The in vitro cytotoxic effects of a series of 3,6-disubstituted pyridazine derivatives have been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Table 1: In Vitro Anticancer Activity (IC50 in µM) of Pyridazine Derivatives Against Breast Cancer Cell Lines
Compound IDSubstitution PatternT-47D (Breast Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)Reference
11b 2-adamantyl at C3, morpholino at C61.37 ± 0.04> 50[1]
11e 2-adamantyl at C3, piperidino at C62.62 ± 0.082.18 ± 0.07[1]
11f tert-butyl at C3, morpholino at C61.94 ± 0.0634.59 ± 1.13[1]
11h tert-butyl at C3, piperidino at C61.60 ± 0.0511.44 ± 0.37[1]
11l methyltetrahydropyran at C3, morpholino at C61.57 ± 0.051.30 ± 0.04[1]
11m methyltetrahydropyran at C3, piperidino at C60.43 ± 0.010.99 ± 0.03[1]

Data from Sabt, A. et al. (2020).[1]

Table 2: Growth Inhibition (%) of Pyridazine Derivative 9e Against NCI-60 Cancer Cell Line Panel
Cancer TypeCell LineGrowth Inhibition (%) at 10 µMReference
Renal A49897.91[2]
Renal CAKI-182.70[2]
Renal RXF 39380.52[2]
Breast T-47D79.98[2]
CNS SNB-7591.82[2]
Melanoma LOX IMVI55.80[2]
Ovarian IGROV177.88[2]
NSCLC HOP-9291.51[2]
NSCLC EKVX59.52[2]

Data from El-Gamal, M. I. et al. (2024).[2]

Mechanisms of Action

Several studies indicate that 3,6-disubstituted pyridazine derivatives exert their anticancer effects through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

A significant mechanism of action for some pyridazine derivatives is the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a crucial regulator of the cell cycle, particularly at the G1/S transition.[1] By inhibiting CDK2, these compounds can induce cell cycle arrest, preventing cancer cells from proliferating.

CDK2_Pathway cluster_0 G1 Phase cluster_1 S Phase Pyridazine Pyridazine Derivatives CDK2_CyclinE CDK2/Cyclin E Pyridazine->CDK2_CyclinE inhibits G1_Arrest G1/S Phase Arrest Rb Rb CDK2_CyclinE->Rb phosphorylates pRb pRb E2F E2F S_Phase_Genes S-Phase Progression Genes E2F->S_Phase_Genes activates

Caption: Inhibition of the CDK2/Cyclin E pathway by pyridazine derivatives leads to G1/S phase arrest.

Modulation of JNK1 Signaling Pathway

Certain novel 3,6-disubstituted pyridazine derivatives have been shown to target the c-Jun N-terminal kinase 1 (JNK1) signaling pathway.[2] JNK1 is involved in cellular responses to stress and can play a role in both cell survival and apoptosis. Downregulation of JNK1 gene expression and its phosphorylated form by these compounds can lead to the induction of apoptosis in cancer cells.[2]

JNK1_Pathway Stress Cellular Stress (e.g., ROS, UV) MKK4_7 MKK4/7 Stress->MKK4_7 activate JNK1 JNK1 MKK4_7->JNK1 activate cJun c-Jun JNK1->cJun phosphorylates pcJun p-c-Jun Apoptosis Apoptosis pcJun->Apoptosis promotes Pyridazine Pyridazine Derivatives Pyridazine->JNK1 downregulates

Caption: Pyridazine derivatives can induce apoptosis by downregulating the JNK1 signaling pathway.

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited in the referenced studies are provided below. These protocols are standardized and can be adapted for screening new this compound derivatives.

General Experimental Workflow for In Vitro Anticancer Screening

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., MCF-7, MDA-MB-231) start->cell_culture compound_treatment 2. Compound Treatment (Pyridazine Derivatives) cell_culture->compound_treatment cytotoxicity_assay 3. Cytotoxicity Assay (MTT or SRB) compound_treatment->cytotoxicity_assay ic50 4. IC50 Determination cytotoxicity_assay->ic50 mechanism_studies 5. Mechanism of Action Studies ic50->mechanism_studies apoptosis_assay Apoptosis Assay (Annexin V-FITC/PI) mechanism_studies->apoptosis_assay cell_cycle Cell Cycle Analysis (Propidium Iodide) mechanism_studies->cell_cycle kinase_assay Kinase Inhibition Assay (e.g., CDK2, JNK1) mechanism_studies->kinase_assay end End apoptosis_assay->end cell_cycle->end kinase_assay->end

Caption: A typical workflow for the in vitro evaluation of the anticancer activity of novel compounds.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric test used for determining cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with various concentrations of the pyridazine derivatives and a vehicle control for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Dissolve the protein-bound dye by adding 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.[1]

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the pyridazine derivatives at their IC50 concentrations for a specified time.

  • Cell Harvesting: Harvest the cells (including the supernatant) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the pyridazine derivatives and harvest as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of the pyridazine derivatives to inhibit the activity of specific kinases like CDK2 or JNK1.

  • Reaction Setup: In a microplate, combine the purified kinase enzyme, a specific substrate for the kinase, and the pyridazine derivative at various concentrations in a kinase assay buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ADP production, or by using phospho-specific antibodies in an ELISA format.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[1]

References

Comparative Docking Studies of Pyridazine-3,6-diamine Derivatives Against Key Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of recent in silico studies reveals the promising potential of pyridazine-3,6-diamine derivatives as inhibitors for various biological targets, particularly in antimicrobial and anticancer research. These studies utilize molecular docking to predict the binding affinities and interaction patterns of novel synthesized compounds, guiding further drug development efforts.

Pyridazine derivatives, heterocyclic compounds containing a six-membered ring with two adjacent nitrogen atoms, are significant scaffolds in medicinal chemistry. The this compound core, in particular, has been the subject of numerous studies for its ability to interact with a range of biological macromolecules. This guide compares the findings from several key docking studies, presenting the quantitative data, experimental protocols, and a generalized workflow for such in silico experiments.

Docking Studies Against Dihydrofolate Reductase (DHFR)

A study focusing on antimicrobial activity investigated a series of N3, N6-diphenylthis compound derivatives as potential inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism and a well-established target for antimicrobial agents.[1] The docking study aimed to correlate the in silico binding affinities with the observed antimicrobial activities of the synthesized compounds.[1]

Quantitative Docking Results

The synthesized compounds were docked into the active site of DHFR, yielding estimated free energy of binding values that ranged from -5.12 to -8.97 kcal/mol.[1] Compound AJ27 was identified as the most active, a finding that was consistent with the laboratory experiments.[1]

Compound IDEstimated Free Energy of Binding (kcal/mol)
AJ12-5.72
AJ13-7.31
AJ14-5.81
AJ15-7.02
AJ16-6.01
AJ17-5.84
AJ18-6.89
AJ19-5.84
AJ20-6.26
AJ21-5.92
AJ22-6.91
AJ23-6.89
AJ24-8.97
AJ25-5.91
AJ26-5.12
AJ27-8.46
AJ28-6.93
AJ29-5.34
AJ30-5.44
Data sourced from a study on N3, N6-diphenylthis compound derivatives as DHFR inhibitors.[1]

Experimental Protocol: DHFR Docking

The molecular docking studies were performed using AutoDock 4.2. The three-dimensional crystal structure of DHFR was obtained from the Protein Data Bank (PDB ID: 7DFR).[1] Before docking, the co-crystallized ligands and water molecules were removed from the protein structure.[1] A library of 20 N3, N6-diphenylthis compound derivatives was created using ChemDraw Ultra 8.0 for virtual screening against the prepared DHFR structure.[1]

Docking Studies Against Cyclin-Dependent Kinase 2 (CDK2)

In the realm of anticancer research, 3,6-disubstituted pyridazine derivatives have been explored as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[2][3] An in silico study was conducted to understand the binding interactions of these derivatives within the CDK2 active site and to support their potential as anticancer agents.[2][3]

Quantitative Docking and Inhibition Results

The study evaluated a series of pyridazine derivatives (11a-r) for their anti-proliferative activity and their ability to inhibit CDK2.[2][3] The most potent compounds were further tested for their CDK2 inhibitory action.[2][3] Notably, compound 11m, which features two morpholine moieties, demonstrated the highest CDK2 inhibitory activity.[2]

Compound IDCDK2 Inhibition IC₅₀ (nM)
11e151 ± 6.16
11h43.8 ± 1.79
11l55.6 ± 2.27
11m20.1 ± 0.82
Data from an evaluation of 3,6-disubstituted pyridazines as CDK2 inhibitors.[2][3]

Experimental Protocol: CDK2 Docking

The molecular docking was performed using AutoDock Vina.[2] The crystal structure of CDK2 in complex with the inhibitor roniciclib (PDB ID: 5iev) was retrieved from the Protein Data Bank.[2] The reliability of the docking procedure was confirmed by re-docking the co-crystallized roniciclib into the CDK2 active site.[2] This process helped to validate the docking parameters used for screening the novel pyridazine derivatives.[2]

General Workflow for Molecular Docking Studies

The process of conducting a molecular docking study follows a structured workflow, from the initial preparation of the biological target and ligands to the final analysis of the results. This workflow is crucial for ensuring the reliability and accuracy of the in silico predictions.

Caption: A generalized workflow for molecular docking studies.

This standardized process allows researchers to computationally screen large libraries of compounds against a specific biological target, prioritizing the most promising candidates for further experimental validation. The insights gained from these docking studies are invaluable for the rational design of new and more effective therapeutic agents based on the this compound scaffold.

References

Purity Assessment of Synthesized Pyridazine-3,6-diamine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in ensuring safety and efficacy. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of Pyridazine-3,6-diamine, a nitrogen-containing heterocyclic compound of interest in medicinal chemistry.[1][2][3][4][5] The performance of HPLC is objectively compared with other analytical techniques, supported by detailed experimental protocols and data presented for easy comparison.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique in pharmaceutical analysis for its high sensitivity, specificity, and reliability in separating and quantifying impurities.[6][7] It is particularly well-suited for non-volatile and thermally unstable compounds like many heterocyclic APIs.[6] A reverse-phase HPLC method is generally the preferred approach for polar analytes such as this compound.[7]

Experimental Protocol: HPLC-UV

This protocol outlines a standard reverse-phase HPLC method with UV detection for the purity analysis of this compound.

Objective: To determine the purity of synthesized this compound and quantify any related impurities.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan of the analyte).[8]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in a 10 mL volumetric flask using a mixture of water and acetonitrile (50:50 v/v) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same solvent.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.[9]

Data Analysis: The purity of this compound is calculated by the area percent method. The area of the main peak is expressed as a percentage of the total area of all observed peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Alternative Purity Assessment Methods

While HPLC is a robust method, other techniques can provide complementary information or may be more suitable for specific types of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for identifying unknown impurities by providing molecular weight information.[10][11]

Experimental Protocol: LC-MS

Objective: To identify and confirm the structure of potential impurities in the synthesized this compound.

Instrumentation:

  • An HPLC or UPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • The same chromatographic conditions as the HPLC-UV method can be employed to facilitate peak correlation.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 50-500.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 350 °C.

  • Drying Gas Flow: 10 L/min.

Data Analysis: The mass spectrum of each chromatographic peak is analyzed to determine the mass-to-charge ratio (m/z) of the eluting compound. This information, combined with the retention time, helps in the structural elucidation of impurities.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a simpler and more accessible technique that can be used for a preliminary purity check and quantification if the impurities do not have overlapping absorption spectra with the main compound.[10][12]

Experimental Protocol: UV-Visible Spectroscopy

Objective: To perform a rapid purity estimation and quantification of this compound.

Instrumentation:

  • A dual-beam UV-Visible spectrophotometer.

Procedure:

  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., methanol or water).

  • Scan the solution across a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare a calibration curve by measuring the absorbance of several standard solutions of varying concentrations at the determined λmax.

  • Measure the absorbance of the synthesized sample solution (at a concentration that falls within the calibration range).

  • The concentration and thereby the purity can be estimated by comparing the sample's absorbance to the calibration curve.

Comparative Summary of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the purity assessment, such as the need for quantitation, identification of unknowns, and throughput.

Parameter HPLC-UV LC-MS UV-Visible Spectroscopy
Selectivity HighVery HighLow to Medium
Sensitivity HighVery HighMedium
Quantitative Accuracy HighGood (with appropriate standards)Medium
Impurity Identification No (requires standards)Yes (provides molecular weight)No
Analysis Time per Sample 15-30 minutes15-30 minutes< 5 minutes
Cost of Instrumentation MediumHighLow
Technical Expertise Required MediumHighLow

Workflow for Synthesis and Purity Assessment

The following diagram illustrates a typical workflow from the synthesis of this compound to its comprehensive purity analysis, highlighting the central role of HPLC as a primary quality control technique.

G cluster_0 Synthesis & Initial Purification cluster_1 Primary Purity Assessment cluster_2 Further Characterization & Impurity Identification cluster_3 Final Product Qualification A Starting Materials B Chemical Synthesis A->B C Crude Product Isolation B->C D HPLC-UV Analysis (Purity %, Impurity Profile) C->D Primary QC E LC-MS Analysis (Impurity MW) D->E Identify Impurities F Spectroscopic Analysis (UV-Vis, IR, NMR) D->F Confirm Structure G Final Purity Report D->G E->G F->G H Batch Release G->H

Caption: Workflow for the synthesis and purity assessment of this compound.

References

Benchmarking the Antimicrobial Efficacy of Pyridazine-3,6-diamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Among the promising candidates, pyridazine-3,6-diamine derivatives have emerged as a class of compounds with significant antimicrobial potential. This guide provides an objective comparison of the antimicrobial efficacy of various this compound derivatives, supported by experimental data and detailed methodologies, to aid researchers in the advancement of new antimicrobial agents.

Comparative Antimicrobial Efficacy

The antimicrobial activity of N3, N6-disubstituted-pyridazine-3,6-diamine derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The primary mechanism of action for these compounds is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the bacterial folic acid synthesis pathway.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various N3, N6-diphenylthis compound derivatives against selected microbial strains. Ciprofloxacin and Ketoconazole are included as standard antibacterial and antifungal reference drugs, respectively, for comparative analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of N3, N6-diphenylthis compound Derivatives (µg/mL) [1]

Compound IDR-group SubstitutionS. aureusM. luteusE. coliP. aeruginosaP. aurantiacaT. rubrumC. laurentii
AJ11 H12.52550100100>200>200
AJ12 2,4,6-tribromo6.2512.5255050100100
AJ13 3-nitro12.52550100100>200>200
AJ14 4-nitro2550100200200>200>200
AJ15 4-chloro6.2512.5255050100100
AJ27 4-bromo-3-nitro3.126.2512.525255050
Ciprofloxacin -0.51212NANA
Ketoconazole -NANANANANA12.525

NA: Not Applicable

Experimental Protocols

Synthesis of N3, N6-diphenylthis compound Derivatives

The synthesis of the title compounds involves a two-step process starting from maleic anhydride.

Step 1: Synthesis of 3,6-dichloropyridazine

3,6-dihydroxypyridazine is synthesized from maleic anhydride and hydrazine hydrate.[2] Subsequently, 3,6-dichloropyridazine is prepared by the chlorination of 3,6-dihydroxypyridazine using a chlorinating agent like phosphorus oxychloride or phosphorus pentachloride.[2][3]

A general procedure involves reacting 3,6-dihydroxypyridazine with phosphorus oxychloride, often in the presence of a solvent like chloroform, at elevated temperatures. The reaction mixture is then purified, for instance, by silica gel column chromatography, to yield 3,6-dichloropyridazine.[3]

Step 2: Synthesis of N3, N6-diphenylthis compound Analogs

The final diamine derivatives are synthesized by the reaction of 3,6-dichloropyridazine with variously substituted anilines.

Typically, a mixture of 3,6-dichloropyridazine and the desired substituted aniline (in a 1:2 molar ratio) is refluxed in a solvent such as toluene for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the final product is purified by recrystallization from a suitable solvent like methanol.[1]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Test Compounds and Media:

  • Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).

2. Inoculum Preparation:

  • Microbial cultures are grown overnight and then diluted to achieve a standardized inoculum concentration (approximately 5 x 10^5 CFU/mL).

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted test compounds is inoculated with the standardized microbial suspension.

  • Positive control wells (containing medium and inoculum) and negative control wells (containing medium only) are included.

  • The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Mechanism of Action: Inhibition of Dihydrofolate Reductase

This compound derivatives exert their antimicrobial effect by targeting the bacterial folic acid synthesis pathway. Specifically, they act as inhibitors of dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential precursor for the synthesis of nucleotides and certain amino acids, which are vital for bacterial growth and replication.

DHFR_Inhibition_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition PABA p-Aminobenzoic acid (PABA) DHPt_S Dihydropteroate Synthase (DHPS) PABA->DHPt_S DHF_S Dihydrofolate Synthase (DHFS) DHPt_S->DHF_S DHF Dihydrofolate (DHF) DHF_S->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Amino_Acids Amino Acid Synthesis THF->Amino_Acids Pyridazine_Derivative This compound Derivative Inhibition Inhibition Pyridazine_Derivative->Inhibition Inhibition->DHFR MIC_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_results Observe for Microbial Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

Safety Operating Guide

Safe Disposal of Pyridazine-3,6-diamine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of pyridazine-3,6-diamine, ensuring the safety of laboratory personnel and compliance with standard chemical waste regulations.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure that all appropriate personal protective equipment is worn. Based on the hazards associated with similar compounds, which include potential skin and eye irritation, the following PPE is recommended:

PPE CategoryRecommended Equipment
Eye Protection Safety goggles or glasses with side-shields conforming to EN166, or equivalent.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of after contamination in accordance with good laboratory practices.[1]
Body Protection A lab coat or other protective clothing to prevent skin contact.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.[2] If there is a risk of generating dust or aerosols, a certified respirator may be necessary.[2]

II. Step-by-Step Disposal Procedure

This procedure outlines the steps for the safe collection and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Carefully transfer all waste containing this compound, including contaminated consumables like pipette tips, weighing paper, and absorbent materials, into a designated hazardous waste container.[2]

  • Do not mix this waste with incompatible materials. Leave chemicals in their original containers if possible and do not mix different waste streams.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2]

2. Spill Management:

  • In the event of a spill, evacuate all non-essential personnel from the immediate area.[3]

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.[2][3]

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2][3]

  • Carefully collect the absorbed material and place it into the designated hazardous waste container.[2][3]

  • Thoroughly decontaminate the spill area with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.[2]

3. Container Management and Final Disposal:

  • Keep the hazardous waste container securely sealed when not in use.[2]

  • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

  • Once the container is full, or if it is no longer needed, arrange for its disposal through your institution's licensed hazardous waste disposal contractor.[3] Adhere to all local, state, and federal regulations for hazardous waste disposal.[2]

4. Empty Container Disposal:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[3]

  • The rinsate should be collected and disposed of as hazardous waste.[3]

  • Dispose of the triple-rinsed containers as hazardous waste.[3]

III. Disposal Workflow

The following diagram illustrates the decision-making process for the safe disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Unused compound, solutions) waste_type->liquid_waste Liquid spill Spill or Leak waste_type->spill Spill collect_solid Place in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Place in Labeled, Sealed Hazardous Waste Container liquid_waste->collect_liquid contain_spill Contain Spill with Inert Absorbent spill->contain_spill store Store Waste Container in a Cool, Dry, Ventilated Area collect_solid->store collect_liquid->store collect_spill Collect Absorbed Material into Hazardous Waste Container contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->store disposal Arrange for Disposal via Licensed Contractor store->disposal end End of Disposal Process disposal->end

Disposal workflow for this compound.

References

Personal protective equipment for handling Pyridazine-3,6-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Pyridazine-3,6-diamine. The following procedures are based on best practices for handling aminopyridine and pyridazine derivatives and are intended to ensure the safety of all laboratory personnel.

I. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

PPE Category Specification Reasoning
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended).To prevent skin contact with the compound.[1]
Eye Protection Safety glasses with side-shields or chemical safety goggles.[2]To protect eyes from dust particles and splashes.
Respiratory Protection NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates, especially when handling powders or in poorly ventilated areas.[1]To prevent inhalation of dust or vapors.
Body Protection Laboratory coat. A flame-retardant, antistatic lab coat is recommended.To protect skin and personal clothing from contamination.
Footwear Closed-toe shoes.To protect feet from spills and falling objects.

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

A. Pre-Operational Checks:

  • Ventilation: Ensure the work area, preferably a chemical fume hood, has adequate ventilation.[3]

  • PPE Inspection: Inspect all PPE for integrity before use. Discard and replace any damaged items.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Spill Kit: Have a chemical spill kit readily available.

B. Handling this compound:

  • Personal Hygiene: Wash hands thoroughly before and after handling the compound. Do not eat, drink, or smoke in the handling area.

  • Weighing: If weighing the solid, perform this task in a ventilated enclosure or a fume hood to avoid generating dust.

  • Transferring: Use appropriate tools (e.g., spatula, scoop) to transfer the chemical. Avoid creating dust.

  • In Solution: When working with the compound in solution, handle it within a fume hood to avoid inhaling any potential vapors.

C. Post-Operational Procedures:

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent and then soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

III. Disposal Plan

Proper disposal of chemical waste and contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Chemical Waste:

    • Dispose of this compound waste in a designated, labeled hazardous waste container.[1]

    • Do not mix with other waste streams unless compatibility is confirmed.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contaminated PPE:

    • Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

    • Non-disposable PPE, such as lab coats, should be decontaminated separately from personal clothing.

IV. Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Workspace prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to Handling handle_transfer Transfer/Use handle_weigh->handle_transfer cleanup_decon Decontaminate handle_transfer->cleanup_decon Proceed to Cleanup cleanup_dispose Dispose Waste cleanup_decon->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Safe Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.